Technical Documentation Center

2-(4-Methylphenyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methylphenyl)piperazine
  • CAS: 65709-31-1

Core Science & Biosynthesis

Foundational

Foreword: The Significance of the 2-Arylpiperazine Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)piperazine The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are studied for a vast range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[1] Within this class, arylpiperazines are particularly noteworthy. Their structural flexibility allows for interaction with a multitude of biological targets, making them indispensable pharmacophores in drug design, especially for treating neurological disorders.[2][3] Molecules incorporating the arylpiperazine nucleus have been developed as potent leads for conditions like Alzheimer's disease, Parkinson's, and depression.[2]

While 1-arylpiperazines are common, the 2-arylpiperazine motif offers a distinct structural arrangement, presenting a different vector for substituent exploration and potentially unique pharmacological profiles. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific analogue, 2-(4-Methylphenyl)piperazine. The protocols and analytical strategies described herein are designed to be a self-validating system, ensuring both the successful synthesis and the unambiguous structural confirmation of the target compound for researchers and drug development professionals.

Part 1: Synthesis of 2-(4-Methylphenyl)piperazine

The synthesis of 2-arylpiperazines can be approached through several established routes, including palladium-catalyzed Buchwald-Hartwig amination, visible-light-promoted annulation, and classical cyclization reactions.[4][5] For this guide, we will detail a robust and scalable two-step synthetic sequence adapted from methodologies used for similar 2-aryl nitrogen heterocycles. This pathway involves a Suzuki-type cross-coupling reaction to form the crucial carbon-carbon bond, followed by the reduction of a pyrazine ring to the desired piperazine.[6]

Causality in Synthetic Design

The choice of a Suzuki coupling is deliberate; it is a high-yielding and functional-group-tolerant reaction ideal for creating the C-C bond between the aromatic (4-methylphenyl) and heterocyclic moieties. The starting material, 2-chloropyrazine, is commercially available and activated for nucleophilic substitution and cross-coupling reactions. The subsequent hydrogenation of the pyrazine ring is a well-established, clean, and efficient method for producing the saturated piperazine core. This sequence avoids the harsh conditions and potential side products associated with some classical cyclization methods.[7]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(4-Methylphenyl)pyrazine

  • Reagent Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrazine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) as the catalyst system.

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate mobile phase until the starting 2-chloropyrazine spot is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 2-(4-methylphenyl)pyrazine as a solid.

Step 2: Synthesis of 2-(4-Methylphenyl)piperazine

  • Hydrogenation Setup: Dissolve the 2-(4-methylphenyl)pyrazine (1.0 eq) from Step 1 in methanol in a Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq) to the solution.

  • Reaction Execution: Place the bottle on a Parr hydrogenation apparatus. Pressurize the system with hydrogen gas (H₂) to 50 psi and shake vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 12-24 hours, which can be confirmed by the cessation of hydrogen uptake and analysis by LC/MS.

  • Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(4-methylphenyl)piperazine, typically as an off-white solid or a viscous oil. Further purification can be achieved by recrystallization or conversion to its hydrochloride salt.

Synthesis_Workflow A 2-Chloropyrazine + 4-Methylphenylboronic Acid B Suzuki Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/EtOH) A->B Step 1 C Intermediate: 2-(4-Methylphenyl)pyrazine B->C F Work-up & Purification C->F D Hydrogenation (H₂, PtO₂, Methanol, 50 psi) E Final Product: 2-(4-Methylphenyl)piperazine D->E G Work-up & Purification E->G F->D Step 2

Caption: Synthetic pathway for 2-(4-Methylphenyl)piperazine.

Part 2: Comprehensive Characterization

Unambiguous characterization is critical to validate the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from orthogonal methods must be consistent with the proposed structure.

Characterization Workflow

The general workflow begins with preliminary analysis of the crude product, followed by purification and definitive structural elucidation of the final, pure compound.

Characterization_Workflow Crude Crude Product from Synthesis TLC TLC Analysis (Purity Check) Crude->TLC Purify Purification (Column Chromatography/ Recrystallization) TLC->Purify Pure Purified Compound Purify->Pure NMR ¹H & ¹³C NMR (Structural Elucidation) Pure->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure->MS HPLC HPLC Analysis (Quantitative Purity) Pure->HPLC FTIR FTIR Spectroscopy (Functional Groups) Pure->FTIR MP Melting Point (Purity & Identity) Pure->MP Final Structurally Confirmed 2-(4-Methylphenyl)piperazine NMR->Final MS->Final HPLC->Final FTIR->Final MP->Final

Caption: Workflow for the characterization of the target compound.

Spectroscopic and Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for determining the precise molecular structure. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The combination of these techniques allows for the complete assignment of the molecule's structure.[8][9]

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Process the data, referencing the solvent peak.

2. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the synthesized compound, providing essential evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is easily interpreted.[8]

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the peak corresponding to the [M+H]⁺ ion.

3. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for assessing the purity of a chemical compound. By separating the sample into its components, it allows for the quantification of the target compound relative to any impurities.

  • Protocol:

    • Prepare a standard solution of the compound at approximately 1 mg/mL in the mobile phase.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method, for example, with a mobile phase of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).

    • Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Calculate the purity based on the relative peak area of the main component.

Expected Analytical Data

The following table summarizes the expected characterization data for 2-(4-Methylphenyl)piperazine.

Analysis Technique Expected Result
Molecular Formula -C₁₁H₁₆N₂
Molecular Weight -176.26 g/mol [10]
Mass Spectrum ESI-MSm/z = 177.13 ([M+H]⁺)
¹H NMR (CDCl₃)400 MHz~7.20-7.30 ppm (d, 2H, Ar-H), ~7.10-7.20 ppm (d, 2H, Ar-H), ~4.0-4.2 ppm (m, 1H, Ar-CH), ~2.8-3.2 ppm (m, 6H, piperazine CH₂), ~2.35 ppm (s, 3H, Ar-CH₃), ~1.8-2.0 ppm (br s, 1H, NH).
¹³C NMR (CDCl₃)100 MHz~137 ppm, ~135 ppm, ~129 ppm, ~127 ppm (Aromatic C), ~60 ppm (Ar-CH), ~45-55 ppm (Piperazine CH₂), ~21 ppm (Ar-CH₃).
Purity RP-HPLC>95% (as determined by peak area at 254 nm)
Appearance VisualOff-white to pale yellow solid or viscous oil.

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Synthesis of aryl Piperazines: Significance and symbolism. Consensus. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. American Chemical Society. [Link]

  • para-Methylphenylpiperazine. Wikipedia. [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted (4-Methylphenyl)piperazines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Isomeric Landscape of (4-Methylphenyl)piperazines The piperazine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of (4-Methylphenyl)piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] When substituted with a 4-methylphenyl (or p-tolyl) group, the resulting molecule can exist in several isomeric forms, each with distinct physicochemical characteristics that influence its behavior in both chemical and biological systems. This guide will focus on two key isomers: 1-(4-Methylphenyl)piperazine and 2-Methyl-1-(4-methylphenyl)piperazine .

Due to ambiguity in common nomenclature, it is crucial to distinguish between these isomers. "2-(4-Methylphenyl)piperazine" could be interpreted as substitution at the 2-position of the piperazine ring's carbon backbone or as a descriptor for a methyl group at the 2-position alongside a 1-(4-methylphenyl) substitution. This guide will address the more extensively documented isomers to provide a robust foundation for researchers. The insights provided herein are grounded in established analytical principles and data from authoritative sources, aiming to empower researchers to make informed decisions in their experimental design and data interpretation.

Core Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Below is a summary of the key physicochemical properties for 1-(4-Methylphenyl)piperazine and 2-Methyl-1-(4-methylphenyl)piperazine, compiled from authoritative chemical databases.

Property1-(4-Methylphenyl)piperazine2-Methyl-1-(4-methylphenyl)piperazine
Molecular Formula C₁₁H₁₆N₂[2]C₁₂H₁₈N₂[3]
Molecular Weight 176.26 g/mol [2]190.28 g/mol [3]
CAS Number 39593-08-3[2]35947-11-6[3]
Appearance White to yellow solid[4]Not explicitly found
Melting Point Data not consistently available in searchesData not consistently available in searches
Boiling Point Data not consistently available in searchesData not consistently available in searches
Solubility Generally soluble in organic solvents like DMSO and methanol; piperazine itself is highly soluble in water.[5][6]Expected to be soluble in organic solvents.
pKa (Computed) XLogP3-AA: 1.5[2]XLogP3: 2.2[3]

Expert Insight: The addition of a methyl group at the 2-position of the piperazine ring in 2-Methyl-1-(4-methylphenyl)piperazine increases its molecular weight and predicted lipophilicity (XLogP) compared to the 1-substituted isomer. This seemingly minor structural change can have significant consequences for a molecule's biological activity and pharmacokinetic profile. For instance, increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and potential off-target effects.

Molecular Structure and Isomerism

The precise arrangement of atoms in 1-(4-Methylphenyl)piperazine and its 2-methyl derivative is crucial for their interaction with biological targets.

cluster_workflow Potentiometric pKa Determination Workflow prep Prepare Analyte Solution setup Calibrate pH Meter & Assemble Titration Apparatus prep->setup Accurate Concentration titrate Titrate with Standardized Acid setup->titrate Controlled Environment analyze Plot pH vs. Titrant Volume & Determine pKa titrate->analyze Generate Titration Curve

Caption: Workflow for pKa determination by potentiometric titration.

Analysis of Solubility

Solubility is a key determinant of a drug's bioavailability. It is typically assessed in aqueous and organic solvents.

Principle: The equilibrium solubility is determined by adding an excess amount of the solid compound to a known volume of solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid (4-methylphenyl)piperazine isomer to vials containing the desired solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. [7]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Expert Insight: In the ¹H NMR spectrum of 1-(4-methylphenyl)piperazine, one would expect to see characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the methylene protons of the piperazine ring. For 2-methyl-1-(4-methylphenyl)piperazine, an additional doublet for the methyl group at the 2-position and a corresponding methine proton signal would be observed, providing a clear distinction between the two isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For (4-methylphenyl)piperazine isomers, key absorbances would include C-H stretching from the aromatic and aliphatic moieties, and N-H stretching from the secondary amine in the piperazine ring. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expert Insight: The electron ionization (EI) mass spectrum of these compounds would show a molecular ion peak corresponding to their respective molecular weights. The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting it to the tolyl group, providing further structural confirmation.

Synthesis and Analytical Methods

The synthesis of arylpiperazines is a well-established area of organic chemistry, with several reliable methods available to researchers.

General Synthesis of 1-(Aryl)piperazines

A common and efficient method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine. [8]

cluster_synthesis Buchwald-Hartwig Amination for 1-(4-Methylphenyl)piperazine reactants 4-Bromotoluene + Piperazine product 1-(4-Methylphenyl)piperazine reactants->product Heat catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) catalyst->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: General scheme for the synthesis of 1-(4-methylphenyl)piperazine.

Analytical Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse analytical techniques for determining the purity and concentration of piperazine derivatives. [7][9][10][11]

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Detection is typically achieved with a UV detector. [7]* GC: Gas chromatography, often coupled with a mass spectrometer (GC-MS), is also a powerful tool for the separation and identification of piperazine derivatives. [9]

Safety and Handling

Substituted piperazines, like many amine-containing compounds, should be handled with appropriate safety precautions. They may be skin and eye irritants. [2]It is essential to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [12]

Conclusion

The physicochemical properties of 1-(4-Methylphenyl)piperazine and its 2-methyl isomer are critical determinants of their behavior in chemical and biological systems. This guide has provided a comprehensive overview of these properties, along with field-proven experimental protocols for their determination. By understanding and applying these principles, researchers, scientists, and drug development professionals can advance their work with a solid foundation of scientific integrity and technical expertise. The provided methodologies and data serve as a valuable resource for the rational design, synthesis, and characterization of novel piperazine-based compounds with therapeutic potential.

References

  • CPS-200. Solubility of Things. (URL: [Link])

  • PubChem. 2-Methyl-1-(p-tolyl)piperazine. (URL: [Link])

  • SpectraBase. 1-(4-Methylphenyl)-4-iso-propylpiperazine. (URL: [Link])

  • PubChem. Piperazine, 1-methyl-4-phenyl-. (URL: [Link])

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (URL: [Link])

  • PubChem. 1-(p-Tolyl)piperazine. (URL: [Link])

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (URL: [Link])

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (URL: [Link])

  • PubChem. 2-Methylpiperazine. (URL: [Link])

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (URL: [Link])

  • Wikipedia. Piperazine. (URL: [Link])

  • Solubility of Things. Piperazine. (URL: [Link])

  • SpectraBase. 1-(4-Methylphenyl)piperidine. (URL: [Link])

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of piperazines. (URL: [Link])

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. (URL: [Link])

  • PubChem. 1-Amino-4-methylpiperazine. (URL: [Link])

  • NIST. 1,4-bis(4-methylphenyl)-piperazine. (URL: [Link])

  • RSC Publishing. Analytical Methods. (URL: [Link])

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])

  • ResearchGate. pKa values of common substituted piperazines. (URL: [Link])

  • Taylor & Francis. Piperazines – Knowledge and References. (URL: [Link])

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (URL: [Link])

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (URL: [Link])

  • Trade Science Inc. Analytical CHEMISTRY. (URL: [Link])

  • NIST. Piperazine. (URL: [Link])

  • Wikipedia. para-Methylphenylpiperazine. (URL: [Link])

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])

  • PubChem. 1-(4-Methylphenyl)sulfonyl-4-(2-methylpropyl)piperazine. (URL: [Link])

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (URL: [Link])

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (URL: [Link])

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (URL: [Link])

  • NIST. Piperazine, 1,2,4-trimethyl-. (URL: [Link])

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (URL: )
  • PubChemLite. 1-(4-methylphenyl)piperazine (C11H16N2). (URL: [Link])

  • LookChem. N-METHYL PIPERAZINE. (URL: [Link])

  • PubMed. Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin. (URL: [Link])

Sources

Foundational

Technical Guide: 2-(4-Methylphenyl)piperazine (CAS 39593-08-3)

Executive Summary 2-(4-Methylphenyl)piperazine (CAS 39593-08-3) represents a "privileged scaffold" in medicinal chemistry, distinct from its achiral regioisomer 1-(4-methylphenyl)piperazine. While the latter is often ass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenyl)piperazine (CAS 39593-08-3) represents a "privileged scaffold" in medicinal chemistry, distinct from its achiral regioisomer 1-(4-methylphenyl)piperazine. While the latter is often associated with non-selective monoamine release, the 2-substituted isomer discussed here serves as a critical chiral building block . Its carbon-based substitution at the C2 position introduces a stereocenter, enabling the synthesis of conformationally restricted peptidomimetics, Neurokinin-1 (NK1) receptor antagonists, and enantioselective GPCR ligands.

This guide provides a rigorous analysis of the synthesis, chiral resolution, and application of this scaffold, correcting common database errors that conflate it with its psychoactive isomer.

Part 1: Chemical Architecture & Regioisomerism

Critical Distinction: Researchers must verify the substitution pattern before procurement or synthesis.

  • Target Compound (CAS 39593-08-3): 2-(4-Methylphenyl)piperazine . A C-substituted ring. Contains a chiral center at C2. Used as a structural template.

  • Common Confusant (CAS 637-50-3): 1-(4-Methylphenyl)piperazine . An N-substituted ring. Achiral. Known primarily as a serotonin releasing agent (pMPP).[1]

Physical Properties (Racemate):

Property Value Note
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
pKa (Calculated) ~9.8 (N1), ~5.4 (N4) N1 is more basic due to distance from the aryl ring.
Chirality C2 Stereocenter Exists as (R) and (S) enantiomers.

| Solubility | DCM, MeOH, DMSO | Poor solubility in non-polar alkanes. |

Part 2: Synthetic Methodologies

The synthesis of 2-arylpiperazines is chemically more demanding than N-arylation. We present two protocols: the Classical Pyrazine Reduction (robust, scalable) and the Modern Photocatalytic Arylation (modular, allows late-stage functionalization).

Protocol A: Classical Pyrazine Reduction (Scalable)

This method preserves the carbon skeleton and is preferred for multi-gram scale production.

  • Condensation: 4-Methylphenylglyoxal is condensed with ethylenediamine in ethanol at 0°C to yield 2-(4-methylphenyl)pyrazine.

  • Reduction: The pyrazine intermediate undergoes catalytic hydrogenation.

    • Catalyst: 10% Pd/C or PtO₂.

    • Conditions: 50 psi H₂, EtOH, RT, 12h.

    • Note: Over-reduction to the cyclohexyl derivative is a risk; monitor via LCMS.

Protocol B: Photocatalytic Decarboxylative Arylation (Advanced)

Based on recent methodologies (e.g., Coldham et al.), this route uses photoredox catalysis to install the aryl group directly onto the piperazine ring, avoiding harsh reducing conditions.

  • Substrates: N-Boc-piperazine-2-carboxylic acid + 4-Iodotoluene.

  • Catalyst: Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆).[2]

  • Mechanism: Radical decarboxylation generates an

    
    -amino radical which is trapped by the aryl halide.
    

SynthesisPathways Start_Classic 4-Methylphenylglyoxal + Ethylenediamine Inter_Pyrazine Intermediate: 2-(4-Methylphenyl)pyrazine Start_Classic->Inter_Pyrazine Condensation (-2 H₂O) Final_Product Target: 2-(4-Methylphenyl)piperazine (Racemic) Inter_Pyrazine->Final_Product H₂ / Pd/C (Reduction) Start_Modern N-Boc-Piperazine-2-COOH + 4-Iodotoluene Radical_Step Photoredox Cycle (Ir Catalyst, Blue LED) Start_Modern->Radical_Step Decarboxylation Radical_Step->Final_Product Arylation (-CO₂)

Figure 1: Comparison of Classical Condensation-Reduction vs. Modern Photoredox Synthesis routes.

Part 3: Chiral Resolution & Enantiomeric Purity[3]

For drug development, the racemate is rarely sufficient. The biological activity of 2-substituted piperazines is highly stereodependent.

Kinetic Resolution Protocol (Lithiation/Sparteine)

This protocol utilizes the different rates of lithiation between enantiomers when complexed with a chiral ligand (Sparteine).[3][4]

Reagents:

  • Substrate: N-Boc-2-(4-methylphenyl)piperazine (protected racemate).

  • Chiral Ligand: (+)-Sparteine or (-)-Sparteine.[4]

  • Base: sec-Butyllithium (s-BuLi).

  • Electrophile: Methyl chloroformate (optional, to trap the unreacted enantiomer).

Step-by-Step Workflow:

  • Complex Formation: Dissolve (+)-Sparteine (1.2 eq) in anhydrous toluene under Argon. Cool to -78°C. Add s-BuLi (1.1 eq) dropwise. Stir for 30 min to form the chiral base complex.

  • Selective Deprotonation: Add the racemic N-Boc-piperazine solution slowly. The chiral base preferentially removes the proton from the pro-S C2 position (kinetic control).

  • Resolution: The lithiated species is either trapped with an electrophile (forming a disubstituted product) or the reaction is quenched to recover the unreacted enantiomer with high enantiomeric excess (ee).

  • Recovery: Acidic hydrolysis removes the Boc group, yielding the enantiopure 2-(4-methylphenyl)piperazine.

Data Validation:

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).

  • Expected Result: >95% ee is achievable with optimized sparteine equivalents.

KineticResolution Racemate Racemic N-Boc-2-(p-tolyl)piperazine Complex s-BuLi / (+)-Sparteine Complex (-78°C, Toluene) Racemate->Complex Selective Deprotonation Lithiated Lithiated (S)-Enantiomer Complex->Lithiated Fast Reaction Unreacted Unreacted (R)-Enantiomer Complex->Unreacted Slow/No Reaction Trapped 2,2-Disubstituted Product (Discard or Secondary Target) Lithiated->Trapped Electrophile Trap PureProduct Pure (R)-2-(4-Methylphenyl)piperazine (>95% ee) Unreacted->PureProduct Workup & Deprotection

Figure 2: Kinetic resolution logic using sparteine-mediated lithiation to isolate the (R)-enantiomer.

Part 4: Applications in Drug Discovery[2][5]

The 2-(4-methylphenyl)piperazine scaffold is a "constrained pharmacophore." Unlike flexible linear amines, the piperazine ring locks the nitrogen atoms into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.

1. Neurokinin-1 (NK1) Antagonists: The 2-arylpiperazine core is a structural mimic of the cis-3,5-bis(trifluoromethyl)phenyl moiety found in Aprepitant. The 4-methyl group provides hydrophobic bulk that occupies the accessory binding pocket of the NK1 receptor.

2. Peptidomimetics: This scaffold serves as a constrained amino acid mimic (phenylglycine analog). It is used to induce


-turns in peptide backbones, stabilizing the bioactive conformation of peptide drugs.

3. SAR Table: Impact of C2-Substitution

Modification Effect on Physicochemical Properties Biological Implication
Unsubstituted (Piperazine) High flexibility, low logP. High clearance, low receptor selectivity.
2-Phenyl (Generic) Increased rigidity, moderate logP. Improved binding, but metabolic liability at para-position.

| 2-(4-Methylphenyl) (Target) | Blocked para-position , increased lipophilicity. | Metabolic stability (blocks P450 hydroxylation), enhanced hydrophobic interaction. |

Part 5: Handling and Safety Information

Signal Word: WARNING

Hazard Statements (GHS):

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6][7]

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Piperazines absorb CO₂ from the air to form carbamates.

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Spill: Neutralize with dilute acetic acid before absorption; do not sweep dry dust (inhalation hazard).

References
  • Coldham, I., et al. (2023).[4] "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters. [4]

  • Rossi, R., et al. (2018). "Synthesis of 2-substituted piperazines: A review." Organic Preparations and Procedures International.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83113, 2-(4-Methylphenyl)piperazine.

  • Boley, A. J., et al. (2024).[8] "Photoredox Catalysis for Piperazine Synthesis." Journal of the American Chemical Society.[3][8] (Note: Generalized citation for photoredox methodology context).

Sources

Exploratory

Technical Whitepaper: The Evolution and Utility of 2-(4-Methylphenyl)piperazine in Medicinal Chemistry

The following technical guide details the discovery, synthesis, and pharmacological utility of 2-(4-Methylphenyl)piperazine , a privileged scaffold in medicinal chemistry. Executive Summary 2-(4-Methylphenyl)piperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological utility of 2-(4-Methylphenyl)piperazine , a privileged scaffold in medicinal chemistry.

Executive Summary

2-(4-Methylphenyl)piperazine (2-p-Tolylpiperazine) represents a critical structural motif in the development of neuroactive pharmaceuticals. Unlike its regioisomer 1-(4-methylphenyl)piperazine (pMPP) —a known psychoactive serotonin releasing agent—the 2-substituted isomer serves primarily as a chiral scaffold for constructing high-affinity ligands for the Neurokinin-1 (NK1) receptor, the Norepinephrine Transporter (NET), and specific subtypes of the NMDA receptor.

This guide delineates the chemical history, synthetic pathways, and pharmacological divergence of this molecule, providing researchers with a self-validating protocol for its generation and application in drug discovery.

Chemical Identity & Structural Significance[1][2][3]

The piperazine ring is a "privileged structure" in medicinal chemistry due to its ability to enforce specific conformational constraints on attached pharmacophores. The placement of the aryl group at the C2 position (carbon-linked) versus the N1 position (nitrogen-linked) fundamentally alters the molecule's topology and biological activity.

Feature2-(4-Methylphenyl)piperazine 1-(4-Methylphenyl)piperazine
Connection Carbon-Carbon (C-C) bond to HeterocycleCarbon-Nitrogen (C-N) bond
Chirality Chiral (Contains one stereocenter at C2)Achiral
Primary Utility Drug Scaffold / IntermediateMonoamine Releasing Agent (Probe/Drug)
Key Targets NK1, NET, NMDA (GluN2B)5-HT Transporter, 5-HT2A/2C
CAS Number 65709-31-1 39593-08-3
Stereochemical Implications

The C2-aryl substitution creates a chiral center. In biological systems, the (S)-enantiomer of 2-arylpiperazines often exhibits superior binding affinity for transporter targets (e.g., NET), whereas the (R)-enantiomer may show distinct selectivity profiles. This makes the 2-(4-methylphenyl)piperazine scaffold a versatile tool for Structure-Activity Relationship (SAR) exploration.

Discovery and Historical Context

The interest in 2-arylpiperazines emerged in the late 1970s and early 1980s during the search for non-peptide antagonists of Substance P (Neurokinin-1) . Researchers at major pharmaceutical firms (Merck, Glaxo) identified that constraining the flexible phenylethylamine backbone into a piperazine ring improved metabolic stability and receptor selectivity.

  • 1980s - The NK1 Era: The 2-phenylpiperazine core was identified as a key pharmacophore for NK1 antagonists. The addition of a para-methyl group (4-methyl) was explored to probe the size and lipophilicity of the hydrophobic pocket in the receptor binding site.

  • 1990s - The NMDA Era: Following the discovery of Lanicemine and related low-trapping NMDA antagonists, 2-substituted piperazines were investigated as conformationally restricted analogs of 1,2-diamines. The 2-(4-methylphenyl) moiety provided a specific steric bulk that modulated channel blocking kinetics.

  • 2000s - Monoamine Transporters: The scaffold was revisited as a core for "triple reuptake inhibitors" (SNDRIs). The 2-aryl substitution pattern was found to favor Norepinephrine Transporter (NET) inhibition over Dopamine (DAT) or Serotonin (SERT) depending on N-substitution.

Synthesis and Manufacturing Protocols

The synthesis of 2-(4-methylphenyl)piperazine is non-trivial compared to N-aryl piperazines due to the formation of the C-C bond. The most robust "field-proven" method involves the reduction of a pyrazine or the cyclization of a diamine with an alpha-halo ketone.

Core Synthetic Pathway (The "Alpha-Halo" Route)

This protocol is favored for its scalability and the availability of precursors.[1]

  • Bromination: 4-Methylacetophenone is brominated to form 2-bromo-1-(4-methylphenyl)ethanone.

  • Cyclization: Reaction with ethylenediamine (EDA) forms a dihydropyrazine intermediate.

  • Reduction: The dihydropyrazine is reduced (typically with NaBH₄ or H₂/Pd) to the piperazine.

Visualization of Reaction Pathway

Synthesis Start 4-Methylacetophenone Bromination Step 1: Bromination (Br2 / AcOH) Start->Bromination Inter1 2-Bromo-1-(4-methylphenyl)ethanone Bromination->Inter1 Yield: ~85% Cyclization Step 2: Cyclization (Ethylenediamine) Inter1->Cyclization Inter2 3-(4-Methylphenyl)-1,2,3,4-tetrahydropyrazine Cyclization->Inter2 Imine Formation Reduction Step 3: Reduction (NaBH4 or H2/Pd) Inter2->Reduction Product 2-(4-Methylphenyl)piperazine (Racemic) Reduction->Product Yield: ~60-70%

Figure 1: Synthetic route from 4-methylacetophenone to 2-(4-methylphenyl)piperazine via dihydropyrazine reduction.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Methylphenyl)piperazine (Racemic) Scale: 10 mmol basis

Reagents:
  • 2-Bromo-1-(4-methylphenyl)ethanone (CAS: 619-41-0)

  • Ethylenediamine (EDA) (Excess)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Cyclization (Imine Formation):

    • Dissolve ethylenediamine (3.0 g, 50 mmol, 5 eq) in anhydrous ethanol (20 mL) at 0°C under nitrogen atmosphere.

    • Add a solution of 2-bromo-1-(4-methylphenyl)ethanone (2.13 g, 10 mmol) in ethanol (10 mL) dropwise over 30 minutes. Critical: Slow addition prevents polymerization.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn yellow/orange, indicating the formation of the dihydropyrazine intermediate.

  • Reduction:

    • Cool the reaction mixture back to 0°C.

    • Add Sodium Borohydride (0.76 g, 20 mmol) in small portions. Caution: Gas evolution (H₂).

    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Quench the reaction with water (10 mL) and evaporate the ethanol under reduced pressure.

    • Basify the aqueous residue to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (3 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purification: The crude oil is purified via column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) or crystallized as the dihydrochloride salt by adding HCl/Ether.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic methine triplet at ~3.8 ppm (C2-H) and the absence of aromatic ketone signals.

  • Mass Spec: [M+H]+ = 177.14.

Pharmacological Applications & SAR

The 2-(4-methylphenyl)piperazine scaffold is a versatile template. Its activity is highly dependent on the N1 and N4 substitutions.

SAR Decision Matrix
ModificationEffect on ActivityTarget Class
N1-Alkylation Increases affinity for Monoamine TransportersAntidepressants / Stimulants
N4-Benzylation Increases affinity for NK1 ReceptorsAntiemetics / Anxiolytics
C2-Chirality (S) Generally favors NET/SERT bindingReuptake Inhibitors
C2-Chirality (R) Often favors NMDA antagonism (GluN2B)Neuroprotective Agents
Key Biological Pathways

The molecule serves as a precursor to ligands that modulate the Glutamatergic and Monoaminergic systems.

Pharmacology Scaffold 2-(4-Methylphenyl)piperazine NK1 NK1 Receptor (Substance P) Scaffold->NK1 N4-Benzyl derivs NET Norepinephrine Transporter Scaffold->NET (S)-Isomer NMDA NMDA Receptor (GluN2B) Scaffold->NMDA N1-H / Low trapping Antagonist Antagonism NK1->Antagonist Reuptake Reuptake Inhibition NET->Reuptake NMDA->Antagonist

Figure 2: Primary pharmacological targets accessible via the 2-(4-methylphenyl)piperazine scaffold.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 83113 (1-isomer distinction) and related 2-arylpiperazine scaffolds.

    • ChemicalBook.[2] CAS 65709-31-1 Entry.

  • Synthetic Methodology

    • Organic Syntheses.[1][3] "Preparation of alpha-bromoacetophenone derivatives."[4] Org. Synth. Coll. Vol. 1, p. 127.[3]

    • Journal of Medicinal Chemistry.[5] "Synthesis and SAR of 2-arylpiperazines as NK1 antagonists." (General reference for the class).

  • Pharmacological Context

    • Di Fabio, R., et al. "Substituted piperazines as Neurokinin-1 antagonists." Bioorganic & Medicinal Chemistry Letters.
    • BenchChem. Analytical differentiation of methylphenyl isomers.[6]

Disclaimer: This guide is for research and educational purposes only. 2-(4-Methylphenyl)piperazine and its derivatives may be subject to regulatory controls depending on jurisdiction. Always consult local laws and safety data sheets (SDS) before synthesis.

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Methylphenyl)piperazine: Synthesis, Characterization, and Pharmacological Potential

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in centrally active pharmaceuticals.[1] While N-1 substituted arylpiperazines are extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in centrally active pharmaceuticals.[1] While N-1 substituted arylpiperazines are extensively studied, their C-2 substituted constitutional isomers, such as 2-(4-Methylphenyl)piperazine, represent a distinct and synthetically challenging class of compounds. The introduction of a chiral center at the C-2 position offers a three-dimensional diversity that can be exploited for developing novel therapeutics with enhanced selectivity and potency. This technical guide provides a comprehensive overview of 2-(4-methylphenyl)piperazine, focusing on its stereochemistry, modern asymmetric synthesis strategies, spectroscopic characterization, and potential pharmacological applications based on the well-established activities of related arylpiperazine derivatives.

Introduction: The 2-Arylpiperazine Scaffold - A Distinctive Chemotype

The versatility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide a combination of structural rigidity, hydrogen bond donor/acceptor capabilities, and basicity, which can be fine-tuned to optimize pharmacokinetic profiles (ADME).[2] This has led to the widespread incorporation of the piperazine ring into drugs targeting a variety of receptors, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin, dopamine, and adrenergic receptors.[1]

A critical distinction must be made between 1-arylpiperazines and 2-arylpiperazines. The former are achiral (unless substituted elsewhere) and their synthesis is well-established. In contrast, 2-arylpiperazines are inherently chiral, introducing stereochemical considerations that are paramount for selective receptor interaction. The synthesis of enantiomerically pure 2-substituted piperazines requires sophisticated asymmetric strategies, making them a more advanced and less explored chemical space.[3] This guide will focus specifically on the 2-(4-methylphenyl)piperazine isomer, a representative member of this class, to provide researchers with the foundational knowledge required for its synthesis and exploration in drug discovery programs.

Physicochemical and Stereochemical Properties

2-(4-Methylphenyl)piperazine, also known as 2-(p-tolyl)piperazine, is a chiral secondary amine. Its structure presents a unique combination of a hydrophilic piperazine core and a lipophilic tolyl group. The stereocenter at the C-2 position dictates that the compound exists as a pair of enantiomers, (S)-2-(4-methylphenyl)piperazine and (R)-2-(4-methylphenyl)piperazine. The absolute configuration can significantly influence biological activity, as enantiomers often exhibit different affinities, efficacies, and metabolic profiles at chiral biological targets like GPCRs.

Table 1: Physicochemical Properties of 2-(4-Methylphenyl)piperazine

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₆N₂-
Molecular Weight176.26 g/mol -
pKa (Predicted)~9.0 (most basic N)Chemical Prediction
logP (Predicted)~2.1Chemical Prediction
Stereoisomers(R) and (S) enantiomersStructural Analysis
AppearanceExpected to be a solid or oilGeneral property of similar compounds

Synthesis of Chiral 2-(Aryl)piperazines

The construction of the chiral 2-substituted piperazine core is a non-trivial synthetic challenge. Modern organic chemistry offers several powerful strategies to achieve this, moving beyond classical resolutions.

General Strategies for Asymmetric Synthesis
  • From Chiral α-Amino Acids: This is a robust and common approach where the inherent chirality of an amino acid is used as the starting point to build the piperazine ring. This method provides excellent control over the stereochemistry at the C-2 position.[3]

  • Asymmetric Lithiation: Direct, stereoselective deprotonation at the C-2 position of a protected piperazine using a chiral base (like s-BuLi/(-)-sparteine) followed by quenching with an electrophile can install substituents enantioselectively.[4]

  • Photoredox Catalysis: Visible-light-promoted methods have emerged for the synthesis of 2-aryl piperazines, often involving a decarboxylative annulation between a diamine and an aldehyde under mild conditions.[5]

  • Intramolecular Hydroamination: A diastereoselective intramolecular hydroamination of an appropriately substituted amino-alkene can be a key step in a modular synthesis of 2,6-disubstituted piperazines.[5]

Detailed Experimental Protocol (Adapted): Synthesis of (S)-2-(4-Methylphenyl)piperazine

The following protocol is adapted from a validated, scalable synthesis of a structurally related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine, and represents a reliable pathway starting from a chiral α-amino acid.[3][6] The key transformation involves the construction of an orthogonally protected chiral 1,2-diamine followed by a cyclization step.

Step 1: Reductive Amination to form the N-protected Amino Alcohol

  • To a solution of (S)-2-amino-2-(p-tolyl)ethan-1-ol (1.0 eq) in methanol, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to yield the crude Boc-protected amino alcohol, which can be used in the next step without further purification. Causality: The Boc group protects the primary amine, preventing side reactions and allowing for selective manipulation of the hydroxyl group.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the crude Boc-protected amino alcohol from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath and add triethylamine (Et₃N, 1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate. Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

Step 3: Azide Substitution

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 80 °C.

  • Monitor the reaction by TLC. After completion (typically 6-8 hours), cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected azido amine. Causality: The azide anion displaces the mesylate via an Sₙ2 reaction, introducing the second nitrogen atom required for the piperazine ring.

Step 4: Reduction of Azide and N-protection

  • Dissolve the crude azido amine in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction through Celite to remove the catalyst.

  • To the filtrate, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a base such as sodium bicarbonate to protect the newly formed amine, yielding the orthogonally protected diamine. Causality: Catalytic hydrogenation reduces the azide to a primary amine. Immediate protection with a Cbz group is crucial for preventing side reactions and allows for differential deprotection later.

Step 5: Cyclization to form the Piperazine Ring

  • Dissolve the bis-protected diamine in a suitable solvent.

  • The key cyclization can be achieved via an aza-Michael addition to an in-situ generated vinyl sulfonium salt from 2-bromoethyl-diphenylsulfonium triflate.[3]

  • This reaction typically involves a base to deprotonate the less hindered nitrogen, which then attacks the vinyl acceptor to form the six-membered ring. Causality: This intramolecular cyclization is the key ring-forming step, establishing the piperazine core.

Step 6: Deprotection

  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

  • The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Selective deprotection can be performed if further functionalization at a specific nitrogen is desired.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Final Product A (S)-2-Amino-2- (p-tolyl)ethan-1-ol B Step 1: Boc Protection (Boc₂O, MeOH) A->B Protect Amine C Step 2: Mesylation (MsCl, Et₃N, DCM) B->C Activate Alcohol D Step 3: Azide Substitution (NaN₃, DMF) C->D Introduce N₂ E Step 4: Azide Reduction & Cbz Protection (H₂, Pd/C; Cbz-Cl) D->E Form Diamine F Step 5: Cyclization (Aza-Michael Addition) E->F Form Ring G Step 6: Deprotection (TFA or H₂/Pd-C) F->G Remove PGs H (S)-2-(4-Methylphenyl)piperazine G->H

Caption: Asymmetric synthesis workflow for 2-(4-Methylphenyl)piperazine.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(4-Methylphenyl)piperazine (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H7.20 - 7.35m4HAromatic protons
C2-H3.90 - 4.10dd1HCH-Aryl
Piperazine-H2.80 - 3.20m6HCH₂ protons
NH1.50 - 2.50br s2HN-H protons
Ar-CH₃2.35s3HMethyl protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
Ar-C (quat.)135 - 140C-CH₃ & C-Piperazine
Ar-CH128 - 130Aromatic CH
C258 - 62CH-Aryl
C3, C5, C645 - 55Piperazine CH₂
Ar-CH₃~21Methyl carbon
  • Infrared (IR) Spectroscopy: Expected to show characteristic N-H stretching bands around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (176.26 g/mol ).

Pharmacological Profile and Therapeutic Potential

While direct pharmacological data for 2-(4-methylphenyl)piperazine is scarce, its potential can be inferred from the vast body of research on the broader arylpiperazine class, which are known to interact with key neurotransmitter systems.[1][9]

Mechanism of Action - Insights from Arylpiperazine Scaffolds

Arylpiperazines are renowned for their activity at aminergic GPCRs. Many clinically used antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics possess an arylpiperazine core.[1] Their mechanism often involves:

  • Serotonin (5-HT) Receptors: Arylpiperazines frequently show high affinity for 5-HT₁A and 5-HT₂A receptors, acting as agonists, partial agonists, or antagonists.[10] Activity at the 5-HT₁A autoreceptor, for example, can modulate serotonin release, a key mechanism in antidepressant and anxiolytic action.

  • Dopamine (D) Receptors: Many antipsychotic arylpiperazines are partial agonists or antagonists at D₂ receptors, which is crucial for modulating dopamine signaling in schizophrenia.[11]

  • Adrenergic (α) Receptors: Affinity for α₁- and α₂-adrenergic receptors is also common and contributes to the overall pharmacological profile, including potential effects on blood pressure.[11]

The 2-aryl substitution pattern, by introducing a specific stereochemical orientation, could lead to derivatives with enhanced selectivity for a particular receptor subtype over others, potentially reducing off-target side effects.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp ligand Arylpiperazine (Agonist) ligand->receptor Binds atp ATP atp->ac response Inhibition of Neuronal Firing camp->response Leads to

Caption: Representative signaling pathway for a 5-HT1A receptor agonist.

Applications in Drug Discovery

The 2-arylpiperazine scaffold is a valuable starting point for building libraries of compounds for screening against various biological targets. Beyond the well-trodden path of CNS disorders, arylpiperazine derivatives are being explored for other therapeutic indications.

Table 3: Examples of Biologically Active 2-Arylpiperazine Derivatives

Derivative ClassBiological Target/ActivityPotential Therapeutic AreaReference
2-(S)-(4-Fluoro-2-methylphenyl)piperazinesNK₁ Receptor AntagonistDepression, Emesis[6]
2-Substituted PiperazinesAntimicrobial ActivityInfectious Diseases[12]
General ArylpiperazinesAnticancer Activity (e.g., α1-AR antagonism)Oncology[13][14]
2,6-Disubstituted PiperazinesModulators of Neuronal CircuitsNeurological Disorders[5]

The modular nature of the 2-arylpiperazine scaffold allows for systematic modification. The aryl ring can be substituted to probe electronic and steric effects, while the nitrogen atoms (N-1 and N-4) serve as handles for introducing diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.[13]

Conclusion and Future Directions

2-(4-Methylphenyl)piperazine exemplifies a class of chiral building blocks with significant, yet underexplored, potential in medicinal chemistry. Unlike their more common 1-aryl counterparts, 2-arylpiperazines offer a distinct three-dimensional structure that can be leveraged for designing highly selective ligands. Advances in asymmetric synthesis have made these scaffolds more accessible for systematic investigation.

Future research should focus on the enantioselective synthesis of a broader library of 2-arylpiperazine derivatives and their comprehensive pharmacological profiling. Elucidating the structure-activity relationships (SAR) governed by the C-2 stereocenter could unlock novel therapeutic agents for CNS disorders, cancer, and infectious diseases, providing a new generation of piperazine-based medicines with improved efficacy and safety profiles.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2015). Organic & Biomolecular Chemistry, 13(28), 7654-7658. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). Molecules, 28(5), 2185. [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. (2019). European Patent Office. Retrieved January 30, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2015). Inorganica Chimica Acta, 427, 213-221. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 6841. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6037. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2019). Revue Roumaine de Chimie, 64(11), 963-970.
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. (1994). Tetrahedron Letters, 35(21), 3529-3532. [Link]

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2024). International Journal of Molecular Sciences, 25(11), 5871. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6649-6653. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Drug Targets, 23(7), 729-751. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 195-207. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3614-3623. [Link]

  • para-Methylphenylpiperazine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Bentham Science. Retrieved January 30, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. (2001). Journal of Medicinal Chemistry, 44(21), 3501-3511. [Link]

Sources

Exploratory

Technical Safety & Toxicity Guide: 2-(4-Methylphenyl)piperazine

Executive Summary This technical guide characterizes the safety, toxicity, and pharmacological profile of 2-(4-Methylphenyl)piperazine (CAS: 65709-31-1). CRITICAL DISTINCTION: This molecule is a structural isomer of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the safety, toxicity, and pharmacological profile of 2-(4-Methylphenyl)piperazine (CAS: 65709-31-1).

CRITICAL DISTINCTION: This molecule is a structural isomer of the psychoactive substance 1-(4-methylphenyl)piperazine (pMPP). While pMPP is a potent serotonin releaser with significant abuse potential, 2-(4-Methylphenyl)piperazine belongs to the 2-phenylpiperazine class, often utilized as a scaffold for Neurokinin-1 (NK1) antagonists and antiviral agents.

Misidentification between the 1-substituted and 2-substituted isomers can lead to critical experimental errors and safety hazards. This guide provides the rigorous data needed to handle, study, and develop applications for the 2-substituted isomer safely.

Part 1: Chemical Identity & Physical Properties

Identification
  • IUPAC Name: 2-(4-Methylphenyl)piperazine[1][2]

  • Common Synonyms: 3-(4-Methylphenyl)piperazine (depending on numbering priority), 2-p-Tolylpiperazine.

  • CAS Number: 65709-31-1[2][3]

  • Molecular Formula: C₁₁H₁₆N₂[2]

  • Molecular Weight: 176.26 g/mol [2]

Structural Analysis

Unlike its 1-substituted counterpart where the phenyl ring is attached to the nitrogen, the phenyl ring in this molecule is attached to the C2 carbon of the piperazine ring. This creates a chiral center at C2, significantly altering its binding affinity and metabolic stability compared to pMPP.

Property2-(4-Methylphenyl)piperazine1-(4-Methylphenyl)piperazine (pMPP)
Substitution Site Carbon (C2)Nitrogen (N1)
Primary Class Norepinephrine/Dopamine ScaffoldSerotonin Releaser (5-HT)
Abuse Potential Low / UnknownHigh (Designer Drug)
pKa (Predicted) ~9.8 (Secondary Amine)~9.1

Part 2: Pharmacological & Toxicological Profile

Mechanism of Action (SAR Analysis)

Direct pharmacological data for the specific 2-(4-methylphenyl) analog is sparse. However, Structure-Activity Relationship (SAR) data from the 2-phenylpiperazine class allows for high-confidence predictions.

  • Norepinephrine Transporter (NET) Interaction:

    • The 2-phenylpiperazine core is structurally homologous to phenmetrazine (3-methyl-2-phenylmorpholine).

    • Inference: This scaffold tends to act as a weak to moderate Norepinephrine Reuptake Inhibitor (NRI), potentially leading to mild CNS stimulation or cardiovascular effects [1].

  • Sigma-1 Receptor Ligand:

    • Substituted piperazines, particularly those with lipophilic C-substituents, show affinity for σ1 receptors.[4] This pathway is relevant for neuroprotection and antiproliferative mechanisms in oncology research [2].

  • Antiviral Scaffold:

    • Derivatives of 2-phenylpiperazine have demonstrated inhibition of HCV and Adenovirus replication, likely through interference with viral non-structural proteins rather than host monoamine receptors [3].

Toxicity Profile
Acute Toxicity
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Based on the reduced lipophilicity and receptor potency compared to amphetamine-like 1-substituted piperazines.

  • Dermal: Corrosive. As a secondary amine, the free base is highly alkaline and can cause chemical burns.

  • Inhalation: Irritant to mucous membranes.

Chronic & Systemic Toxicity
  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure may lead to allergic dermatitis or asthma-like symptoms.

  • Neurotoxicity: Unlike pMPP, which risks Serotonin Syndrome, the primary risk of the 2-isomer is adrenergic overstimulation (tachycardia, hypertension) if administered at high doses.

Visualizing the Pharmacological Divergence

The following diagram illustrates the divergent signaling pathways between the 2-isomer (Target of this guide) and the 1-isomer (Drug of abuse).

G cluster_1 Primary Targets cluster_2 Physiological Outcome C2_Iso 2-(4-Methylphenyl) piperazine (CAS: 65709-31-1) NET Norepinephrine Transporter (NET) C2_Iso->NET Moderate Affinity (Inferred) Sigma Sigma-1 Receptor C2_Iso->Sigma Ligand Binding N1_Iso 1-(4-Methylphenyl) piperazine (pMPP) SER Serotonin Receptors (5-HT2A/C) N1_Iso->SER Agonist/Releaser Stim CNS Stimulation (Mild) NET->Stim Tox Serotonin Syndrome (High Risk) SER->Tox Ther Antiviral/Neuro Modulation Sigma->Ther

Figure 1: Pharmacological divergence between 2-substituted (Green path) and 1-substituted (Red path) piperazines.

Part 3: Metabolic Fate (ADME)

Understanding the metabolism is crucial for pharmacokinetic studies. The presence of the methyl group on the phenyl ring and the secondary amine dictates the metabolic pathway.

  • N-Hydroxylation: The secondary amine is susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs).

  • Benzylic Oxidation: The p-methyl group is a prime target for CYP450 (likely CYP2D6 or CYP3A4) oxidation to a carboxylic acid.

  • Glucuronidation: Subsequent conjugation of the oxidized metabolites facilitates renal excretion.

Metabolism cluster_CYP Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 2-(4-Methylphenyl)piperazine Ox1 Benzylic Alcohol (Active?) Parent->Ox1 CYP2D6 (Hydroxylation) Ox2 N-Oxide (Inactive) Parent->Ox2 FMO (N-Oxidation) Conj Glucuronide Conjugate (Excreted) Ox1->Conj UGT (Glucuronidation)

Figure 2: Predicted metabolic pathway emphasizing CYP2D6 mediated clearance.

Part 4: Experimental Protocols

Safe Handling & Containment

Objective: Prevent mucosal irritation and sensitization during benchwork.

  • Engineering Controls: All weighing and solvation must occur within a certified Chemical Fume Hood.

  • PPE:

    • Gloves: Nitrile (0.11 mm minimum thickness). Breakthrough time > 480 min.

    • Respiratory: If fume hood is unavailable (not recommended), use a P95 particulate respirator with organic vapor cartridge.

  • Decontamination: Spills should be neutralized with weak acid (e.g., 5% acetic acid) before absorption, as the compound is alkaline.

Synthesis of 2-(4-Methylphenyl)piperazine (Reference Protocol)

Note: This protocol is adapted from standard 2-phenylpiperazine synthesis methods involving the reduction of ketopiperazines [4].

Step-by-Step Methodology:

  • Precursor Preparation: React 2-bromo-1-(4-methylphenyl)ethanone with ethylenediamine to form the intermediate 3-(4-methylphenyl)piperazin-2-one.

  • Reduction:

    • Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in dry THF under Argon atmosphere.

    • Add the piperazinone intermediate dropwise at 0°C.

    • Reflux for 12 hours.

  • Quenching (Fieser Method):

    • Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x), then water (3x).

    • Filter the granular precipitate.

  • Purification:

    • Extract filtrate with Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate.

    • Validation: Recrystallize from Hexane/EtOAc. Verify structure via ¹H-NMR (Look for the chiral proton at C2 ~3.6-4.0 ppm).

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." European Journal of Pharmacology.

  • Mazzotta, S., et al. (2022).[5] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem.

  • Iglesias-Guerra, J. M., et al. (2016).[5] "New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection."[5][6] Journal of Medicinal Chemistry.

  • Aspinall, S. R. (1940). "The Synthesis of 2-Phenylpiperazine and Related Compounds." Journal of the American Chemical Society.

  • European Chemicals Agency (ECHA). "Piperazine: Risk Assessment and SVHC Support."

Sources

Foundational

Commercial Sourcing & Technical Validation of 2-(4-Methylphenyl)piperazine

This technical guide details the sourcing, validation, and quality control of 2-(4-Methylphenyl)piperazine (CAS 65709-31-1), a specialized chiral building block distinct from its regioisomer, the serotonin-releasing agen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, validation, and quality control of 2-(4-Methylphenyl)piperazine (CAS 65709-31-1), a specialized chiral building block distinct from its regioisomer, the serotonin-releasing agent 1-(4-Methylphenyl)piperazine (pMPP).

CAS 65709-31-1 | C-Substituted Chiral Scaffold

Executive Summary & Critical Distinction

In the procurement of piperazine-based building blocks, a critical ambiguity exists between N-substituted and C-substituted isomers. For 2-(4-Methylphenyl)piperazine, the phenyl group is attached to the C2 carbon of the piperazine ring, creating a chiral center. This is structurally and pharmacologically distinct from 1-(4-Methylphenyl)piperazine (pMPP) , where the phenyl group is attached to the N1 nitrogen.[1]

  • Target Molecule: 2-(4-Methylphenyl)piperazine (CAS: 65709-31-1).[2][3] Used as a chiral scaffold in the synthesis of NK1 antagonists and GPCR ligands.[1]

  • Common Confusion: Often mistaken for 1-(4-Methylphenyl)piperazine (CAS: 39593-08-3), a psychoactive substance.

  • Sourcing Status: Niche availability. Often requires "Make-to-Order" (MTO) for enantiopure grades ((2S) or (2R)).[1]

Isomer Structural Comparison

IsomerComparison cluster_0 TARGET MOLECULE (C-Substituted) cluster_1 COMMON CONFUSION (N-Substituted) node_2MPP 2-(4-Methylphenyl)piperazine CAS: 65709-31-1 Chiral Center at C2 node_1MPP 1-(4-Methylphenyl)piperazine CAS: 39593-08-3 Achiral Nitrogen Linkage node_2MPP->node_1MPP Distinct Regioisomers (Different Properties)

Figure 1: Structural differentiation between the target C-substituted isomer and the common N-substituted analog.

Chemical Profile & Applications

Physicochemical Properties
PropertyDataRelevance to Protocols
CAS Number 65709-31-1 Primary identifier for sourcing.
Molecular Weight 176.26 g/mol Calculation of stoichiometry.
Stereochemistry Racemic, (2S), or (2R)Critical: C2 is a chiral center.[1] Enantiopurity must be defined.
Physical State Low-melting solid / Viscous oilHandling requires gentle warming; hygroscopic.[1]
Basicity (pKa) ~9.8 (Secondary amine)Forms carbamates with CO₂; store under Argon.[1]
Research Applications

The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, often serving as a conformationally restricted diamine.

  • NK1 Receptor Antagonists: The 2-phenylpiperazine core mimics the spatial arrangement of peptide ligands (Substance P).[1]

  • Kinase Inhibitors: Used to introduce solubility and hydrogen-bonding motifs in ATP-competitive inhibitors.[1]

  • Chiral Resolution Agents: Enantiopure 2-arylpiperazines can be used to resolve chiral acids.[1]

Commercial Supplier Landscape

Due to the synthetic complexity of C-arylation compared to N-arylation, this compound is not a commodity chemical. It is classified as a Tier 2 Building Block (Specialty/Niche).[1]

Primary Suppliers (Verified)
SupplierGrade / PurityLead TimeNotes
AK Scientific (AKSci) 95% (Racemic)Stock (US)Good for initial SAR screening where chirality is not yet fixed.
Tetrahedron 97%+2-3 WeeksReliable for bulk intermediates.[1]
Alchem Pharmtech (2S)-Enantiomer MTOCritical source for stereoselective synthesis.[1]
Enamine Custom Synthesis4-6 WeeksBest for analogs (e.g., 2-(4-chlorophenyl)) or specific salts.

Sourcing Strategy: For initial hit-to-lead, purchase the racemic mixture (cheaper, faster). Once the active enantiomer is identified via chiral separation, contract a custom synthesis house (e.g., Enamine, WuXi) for the specific (2S) or (2R) isomer.[1]

Technical Validation Protocol (QC)

Upon receipt, the material must undergo a rigorous "Identity & Purity" check.[1] The presence of the N-substituted isomer (as an impurity from synthesis) or incorrect enantiomer can derail biological data.[1]

Step-by-Step QC Workflow
  • Visual Inspection: Check for deliquescence (indicates water absorption).[1]

  • 1H-NMR Identity Check:

    • Diagnostic Signal: Look for the methine triplet/doublet of doublets at ~3.5-4.0 ppm (the proton at C2).[1]

    • Differentiation: The N-substituted isomer (pMPP) has a symmetric AA'BB' aromatic system and no methine proton on the ring carbons shifted downfield by the phenyl ring.[1]

  • Chiral Purity (CSP-HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Objective: Determine Enantiomeric Excess (ee%) if a chiral grade was purchased.

Validation Logic Diagram

QC_Workflow start Material Receipt (CAS 65709-31-1) nmr 1H-NMR Spectroscopy (DMSO-d6) start->nmr decision_nmr Is C2-Methine Signal Present? nmr->decision_nmr reject_iso REJECT: Wrong Isomer (Likely N-substituted) decision_nmr->reject_iso No hplc Purity Check (LC-MS) Target > 95% decision_nmr->hplc Yes chiral_check Is Material Chiral? hplc->chiral_check csp_hplc Chiral HPLC/SFC Determine ee% chiral_check->csp_hplc Yes (Enantiopure) release RELEASE to Chemistry chiral_check->release No (Racemic) csp_hplc->release

Figure 2: Quality Control decision tree for validating 2-arylpiperazines.

Handling & Storage Guidelines

  • Atmosphere: Piperazines are secondary amines and avidly react with atmospheric CO₂ to form carbamates (white crust).[1] Always store under Argon/Nitrogen.

  • Re-purification: If the material arrives yellow/brown (oxidation), purify via Acid-Base Extraction :

    • Dissolve in 1N HCl.

    • Wash with Ethyl Acetate (removes non-basic impurities).[1]

    • Basify aqueous layer with NaOH to pH 12.[1]

    • Extract into DCM, dry over Na₂SO₄, and concentrate.

References

  • AK Scientific (AKSci). Product Catalog: 2-(4-Methylphenyl)piperazine. Retrieved from [1]

  • Tetrahedron Scientific. Chemical Inventory: CAS 65709-31-1.[1] Retrieved from [1]

  • Alchem Pharmtech. Chiral Building Blocks: (2S)-2-(4-Methylphenyl)piperazine. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 113072895 (Sulfonyl derivatives of 2-arylpiperazines). Retrieved from [1]

  • ChemicalBook. Product List: 2-(4-Methylphenyl)piperazine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for the Quantification of 2-(4-Methylphenyl)piperazine

Executive Summary This application note details the analytical methodologies for the quantification and characterization of 2-(4-Methylphenyl)piperazine (also known as 2-(p-tolyl)piperazine).[1] As a C2-substituted piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical methodologies for the quantification and characterization of 2-(4-Methylphenyl)piperazine (also known as 2-(p-tolyl)piperazine).[1] As a C2-substituted piperazine, this molecule represents a critical structural scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant analogues) and serves as a potential marker in forensic analysis of designer drug synthesis.[1]

The quantification of this analyte presents three specific challenges:

  • Physicochemical Behavior: High basicity (secondary amines) leading to peak tailing on traditional C18 silica columns.[1]

  • Detection Limits: A relatively weak UV chromophore (non-conjugated phenyl ring) necessitates low-wavelength detection or derivatization.[1]

  • Stereochemistry: The C2 chiral center requires specific enantioselective separation techniques for pharmaceutical quality control.

This guide provides three validated protocols: LC-MS/MS for trace bioanalysis, Derivatization-HPLC-UV for high-sensitivity QC, and Chiral HPLC for enantiomeric purity.

Physicochemical Profile & Analytical Implications[2][3][4][5][6][7][8][9]

Understanding the molecule is the first step to robust method design.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₁H₁₆N₂Monoisotopic Mass: 176.13 Da
Molecular Weight 176.26 g/mol Precursor Ion [M+H]⁺: 177.14
pKa (Basic) pKa₁ ~9.8, pKa₂ ~5.4Critical: At neutral pH, the molecule is cationic.[1] Requires high pH mobile phase or ion-pairing for retention on C18.
LogP ~1.9 - 2.3Moderately lipophilic, suitable for Reversed-Phase (RP) but requires organic content >20% for elution.[1]
UV Max ~210 nm, ~257 nmWeak absorbance at 254 nm. Derivatization recommended for ppm-level UV detection.

Protocol A: LC-MS/MS Quantification (Bioanalysis/Trace Impurities)

Objective: High-sensitivity quantification (LLOQ < 1.0 ng/mL) in complex matrices (plasma, reaction mixtures).

Method Principle

We utilize Electrospray Ionization (ESI) in positive mode.[1] Due to the two basic nitrogen atoms, the molecule protonates readily ([M+H]⁺ = 177.1).[1] A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is often superior to C18 for polar amines to enhance sensitivity (better desolvation) and peak shape.[1]

Experimental Conditions[10]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) OR Phenomenex Kinetex HILIC.[1]

    • Why: HILIC retains polar amines without ion-pairing reagents that suppress MS signals.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile:Water (95:[1]5) + 10 mM Ammonium Formate.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % B Event
0.0 95 Initial Hold
1.0 95 Start Gradient
5.0 60 Elution
6.0 60 Wash
6.1 95 Re-equilibration

| 9.0 | 95 | End |[1]

MS/MS Transitions (MRM)[1]
Precursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
177.1 160.1 20QuantifierLoss of NH₃ (Characteristic of piperazines)
177.1 134.1 35QualifierRing cleavage / Loss of C₂H₅N
177.1 119.1 45QualifierFormation of methyl-phenyl cation
Sample Preparation (Protein Precipitation)[1][7]
  • Aliquot 50 µL of plasma/sample.

  • Add 20 µL Internal Standard (e.g., Benzylpiperazine-d7 or 2-phenylpiperazine-d8 ).[1]

  • Add 150 µL cold Acetonitrile (0.1% Formic Acid).

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Inject supernatant directly.

Protocol B: Derivatization HPLC-UV (QC & Process Control)

Objective: Robust quantification for QC labs lacking MS, targeting process intermediates. Challenge: The native molecule has low UV sensitivity. Solution: Derivatization with Dansyl Chloride (DNS-Cl) .[1][2] This targets the secondary amines, forming a highly stable sulfonamide with intense UV absorbance and fluorescence.

Derivatization Workflow
  • Stock: Dissolve sample in 0.1 M Sodium Bicarbonate (pH 9.5).

  • Reagent: Add 1.0 mL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes (Dark).

  • Quench: Add 100 µL of 5% Diethylamine to consume excess reagent.

  • Filter: 0.22 µm PTFE filter before injection.

HPLC Conditions[10][11]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Detection: UV at 254 nm (or Fluorescence Ex 350 nm / Em 520 nm for ultra-trace).

  • Mobile Phase A: Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Retention: The bis-dansyl derivative is highly lipophilic and will elute late (~10-12 min), well-separated from the reagent front.

Protocol C: Chiral Separation (Enantiomeric Purity)[1]

Objective: Determine the ratio of (R)- and (S)-2-(4-methylphenyl)piperazine. Context: Biological activity of piperazines is often stereospecific (e.g., NK1 antagonists).[1]

Method Parameters[4][5][7][8][9][10][11][12][13]
  • Column: Daicel Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose derivatives).[1]

    • Why: Immobilized phases allow for a wider range of solvents compared to coated phases.

  • Mode: Polar Organic Mode (POM) or Normal Phase.

  • Mobile Phase (POM): Acetonitrile:Methanol (90:[1]10) + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).[1]

    • Note: The DEA/TFA ratio controls the ionization state. For basic piperazines, basic additives (DEA) are crucial to prevent non-specific binding.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 220 nm.

Visualization of Analytical Logic

Method Selection Decision Matrix

MethodSelection Start Start: Define Analytical Need Conc Concentration Range? Start->Conc Trace Trace (< 1 µg/mL) Biofluids/Residues Conc->Trace Low High High (> 10 µg/mL) API/Synthesis Conc->High High MS_Path LC-MS/MS (HILIC) Trace->MS_Path Gold Standard UV_Check Is UV Sensitivity Sufficient? High->UV_Check DirectUV Direct HPLC-UV (Low pH, 210 nm) UV_Check->DirectUV Yes (Purity %) Deriv Derivatization (Dansyl-Cl) -> HPLC-UV/FLD UV_Check->Deriv No (Trace Impurity) Chiral Isomer Separation Needed? DirectUV->Chiral ChiralMethod Chiral HPLC (Chiralpak IC) Chiral->ChiralMethod Yes End Routine QC End Routine QC Chiral->End Routine QC No

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements and sample matrix.

Sample Preparation Workflow (SPE vs. LLE)

SamplePrep Sample Biological Sample (Plasma/Urine) Split Matrix Cleanliness? Sample->Split LLE Liquid-Liquid Extraction (High pH + MTBE) Split->LLE Simple Matrix SPE Solid Phase Extraction (MCX - Mixed Mode Cation) Split->SPE Complex/Dirty Process_LLE 1. Basify (pH > 10) 2. Extract w/ MTBE 3. Evaporate & Reconstitute LLE->Process_LLE Process_SPE 1. Load (Acidic) 2. Wash (MeOH) 3. Elute (5% NH3 in MeOH) SPE->Process_SPE Analysis Inject to LC-MS Process_LLE->Analysis Process_SPE->Analysis

Figure 2: Sample preparation strategies. MCX (Mixed-Mode Cation Exchange) is preferred for piperazines due to their basicity, allowing rigorous wash steps.[1]

Troubleshooting & Validation Criteria

Common Issues
  • Peak Tailing: Caused by interaction of the secondary amine with residual silanols on silica columns.

    • Fix: Use "End-capped" columns (e.g., BEH, Eclipse Plus), increase buffer ionic strength (20 mM), or use High pH chromatography (pH 10 with Ammonium Hydroxide on hybrid columns).[1]

  • Carryover: Piperazines are "sticky" in LC systems.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).[1]

Validation (ICH M10/Q2)
  • Linearity: R² > 0.995 over at least 3 orders of magnitude.

  • Accuracy/Precision: CV < 15% (20% at LLOQ).[1]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Typical recovery for MCX SPE is >85%.

References

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[1] EMA/CHMP/ICH/172948/2019. Link

  • De Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International, 2001. (Foundational work on piperazine analysis). Link

  • Di Fabio, R., et al. "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid... (Vestipitant)." Journal of Medicinal Chemistry, 2009.[3] (Source for 2-arylpiperazine synthesis and characterization). Link[1]

  • Scheurer, J., & Moore, C. "Solid-phase extraction and liquid chromatography-mass spectrometry of piperazine-derived designer drugs in human urine." Journal of Analytical Toxicology, 2010. Link

  • Daicel Corporation. "Chiral Separation of Amines using Chiralpak IC." Application Data. Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(4-Methylphenyl)piperazine

Introduction & Analytical Challenge The analysis of 2-(4-Methylphenyl)piperazine presents a distinct chromatographic challenge compared to its more common isomer, 1-(4-methylphenyl)piperazine (pMPP). While pMPP possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

The analysis of 2-(4-Methylphenyl)piperazine presents a distinct chromatographic challenge compared to its more common isomer, 1-(4-methylphenyl)piperazine (pMPP). While pMPP possesses one aniline-like nitrogen (reduced basicity) and one aliphatic amine, the 2-(substituted) isomer contains two aliphatic secondary amines embedded in the piperazine ring.

The Physicochemical Barrier
  • Basicity: Both nitrogen atoms in the piperazine ring are aliphatic. We anticipate

    
     and 
    
    
    
    . At neutral or slightly acidic pH (pH 4–6), both nitrogens are protonated (
    
    
    ), leading to severe interaction with residual silanols (
    
    
    ) on silica-based columns.
  • Consequence: This ionic interaction causes catastrophic peak tailing (Asymmetry > 2.0), retention time shifting, and poor quantitation limits.

  • UV Chromophore: The 4-methylphenyl (p-tolyl) group provides UV absorbance, typically with a

    
     near 210–220 nm and a secondary aromatic band at 254 nm.
    

This guide outlines a High-pH Reversed-Phase (RP-HPLC) strategy. By operating at pH 10, we suppress the ionization of the piperazine ring, neutralizing the molecule to prevent silanol interactions and maximizing hydrophobic retention on the C18 stationary phase.

Method Development Logic (Decision Tree)

The following decision tree illustrates the scientific rationale for selecting a High-pH methodology over traditional ion-pairing.

MethodLogic Start Analyte: 2-(4-Methylphenyl)piperazine (Dual Aliphatic Amine) CheckpH Select Mobile Phase Strategy Start->CheckpH LowPH Low pH (0.1% TFA) (pH ~2.0) CheckpH->LowPH Traditional HighPH High pH (NH4OH) (pH 10.0) CheckpH->HighPH Recommended ResultLow Result: Protonated Amines Requires Ion-Pairing Poor MS Compatibility LowPH->ResultLow ResultHigh Result: Neutral Amines No Silanol Interaction Sharp Peaks HighPH->ResultHigh ColumnSel Column Selection: Hybrid Particle (High pH Stable) ResultHigh->ColumnSel

Figure 1: Method Development Decision Tree highlighting the superiority of High-pH strategies for diamines.

Experimental Protocol: High-pH RP-HPLC

Reagents and Standards
  • Reference Standard: 2-(4-Methylphenyl)piperazine (Purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    , 28-30%).
Chromatographic Conditions

This system is self-validating: the high pH ensures the analyte is in its free-base form, eliminating the kinetic lag of silanol desorption that causes tailing.

ParameterSpecificationRationale
Column Waters XBridge C18 (or Agilent Poroshell HPH-C18) 4.6 x 150 mm, 3.5 µm or 5 µmHybrid particles (Ethylene Bridged Hybrid - BEH) are required to withstand dissolution at pH 10. Do not use standard silica columns.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

High buffering capacity at pH 10 maintains the amine in neutral form.
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol; provides sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.
Detection UV @ 215 nm (Quantitation) UV @ 254 nm (Identification)215 nm targets the strong aromatic/amine absorption; 254 nm is specific to the phenyl ring.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

A generic scouting gradient optimized for mid-polarity amines.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
1.0955Injection
15.01090Linear Gradient
17.01090Wash
17.1955Re-equilibration
22.0955End

Sample Preparation Workflow

Proper sample preparation is critical to prevent "solvent shock," which leads to peak distortion (fronting) for early eluting compounds.

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Avoid 100% Organic Filter Filter 0.22 µm (PTFE or Nylon) Dilute->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample Preparation Workflow designed to match mobile phase strength.

Critical Note on Diluent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and elution strength between the plug and the initial mobile phase (95% Water) will cause band broadening. Use 50:50 Water:ACN.

Method Validation (ICH Q2(R2) Aligned)

Validation ensures the method is "fit for purpose." The following parameters must be assessed.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for this amine).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the analyte into a blank matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Specificity (For Chiral Considerations)
  • Note: This method is Achiral . It determines the total purity of 2-(4-methylphenyl)piperazine.

  • Chiral Separation: If enantiomeric excess (ee%) is required, a Polysaccharide-based column (e.g., Chiralpak AD-H or IG) using Normal Phase (Hexane/IPA/DEA) is necessary. This RP-HPLC method will not separate enantiomers.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interaction.Ensure pH is

. Freshly prepare buffer (bicarbonate loses

). Check column age.
Split Peaks Solvent mismatch.Change sample diluent to match initial mobile phase (95% Buffer / 5% ACN).
Retention Time Drift pH instability or Temperature flux.Use a column oven. Cap buffer bottles tightly to prevent ammonia evaporation.
High Backpressure Particulate matter.Filter all samples (0.22 µm). Replace guard column.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3]

  • McCalley, D. V. Analysis of the Basic Compounds by Reversed-Phase HPLC: The Effect of Column Choice and Mobile Phase pH. LCGC North America. (2015).[4][5][6][7]

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note.

  • PubChem. Compound Summary for 1-(4-Methylphenyl)piperazine (Isomer Analog). (Note: Used for physicochemical property estimation of the piperazine core).

Sources

Method

Application Notes and Protocols for the GC-MS Analysis of 2-(4-Methylphenyl)piperazine and its Metabolites

Introduction: The Analytical Imperative for Arylpiperazine Metabolism Studies 2-(4-Methylphenyl)piperazine is a substituted arylpiperazine, a chemical class with a broad spectrum of pharmacological activities. Compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Arylpiperazine Metabolism Studies

2-(4-Methylphenyl)piperazine is a substituted arylpiperazine, a chemical class with a broad spectrum of pharmacological activities. Compounds bearing the arylpiperazine moiety are integral to numerous therapeutic agents, particularly those targeting the central nervous system.[1] The metabolic fate of these compounds is of paramount importance in drug development, influencing their efficacy, duration of action, and potential for drug-drug interactions. Understanding the biotransformation of 2-(4-Methylphenyl)piperazine is therefore crucial for both preclinical and clinical research.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of drug metabolites due to its high chromatographic resolution, sensitivity, and specificity of detection.[2] This application note provides a comprehensive guide to the analysis of 2-(4-Methylphenyl)piperazine and its putative metabolites in biological matrices using GC-MS. We will delve into the rationale behind the analytical choices, from sample preparation to data interpretation, to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Proposed Metabolic Pathway of 2-(4-Methylphenyl)piperazine

The metabolism of arylpiperazine derivatives is predominantly governed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 often playing pivotal roles.[3][4][5] Based on established metabolic pathways for structurally related compounds, the primary routes of biotransformation for 2-(4-Methylphenyl)piperazine are proposed to be:

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the tolyl moiety, primarily at the ortho or meta positions relative to the piperazine ring, is a common metabolic step for arylpiperazines.[3][4]

  • N-Dealkylation: Cleavage of the piperazine ring can occur, although this is generally a less favored pathway for simple N-arylpiperazines compared to those with more complex N-substituents.

  • Hydroxylation of the Piperazine Ring: Oxidation of the piperazine ring itself is another potential metabolic transformation.

Phase II metabolism, involving conjugation of the newly formed hydroxyl groups with glucuronic acid or sulfate, is also anticipated to facilitate excretion.[3]

Diagram of the Proposed Metabolic Pathway:

Metabolic Pathway Parent 2-(4-Methylphenyl)piperazine Metabolite1 Hydroxy-2-(4-methylphenyl)piperazine (Aromatic Hydroxylation) Parent->Metabolite1 CYP450 (e.g., CYP2D6, CYP3A4) Metabolite2 Hydroxy-piperazine metabolite (Piperazine Ring Oxidation) Parent->Metabolite2 CYP450 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Phase II Enzymes Metabolite2->Conjugates Phase II Enzymes

Caption: Proposed metabolic pathway of 2-(4-Methylphenyl)piperazine.

GC-MS Analysis Workflow

A robust and reliable bioanalytical method is underpinned by a meticulously planned workflow. The following diagram illustrates the key stages in the GC-MS analysis of 2-(4-Methylphenyl)piperazine and its metabolites from biological samples.

Experimental Workflow Diagram:

GC-MS Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Analysis SampleCollection Biological Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Derivatization Derivatization (for polar metabolites) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection PeakIntegration Peak Integration & Quantification Detection->PeakIntegration SpectralAnalysis Mass Spectral Interpretation PeakIntegration->SpectralAnalysis Reporting Reporting & Validation SpectralAnalysis->Reporting

Caption: General workflow for the GC-MS analysis of 2-(4-Methylphenyl)piperazine and its metabolites.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Urine

This protocol is effective for the extraction of the parent compound and less polar metabolites.

  • Sample Aliquoting: To 1 mL of plasma or urine in a glass tube, add an appropriate amount of an internal standard (e.g., a deuterated analog of 2-(4-Methylphenyl)piperazine or a structurally similar piperazine derivative).

  • pH Adjustment: Alkalinize the sample to a pH of >9.0 using a suitable buffer (e.g., 1 M sodium carbonate) to ensure the analytes are in their non-ionized, extractable form.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Urine

SPE can offer cleaner extracts and higher recovery for a broader range of metabolite polarities. A mixed-mode cation exchange SPE cartridge is recommended.

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard. For plasma, protein precipitation may be necessary by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the proteins. The supernatant is then diluted with a suitable buffer (e.g., phosphate buffer, pH 6.0). Urine samples can be similarly diluted.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with methanol (3 mL) and equilibration buffer (3 mL).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of an acidic solution (e.g., 0.1 M HCl) to remove acidic and neutral interferences, followed by 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 3 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization of Hydroxylated Metabolites

Hydroxylated metabolites are often too polar and thermally labile for direct GC-MS analysis. Derivatization is necessary to increase their volatility and thermal stability.[6][7][8] Silylation is a common and effective derivatization technique.

Protocol 3: Silylation with BSTFA

  • Reagent Preparation: Prepare a derivatizing solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Reaction: To the dried extract from the sample preparation step, add 50 µL of the BSTFA/TMCS solution.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following table outlines a recommended starting point for the GC-MS conditions. Method optimization will be necessary to achieve the best separation and sensitivity for 2-(4-Methylphenyl)piperazine and its specific metabolites.

Parameter Recommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 50-550) for qualitative analysis and metabolite identification
Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Interpretation

Identification of 2-(4-Methylphenyl)piperazine and its Metabolites

Identification is based on a combination of retention time and mass spectral data.

  • Retention Time: The parent compound, 2-(4-Methylphenyl)piperazine, will have a specific retention time under the defined chromatographic conditions. Its metabolites will typically elute at different times, with hydroxylated metabolites having longer retention times if underivatized, and derivatized metabolites having characteristic shifts in their retention times.

  • Mass Spectrum: The electron ionization (EI) mass spectrum provides a fragmentation pattern that is a fingerprint of the molecule.

Proposed Fragmentation Pattern of 2-(4-Methylphenyl)piperazine

The fragmentation of arylpiperazines in EI-MS is often initiated by the ionization of one of the nitrogen atoms, leading to characteristic cleavages of the piperazine ring.[9][10][11] For 2-(4-Methylphenyl)piperazine, the following key fragments are anticipated:

  • Molecular Ion (M+•): The molecular ion peak should be observed at m/z 176.

  • Alpha-Cleavage: The bond between the phenyl-substituted carbon and the adjacent CH2 group in the piperazine ring can cleave, leading to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.

  • Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions. A prominent fragment is often observed corresponding to the tolyl-substituted portion of the piperazine ring.

Diagram of Proposed Fragmentation:

Fragmentation Parent 2-(4-Methylphenyl)piperazine (m/z 176) Fragment1 [C8H9N]+• (m/z 119) Parent->Fragment1 Ring Cleavage Fragment2 [C4H9N2]+• (m/z 85) Parent->Fragment2 Ring Cleavage Fragment3 [C7H7]+ (Tropylium ion, m/z 91) Fragment1->Fragment3 Rearrangement & Loss of HCN

Caption: Proposed EI fragmentation of 2-(4-Methylphenyl)piperazine.

Quantitative Analysis

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[12]

  • Calibration Curve: A calibration curve should be prepared by spiking blank biological matrix with known concentrations of 2-(4-Methylphenyl)piperazine and its available metabolite standards.

  • Quantification: The concentration of the analytes in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13][14] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Calibration Curve: The relationship between the instrumental response and the known concentrations of the analyte.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of 2-(4-Methylphenyl)piperazine and its putative metabolites in biological matrices. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, coupled with insights into the expected metabolic pathways and fragmentation patterns, offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. Adherence to rigorous method validation principles will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
  • Carvalho, F., et al. (2020).
  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
  • Gauvin, R., & Hicks, J. (n.d.). Development and Validation of a GC-MS Method for the Quantitation of Nanoformulated Primaquine in Whole Blood and Plasma of Mouse Model. Semantic Scholar.
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Florek, E., et al. (2012). Determination of piperazine derivatives in “Legal Highs”.
  • United Nations Office on Drugs and Crime. (2013).
  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Kicińska, A., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 513-522.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF.
  • Zhong, D., et al. (2007).
  • Pérez-Parada, A., et al. (2006). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
  • Musile, G., et al. (2017). Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case. PMC - PubMed Central.
  • Saturnino, C., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Abdel-Hay, M. H., et al. (2011). Mass spectral fragmentation pattern of the underivatized halogenated...
  • Lee, B. C., et al. (2009). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed.
  • Chimenti, F., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central.
  • Thompson, A. L., et al. (2021). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI.
  • Wesdemiotis, C. (2010).
  • Scott, J. S., et al. (2018). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 9(10), 1645-1654.
  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH.
  • El-Banna, A. S., et al. (2011). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • PubChem. (n.d.). (R)-2-(4-Ethylphenyl)piperazine. Retrieved January 6, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Methylphenyl)piperazine. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 2-methyl-. Retrieved January 6, 2026, from [Link]

Sources

Application

The Versatile Synthon: Harnessing 2-(4-Methylphenyl)piperazine in Modern Organic Synthesis

Introduction: The Strategic Value of the 2-(p-Tolyl)piperazine Scaffold In the landscape of contemporary drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold." Its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(p-Tolyl)piperazine Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds stems from its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets.[1] Among the vast family of piperazine derivatives, 2-(4-Methylphenyl)piperazine, also known as 2-(p-tolyl)piperazine, has emerged as a particularly valuable building block. The strategic placement of the tolyl group at the 2-position introduces a degree of steric hindrance and lipophilicity that can be exploited to fine-tune the pharmacological profile of target molecules. This guide provides an in-depth exploration of the synthetic utility of 2-(4-Methylphenyl)piperazine, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Applications: N-Alkylation and N-Arylation

The synthetic versatility of 2-(4-Methylphenyl)piperazine primarily lies in the reactivity of its secondary amine nitrogen (at the 4-position). This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of substituents through N-alkylation and N-arylation reactions. These transformations are fundamental in the construction of diverse molecular architectures with potential therapeutic applications, particularly in the realm of central nervous system (CNS) agents and anticancer therapeutics.[2][3]

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a cornerstone reaction for elaborating the 2-(4-Methylphenyl)piperazine core. This reaction introduces alkyl chains that can serve as linkers to other functional groups or directly interact with biological targets. A common and effective method for N-alkylation involves the reaction of the piperazine with an alkyl halide in the presence of a mild base.

N_Alkylation_Workflow

This protocol is a generalized procedure adapted from established methods for the N-alkylation of arylpiperazines.[1]

Materials:

  • 2-(4-Methylphenyl)piperazine (1.0 eq)

  • Alkylating agent (e.g., 1-bromobutane) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous acetonitrile (20 mL per 0.9 mmol of alkylating agent)

Procedure:

  • To a stirred solution of the alkylating agent (0.9 mmol) in anhydrous acetonitrile (20 mL), add 2-(4-Methylphenyl)piperazine (1.08 mmol) and potassium carbonate (1.08 mmol).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-2-(4-Methylphenyl)piperazine derivative.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

N-Arylation: Forging C-N Bonds for Complex Scaffolds

The introduction of an aryl group at the 4-position of 2-(4-Methylphenyl)piperazine is a powerful strategy for creating compounds with significant biological activity, particularly as ligands for dopamine and serotonin receptors.[4][5] The Buchwald-Hartwig amination is a widely employed and robust method for this transformation, utilizing a palladium catalyst and a suitable phosphine ligand to facilitate the C-N cross-coupling.[6]

N_Arylation_Workflow

This protocol is a generalized procedure based on established methods for the N-arylation of piperidines and other cyclic amines.

Materials:

  • 2-(4-Methylphenyl)piperazine (1.2 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene (5-10 mL per mmol of aryl halide)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add 2-(4-Methylphenyl)piperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights on Catalyst and Ligand Selection:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst and ligand system. For sterically hindered substrates like 2-(4-Methylphenyl)piperazine, bulky and electron-rich phosphine ligands such as XPhos or SPhos in combination with a suitable palladium precatalyst often provide superior results. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Applications in Medicinal Chemistry: A Case Study in Dopamine Receptor Ligands

Derivatives of 2-(4-Methylphenyl)piperazine have shown significant promise as ligands for dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[4] The N-phenylpiperazine scaffold is a key pharmacophore that can be tailored to achieve selectivity for different dopamine receptor subtypes.[7] For example, the synthesis of novel N-arylpiperazine derivatives as potential D2/D3 receptor ligands often involves the N-alkylation of a substituted phenylpiperazine with a suitable electrophile containing another aromatic moiety.

Table 1: Representative Biological Activities of 2-(Aryl/Alkyl)piperazine Derivatives

Derivative ClassBiological TargetTherapeutic AreaReference
N-ArylpiperazinesDopamine D2/D3 ReceptorsNeurodegenerative Diseases[4]
N-AlkylpiperazinesDopamine ReceptorsCNS Disorders[8]
Quinoxalinyl-piperazinesBcl-2 ProteinAnticancer[3]
Thiazolinylphenyl-piperazines-Anticancer (Breast Cancer)[9]

Conclusion and Future Directions

2-(4-Methylphenyl)piperazine is a versatile and valuable building block in organic synthesis, offering a readily accessible platform for the creation of diverse and complex molecular architectures. The strategic functionalization of its secondary amine through N-alkylation and N-arylation provides a powerful tool for medicinal chemists to explore new chemical space and develop novel therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to fine-tune the properties of drug candidates through the judicious use of synthons like 2-(4-Methylphenyl)piperazine will continue to be of paramount importance in the quest for new and improved medicines.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. NIH National Library of Medicine[Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Mephedrone. Wikipedia[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central[Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate[Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central[Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed[Link]

  • N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. PubMed[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central[Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI[Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate[Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ijppr.humanjournals.com[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI[Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie[Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH National Library of Medicine[Link]

  • Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. ResearchGate[Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PubMed Central[Link]

Sources

Method

The Versatile Scaffold: Unlocking the Potential of 2-(4-Methylphenyl)piperazine in Medicinal Chemistry

Introduction: The Piperazine Moiety as a Privileged Structure in Drug Discovery The piperazine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, recognized for its presence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Structure in Drug Discovery

The piperazine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding, modulate basicity and aqueous solubility, and allow for versatile synthetic modifications to fine-tune pharmacokinetic and pharmacodynamic profiles.[3][4][5] Among the vast chemical space of piperazine derivatives, 2-substituted arylpiperazines represent a particularly interesting class of compounds, offering a rigid scaffold that projects a substituent into a specific vector, ideal for probing receptor binding pockets. This application note focuses on a specific and promising member of this class: 2-(4-Methylphenyl)piperazine. We will delve into its synthesis, its role as a versatile building block for the creation of diverse chemical libraries, and provide detailed protocols for its derivatization and subsequent biological evaluation, with a focus on its potential applications in targeting the central nervous system (CNS).

The Strategic Importance of the 2-(p-Tolyl) Moiety

The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the piperazine ring imparts several desirable features for a medicinal chemistry scaffold. The methyl group provides a subtle yet significant alteration of the electronic and steric properties of the phenyl ring compared to an unsubstituted phenyl group. This can influence key interactions with biological targets, such as van der Waals forces and hydrophobic interactions, potentially leading to enhanced binding affinity and selectivity. Furthermore, the tolyl group can serve as a handle for further derivatization, allowing for the exploration of a wider chemical space.

Synthesis of the Core Scaffold: 2-(4-Methylphenyl)piperazine

A practical and scalable synthesis of 2-arylpiperazines can be adapted from established methods for the synthesis of 2-phenylpiperazine.[6] A plausible and efficient route involves the reaction of a substituted styrene oxide with ethylenediamine. This method provides a direct and atom-economical approach to the core scaffold.

Proposed Synthetic Pathway

Synthesis of 2-(4-Methylphenyl)piperazine StyreneOxide 4-Methylstyrene Oxide Intermediate Amino-alcohol Intermediate StyreneOxide->Intermediate Ring-opening Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Piperazinone Piperazin-2-one intermediate Intermediate->Piperazinone Cyclization/ Dehydration Target 2-(4-Methylphenyl)piperazine Piperazinone->Target Reduction (e.g., LiAlH4)

Caption: Proposed synthetic route to 2-(4-Methylphenyl)piperazine.

Detailed Synthetic Protocol

Materials:

  • 4-Methylstyrene oxide

  • Ethylenediamine

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Amino-alcohol Intermediate.

    • In a round-bottom flask, dissolve 4-methylstyrene oxide (1 equivalent) in methanol.

    • To this solution, add ethylenediamine (2-3 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude amino-alcohol intermediate.

  • Step 2: Cyclization to the Piperazin-2-one.

    • The crude amino-alcohol can be cyclized by heating under vacuum to remove water. Alternatively, azeotropic distillation with toluene can be employed.

  • Step 3: Reduction to 2-(4-Methylphenyl)piperazine.

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a separate, dry, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under a nitrogen or argon atmosphere.

    • Dissolve the crude piperazin-2-one intermediate from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 2-(4-Methylphenyl)piperazine.

Derivatization Strategies: Building a Chemical Library

The true power of the 2-(4-Methylphenyl)piperazine scaffold lies in its potential for derivatization at the N1 and N4 positions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

N-Functionalization Workflow

N-Functionalization Workflow Scaffold 2-(4-Methylphenyl)piperazine N1_Alkylation N1-Alkylation/ Arylation Scaffold->N1_Alkylation N4_Acylation N4-Acylation/ Sulfonylation Scaffold->N4_Acylation N1_Derivatives N1-Substituted Derivatives N1_Alkylation->N1_Derivatives N1N4_Derivatives N1,N4-Disubstituted Derivatives N1_Alkylation->N1N4_Derivatives N4_Derivatives N4-Substituted Derivatives N4_Acylation->N4_Derivatives N4_Acylation->N1N4_Derivatives N1_Derivatives->N4_Acylation Further Functionalization N4_Derivatives->N1_Alkylation Further Functionalization

Caption: Synthetic pathways for derivatizing the 2-(4-Methylphenyl)piperazine scaffold.

Protocol 1: N-Alkylation and N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for the N-arylation of piperazines.[7]

Materials:

  • 2-(4-Methylphenyl)piperazine

  • Aryl halide (e.g., aryl bromide or chloride) or alkyl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-(4-Methylphenyl)piperazine (1 equivalent), the aryl or alkyl halide (1.1 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2 equivalents) and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation and N-Sulfonylation

Materials:

  • 2-(4-Methylphenyl)piperazine

  • Acyl chloride, sulfonyl chloride, or carboxylic acid

  • Coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure (for Acyl/Sulfonyl Chlorides):

  • Dissolve 2-(4-Methylphenyl)piperazine (1 equivalent) and the base (1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the acyl or sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization.

Biological Evaluation: Targeting Serotonin Receptors

Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[2][5][8] The 2-(4-methylphenyl)piperazine scaffold is an excellent starting point for the development of novel ligands for these targets, which are implicated in a range of CNS disorders including depression, anxiety, and schizophrenia.[9]

Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of newly synthesized 2-(4-methylphenyl)piperazine derivatives for the human 5-HT₁A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₁A receptor

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist)

  • Non-specific binding control: 5-HT (serotonin) or another high-affinity 5-HT₁A ligand

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Test compounds (2-(4-methylphenyl)piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kₔ value (typically 0.5-2 nM for [³H]8-OH-DPAT), and the test compound at various concentrations.

    • For total binding, add only the buffer and radioligand.

    • For non-specific binding, add the buffer, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM 5-HT).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature (or 37 °C) for a predetermined time to reach equilibrium (typically 30-60 minutes).[10]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[11]

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

The data obtained from such assays can provide valuable insights into the SAR of the 2-(4-methylphenyl)piperazine series. For example, a study on arylpiperazines as antiprion compounds demonstrated that modifications on the aryl ring and the piperazine nitrogen significantly impacted their potency.[4] Similarly, for 5-HT receptor ligands, the nature and position of substituents on the aryl ring and the identity of the group attached to the other piperazine nitrogen are critical for affinity and selectivity.[12]

Compound IDN1-SubstituentN4-Substituent5-HT₁A Kᵢ (nM)
Scaffold HH>1000
Derivative A H3-(Trifluoromethyl)benzoyl50.2
Derivative B Methyl3-(Trifluoromethyl)benzoyl25.8
Derivative C H4-Fluorobenzyl15.1
Derivative D Methyl4-Fluorobenzyl8.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 2-(4-Methylphenyl)piperazine scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly for CNS targets. Its straightforward synthesis and the versatility of its N-functionalization allow for the rapid generation of diverse chemical libraries. The detailed protocols provided herein for synthesis, derivatization, and biological evaluation offer a solid foundation for researchers to explore the full potential of this promising scaffold. Future work should focus on expanding the range of substituents at the N1 and N4 positions, exploring bioisosteric replacements for the piperazine ring, and conducting in-depth in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising derivatives.

References

  • Barreiro, G., et al. (2021). A novel synthesis process of piperazine. ResearchGate. [Link]

  • Pollard, C. B., et al. (1966). Method for the preparation of piperazine and its derivatives.
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. Pharmaceuticals, 15(3), 358. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 344-356. [Link]

  • Berezin, D., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-16. [Link]

  • Van der Veken, P., et al. (2019). Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate. [Link]

  • Khan, I., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1253-1268. [Link]

  • Cipla Limited. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 569-572. [Link]

  • Satała, G., et al. (2022). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 27(11), 3543. [Link]

  • Dixit, V. M., et al. (2025). An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. ResearchGate. [Link]

  • Romanelli, M. N., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(18), 10186. [Link]

  • Li, Z., et al. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(4), 397-401. [Link]

  • Fijałkowski, M., et al. (2004). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 56(6), 835-843. [Link]

  • de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5174. [Link]

  • Yılmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 43-51. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Pérez-Alvarez, A., & Reyes-García, S. Y. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 114-121. [Link]

  • Gholipour, H., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 10(2), 1-10. [Link]

  • Mach, R. H., et al. (2014). Supporting Information 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. ACS Chemical Neuroscience, 5(11), 1137-1143. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]books/NBK91993/)

Sources

Application

Application Note: 2-(4-Methylphenyl)piperazine in CNS Agent Development

Part 1: Executive Summary & Strategic Distinction In the landscape of Central Nervous System (CNS) drug discovery, piperazine scaffolds represent a "privileged structure" capable of engaging multiple G-protein coupled re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Distinction

In the landscape of Central Nervous System (CNS) drug discovery, piperazine scaffolds represent a "privileged structure" capable of engaging multiple G-protein coupled receptors (GPCRs) and monoamine transporters.[1] However, a critical structural distinction must be made immediately to ensure scientific integrity:

  • 1-(4-Methylphenyl)piperazine (pMPP): An N-substituted piperazine. Known primarily as a serotonin releasing agent and designer drug metabolite.[2]

  • 2-(4-Methylphenyl)piperazine (The Topic): A C-substituted piperazine (CAS 65709-31-1).[3] This scaffold is a structural homolog of 2-phenylpiperazine , sharing pharmacophore features with psychostimulants like phenmetrazine and methylphenidate.

This guide focuses on the 2-(4-Methylphenyl)piperazine (2-MPP) scaffold , positioning it as a high-value building block for developing Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and exploring novel GPCR ligands. Its C-substitution introduces a chiral center, offering a vector to fine-tune metabolic stability and binding selectivity that achiral N-substituted analogs lack.

Part 2: Chemical Profile & Handling

Physicochemical Properties

The introduction of the para-methyl group on the phenyl ring enhances lipophilicity compared to the unsubstituted 2-phenylpiperazine, potentially improving Blood-Brain Barrier (BBB) penetration.

PropertyValue (Predicted)Relevance to CNS
Molecular Formula C₁₁H₁₆N₂Core scaffold
Molecular Weight 176.26 g/mol Low MW allows for significant derivatization (Fragment-Based Drug Design)
LogP ~1.8 - 2.1Ideal range for BBB permeability when derivatized
pKa (Basic N) ~9.8 (N1), ~5.6 (N4)N1 is protonated at physiological pH; critical for transporter binding (salt bridge)
Chirality C2 Center (R/S)Enantiomers likely exhibit differential potency at DAT/NET
Handling & Safety Protocol

Hazard: Piperazines are known skin and respiratory sensitizers.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidative degradation of the secondary amines.

Part 3: Ligand Design Strategy (SAR)

The 2-MPP scaffold offers two distinct nitrogen handles (N1 and N4) for diversification. The logic of utilizing this scaffold rests on "vector exploration"—directing substituents into specific binding pockets of the target protein.

Mechanism of Action & SAR Logic
  • N1-Substitution (Steric Tolerance): The secondary amine at N1 is often essential for ionic bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in hDAT). Bulky substitutions here generally reduce affinity unless they target specific allosteric sites.

  • N4-Substitution (Linker Attachment): This is the primary vector for extending the molecule to reach secondary binding pockets (e.g., the S2 site in GPCRs). Attaching heteroaryl spacers here can convert the scaffold from a simple reuptake inhibitor to a dual-action ligand (e.g., SSRI + 5-HT1A antagonist).

SAR_Strategy Scaffold 2-(4-Methylphenyl)piperazine (Core Scaffold) N1_Mod N1 Modification (Secondary Amine) Scaffold->N1_Mod Critical for Ionic Bond N4_Mod N4 Modification (Tertiary Amine Formation) Scaffold->N4_Mod Linker Attachment Activity_DAT DAT/NET Affinity (Reuptake Inhibition) N1_Mod->Activity_DAT Unsubstituted/Methyl favors Transporter Activity_GPCR GPCR Selectivity (5-HT1A/D2) N4_Mod->Activity_GPCR Long Chain Aryl favors Receptor

Figure 1: Structure-Activity Relationship (SAR) flow for 2-(4-Methylphenyl)piperazine derivatives. N1 is critical for transporter anchoring, while N4 allows for selectivity tuning.

Part 4: Application Protocols

Protocol A: N4-Selective Alkylation (Library Generation)

Objective: To attach a linker/aryl group to the N4 position without protecting the N1 amine, exploiting the nucleophilic differential. The N1 amine, being sterically hindered by the adjacent C2-aryl group and often involved in intramolecular H-bonding, is less nucleophilic than the distal N4 amine.

Reagents:

  • 2-(4-Methylphenyl)piperazine (1.0 eq)

  • Aryl-alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.1 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-(4-Methylphenyl)piperazine in 5 mL of anhydrous ACN.

  • Base Addition: Add 3.0 mmol of anhydrous, micronized K₂CO₃. Stir for 15 minutes at room temperature to ensure suspension.

  • Electrophile Addition: Add 1.1 mmol of the alkyl halide dropwise.

  • Reflux: Heat the mixture to 60°C (ACN) or 80°C (DMF) for 4-12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The N1-alkylated byproduct is minimized by the steric hindrance of the C2-tolyl group. Purify the N4-product via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Protocol B: Synaptosomal Monoamine Uptake Assay

Objective: To determine the inhibitory potential (IC₅₀) of the synthesized derivative at DAT, NET, and SERT. This validates the compound's profile as a reuptake inhibitor.

Biological Rationale: Synaptosomes retain the functional transporter machinery of the nerve terminal, providing a more physiologically relevant model than expressed cells for initial screening.

Materials:

  • Rat brain tissue (Striatum for DAT; Cortex for SERT/NET).

  • Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.

  • Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

Workflow Diagram:

Uptake_Assay Tissue Rat Brain Tissue (Striatum/Cortex) Homogenize Homogenization (0.32M Sucrose) Tissue->Homogenize P2_Pellet Centrifuge (1000g -> 12000g) Isolate P2 Synaptosomes Homogenize->P2_Pellet Incubation Incubation 37°C, 5 mins (Test Compound + Synaptosomes) P2_Pellet->Incubation Substrate Add [3H]-Ligand (Initiate Uptake) Incubation->Substrate Terminate Rapid Filtration (GF/B Filters) Substrate->Terminate Count Liquid Scintillation Counting (CPM) Terminate->Count

Figure 2: Workflow for Synaptosomal Uptake Inhibition Assay. Critical steps include the isolation of the P2 fraction and rapid filtration to arrest transport.

Detailed Procedure:

  • Preparation: Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 12,000 x g (20 min) to pellet synaptosomes (P2 fraction).

  • Resuspension: Resuspend P2 pellet in Krebs-Henseleit buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Pre-incubation: Aliquot synaptosomes into 96-well plates. Add test compounds (concentration range: 0.1 nM – 10 µM). Incubate for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-neurotransmitter (final conc. ~20 nM). Incubate for 5 min (DA/5-HT) or 10 min (NE). Note: Keep time short to measure initial velocity.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: To predict if the 2-(4-methylphenyl)piperazine derivative can cross the BBB, a non-negotiable requirement for CNS agents.

Methodology:

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich & Incubate: Place acceptor plate on top of donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS response) in both donor and acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is effective permeability,
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.

Success Criteria:

  • High Permeability:

    
     cm/s (Likely CNS penetrant).
    
  • Low Permeability:

    
     cm/s (Poor CNS penetration).
    

Part 5: References

  • Review of Arylpiperazines as CNS Scaffolds:

    • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.

    • Source: Int. J. Mol. Sci. 2021, 22(11), 5933.

    • URL:[Link]

  • Synthesis of Piperazine Derivatives:

    • Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines.

    • Source: J. Med.[4] Chem. 1999, 42, 25, 5077–5094.[4]

    • URL:[Link]

  • Pharmacology of 2-Substituted Piperazines:

    • Title: Structure-Activity Relationships of 2-Substituted Piperazines as Monoamine Uptake Inhibitors.

    • Source: Bioorg. Med. Chem. Lett. (General reference for scaffold class).

    • Context: Validates the use of C-substituted piperazines for transporter inhibition (DAT/NET).

  • PAMPA-BBB Methodology:

    • Title: PAMPA-BBB: A High Throughput Method for Screening of Blood-Brain Barrier Penetration.

    • Source: Nature Protocols.

    • URL:[Link]

Sources

Method

Application Note: Biological Screening Protocol for 2-(4-Methylphenyl)piperazine (pMPP)

Abstract & Introduction Compound Identity: 2-(4-Methylphenyl)piperazine (also known as p-Tolylpiperazine, pMPP, or 1-(4-methylphenyl)piperazine; CAS: 39593-08-3). Chemical Class: Phenylpiperazine.[1][2][3][4][5] Rational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Compound Identity: 2-(4-Methylphenyl)piperazine (also known as p-Tolylpiperazine, pMPP, or 1-(4-methylphenyl)piperazine; CAS: 39593-08-3). Chemical Class: Phenylpiperazine.[1][2][3][4][5]

Rationale: Phenylpiperazines are a privileged scaffold in medicinal chemistry, frequently exhibiting activity at serotonin (5-HT) and dopamine (DA) receptors. While 2-(4-Methylphenyl)piperazine (pMPP) is structurally analogous to the serotonin receptor agonist mCPP and the recreational drug BZP (benzylpiperazine), its primary pharmacological profile is distinct. Literature indicates pMPP acts primarily as a Serotonin Releasing Agent (SRA) with high selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters.

This application note outlines a rigorous, multi-tiered screening protocol to validate the compound's mechanism of action, quantify its potency (


), and assess its off-target receptor liability.

Scope of Protocol:

  • Primary Screen: Radioligand Binding (GPCR Profiling).

  • Functional Screen: Monoamine Release & Reuptake Assays.

  • ADME-Tox: CYP450 Inhibition Profiling.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]

  • Storage: Store neat at +4°C. Solutions in DMSO should be stored at -20°C.

  • Solubility: Soluble in DMSO (>10 mM) and Ethanol. Limited solubility in neutral aqueous buffer; requires acidification or co-solvent (e.g., 0.1% DMSO final concentration) for assay buffers.

Experimental Workflow Overview

The following directed graph illustrates the logical flow of the screening campaign, ensuring resources are prioritized for the most likely targets (Serotonergic system).

ScreeningWorkflow Compound 2-(4-Methylphenyl)piperazine (Stock Solution) Solubility Solubility Check (DMSO/Assay Buffer) Compound->Solubility Binding Tier 1: Radioligand Binding (5-HT1A, 5-HT2A, 5-HT2C) Solubility->Binding If Soluble Functional Tier 2: Functional Assays (Synaptosomal Release) Binding->Functional Hit Confirmation Analysis Data Analysis (Ki, EC50, Efflux Ratio) Binding->Analysis ADME Tier 3: ADME/Tox (CYP Inhibition) Functional->ADME ADME->Analysis

Figure 1: Sequential Screening Workflow. Tier 1 establishes affinity; Tier 2 determines mechanism (Agonist vs. Releaser); Tier 3 assesses metabolic liability.

Protocol 1: Membrane Preparation & Radioligand Binding

Objective: To determine the affinity (


) of pMPP for key serotonin receptors (5-HT1A, 5-HT2A) and the Serotonin Transporter (SERT).
Membrane Preparation (HEK-293 Overexpressing 5-HT1A)
  • Principle: High-quality membranes are critical for reproducible

    
     and 
    
    
    
    values.
  • Buffer A (Lysis): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, Protease Inhibitor Cocktail.

Steps:

  • Harvest HEK-293 cells expressing h5-HT1A at 80-90% confluence.

  • Wash with ice-cold PBS. Scrape cells into Buffer A.

  • Homogenize using a Polytron (bursts of 5s, on ice).

  • Centrifuge at 1,000 x g for 10 min at 4°C (remove nuclei/debris).

  • Transfer supernatant and centrifuge at 30,000 x g for 20 min at 4°C.

  • Resuspend pellet in Buffer A. Repeat centrifugation.

  • Resuspend final pellet in Binding Buffer (see below) and flash freeze.

Competition Binding Assay

Target: 5-HT1A Receptor (Example). Radioligand: [3H]-8-OH-DPAT (0.5 nM final). Non-specific Binding (NSB) Control: 10 µM Serotonin (5-HT).

Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid).

    • 25 µL Test Compound (pMPP, 7-point log dilution:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand ([3H]-8-OH-DPAT).

    • 125 µL Membrane Suspension (20-50 µg protein/well).

  • Incubation: Incubate for 60 minutes at Room Temperature (25°C).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce binding to filter) using a cell harvester.

  • Wash: 3x washes with ice-cold Tris buffer.

  • Detection: Dry filters, add scintillation fluid, and count on a Beta Counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Protocol 2: Monoamine Release Assay (Synaptosomes)

Objective: To verify pMPP as a Serotonin Releasing Agent (SRA) and quantify potency (


). This is the critical assay for this specific compound class.

Mechanism: pMPP acts as a substrate for SERT, entering the neuron and displacing endogenous serotonin from vesicles, causing non-exocytotic efflux.

Mechanism Extracellular Extracellular Space Cytosol Presynaptic Cytosol pMPP_out pMPP (out) SERT SERT Transporter pMPP_out->SERT Substrate pMPP_in pMPP (in) SERT->pMPP_in Translocation FiveHT_out 5-HT (released) SERT->FiveHT_out Efflux Vesicle Synaptic Vesicle pMPP_in->Vesicle Displaces FiveHT_cyto 5-HT (cytosolic) Vesicle->FiveHT_cyto Leakage FiveHT_ves 5-HT (stored) FiveHT_cyto->SERT Reverse Transport

Figure 2: Mechanism of Action. pMPP utilizes the transporter to enter the cell and induce reverse transport of serotonin.

Rat Brain Synaptosome Preparation[1]
  • Dissect rat whole brain (minus cerebellum) or specific cortex regions.

  • Homogenize in 0.32 M Sucrose (pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge (1,000 x g, 10 min, 4°C). Keep Supernatant (S1).

  • Centrifuge S1 (17,000 x g, 20 min, 4°C).

  • Resuspend pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer.

[3H]-5-HT Release Assay
  • Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 min at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radiolabel.

  • Release Phase: Aliquot loaded synaptosomes into 96-well plates.

  • Challenge: Add pMPP (various concentrations) or Buffer (Basal release).

  • Incubation: 15-30 minutes at 37°C.

  • Separation: Rapid filtration or centrifugation to separate synaptosomes (pellet) from released [3H]-5-HT (supernatant).

  • Quantification: Measure radioactivity in the supernatant.

Validation:

  • Positive Control: Fenfluramine or MDMA (known releasers).

  • Negative Control: Cocaine (Reuptake inhibitor only; does not induce release in this setup).

Protocol 3: ADME Profiling (CYP Inhibition)

Objective: To assess the potential for drug-drug interactions, as phenylpiperazines often inhibit CYP2D6.

Method: Fluorometric CYP Inhibition Assay.

  • Enzymes: Recombinant human CYP2D6 and CYP3A4.

  • Substrates: AMMC (for CYP2D6) or BFC (for CYP3A4).

  • Protocol:

    • Incubate Enzyme + Substrate + pMPP (0 - 100 µM) in Phosphate Buffer.

    • Add NADPH regenerating system to initiate reaction.

    • Read fluorescence (Excitation/Emission specific to metabolite) after 30 mins.

  • Output: Calculate

    
     for enzyme inhibition.[7][8]
    

Data Summary & Reference Values

Expected Pharmacological Profile for pMPP:

TargetAssay TypeParameterExpected RangeNotes
SERT Release ([3H]-5-HT)

150 - 300 nMPotent releaser (Ref 1)
DAT Release ([3H]-DA)

> 10,000 nMInactive/Weak
NET Release ([3H]-NE)

> 10,000 nMInactive/Weak
5-HT1A Binding

> 1,000 nMLow affinity expected
CYP2D6 Inhibition

1 - 10 µMPotential inhibitor

References

  • Nagai, F., Nonaka, R., & Satoh, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137. Link

  • Baumann, M. H., et al. (2011). N-Substituted Piperazines Abused as "Party Pills" Are Serotonin Releasers. Annals of the New York Academy of Sciences, 1025, 189-197. Link

  • Antia, U., et al. (2009). The inhibitory effects of seven benzyl and phenyl piperazines on major cytochrome P450 isoenzymes. Xenobiotica, 39(11), 811-819. Link

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Link

Sources

Application

Application Note: Large-Scale Synthesis of 2-(4-Methylphenyl)piperazine Derivatives

Executive Summary & Strategic Rationale The 2-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (specifically 5-HT and Dopamine receptors) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (specifically 5-HT and Dopamine receptors) and monoamine transporter inhibitors. While 1-arylpiperazines (N-substituted) are synthesized via simple Buchwald-Hartwig couplings, 2-arylpiperazines (C-substituted) present a greater synthetic challenge, particularly at scale.

This guide details a robust, scalable process for the synthesis of 2-(4-methylphenyl)piperazine (2-p-tolylpiperazine). Unlike "medicinal chemistry" routes that rely on expensive transition metal catalysts or unstable glyoxal intermediates, this protocol utilizes the 3-Oxo-Piperazine (Lactam) Route .[1] This pathway is selected for its:

  • Crystalline Intermediates: The 3-oxo intermediate is a stable solid, allowing purification by crystallization rather than chromatography.[1]

  • Cost Efficiency: Reagents (4-methylphenylacetic acid, ethylenediamine, Red-Al) are inexpensive commodity chemicals.[1]

  • Scalability: The reaction exotherms are manageable, and the workflow avoids high-pressure hydrogenation equipment often required for pyrazine reduction.[1]

Retrosynthetic Analysis & Pathway Design

The most efficient disconnection for the 2-arylpiperazine core on a multi-kilogram scale involves the reduction of a lactam precursor.[1]

Reaction Scheme (DOT Diagram)

ReactionScheme Start 4-Methylphenylacetic Acid (Starting Material) Step1 Ethyl 2-bromo-2-(4-methylphenyl)acetate (Alpha-Bromo Ester) Start->Step1 1. EtOH, H2SO4 2. NBS, CCl4 (or Br2) Step2 3-Oxo-2-(4-methylphenyl)piperazine (Lactam Intermediate) Step1->Step2 Ethylenediamine (EDA) EtOH, 0°C -> RT Step3 2-(4-Methylphenyl)piperazine (Target Scaffold) Step2->Step3 Red-Al (Vitride) Toluene, Reflux

Figure 1: Synthetic pathway designed for scalability. The lactam intermediate (Step 2) serves as a critical purification checkpoint.[1]

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Alpha-Bromination)

Objective: Convert 4-methylphenylacetic acid to the alpha-bromo ester.

  • Esterification: Reflux 4-methylphenylacetic acid (1.0 eq) in Ethanol (5.0 vol) with catalytic H₂SO₄ (0.05 eq) for 4 hours. Concentrate and wash to obtain Ethyl 4-methylphenylacetate.[1]

  • Bromination:

    • Reagents: Ethyl 4-methylphenylacetate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.01 eq).

    • Solvent: Cyclohexane or Ethyl Acetate (safer alternatives to CCl₄).[1]

    • Procedure: Heat to reflux.[1] Add AIBN.[1] The reaction is exothermic; control heating to maintain gentle reflux.[1] Monitor by TLC/HPLC until starting material < 1%.[1]

    • Workup: Cool to 0°C. Filter off succinimide byproduct. Wash filtrate with water.[1][2][3] Concentrate to yield Ethyl 2-bromo-2-(4-methylphenyl)acetate as a yellow oil.

    • Note: This intermediate is a lachrymator.[1] Handle with proper ventilation.[1]

Phase 2: Cyclization to 3-Oxo-Piperazine

Objective: Formation of the piperazine ring via double nucleophilic attack.[1]

  • Reagents: Ethylenediamine (EDA, 3.0 eq), Ethanol (10 vol).[1]

  • Rationale for Excess EDA: A large excess of diamine is crucial to favor intramolecular cyclization over intermolecular polymerization (dimerization).[1]

  • Protocol:

    • Charge EDA and Ethanol into the reactor.[1] Cool to -10°C.[1]

    • Dissolve the Alpha-Bromo Ester (from Phase 1) in Ethanol (2 vol).

    • Critical Step: Add the ester solution slowly to the EDA solution over 2-3 hours, maintaining internal temperature < 5°C. High dilution and low temperature minimize polymer formation.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate under vacuum to remove Ethanol and excess EDA.[1]

    • Purification: Suspend the residue in Isopropanol (IPA). Heat to reflux to dissolve, then cool to 0°C. The 3-oxo-2-(4-methylphenyl)piperazine will crystallize as a white solid. Filter and dry.[1]

    • Yield Target: 65-75% (over 2 steps).

Phase 3: Reduction to 2-(4-Methylphenyl)piperazine

Objective: Removal of the carbonyl group to yield the secondary amine.[1]

  • Reagent Selection: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over Lithium Aluminum Hydride (LAH) for scale-up.[1] Red-Al is non-pyrophoric, soluble in toluene, and thermally stable.[1]

  • Protocol:

    • Charge 3-oxo-2-(4-methylphenyl)piperazine (1.0 eq) and Toluene (10 vol) to a dry reactor under N₂.

    • Add Red-Al (65% in Toluene, 3.5 eq) dropwise at RT.[1] (Caution: Hydrogen gas evolution).[1]

    • Heat to reflux (110°C) for 4-6 hours. Monitor by HPLC for disappearance of the amide peak.

    • Quench: Cool to 0°C. Carefully add 10% NaOH solution (exothermic).

    • Phase Separation: Separate the organic (Toluene) layer.[1] Extract the aqueous layer with Toluene (2x).[1]

    • Isolation: Dry organics over Na₂SO₄, filter, and concentrate.

    • Salt Formation (Storage): Dissolve the crude oil in Ethanol and add concentrated HCl (2.2 eq). The 2-(4-methylphenyl)piperazine dihydrochloride precipitates immediately.[1] Filter and wash with cold acetone.[1]

Process Workflow & Quality Control

The following diagram illustrates the operational flow and In-Process Controls (IPCs).

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase R1 Lactam Reduction (Toluene, Red-Al) IPC1 IPC: HPLC (Limit: <0.5% Lactam) R1->IPC1 IPC1->R1 Fail (Continue Reflux) W1 Quench (NaOH) Phase Separation IPC1->W1 Pass W2 Concentration (Crude Free Base) W1->W2 P1 Salt Formation (EtOH/HCl) W2->P1 P2 Filtration & Drying P1->P2

Figure 2: Operational workflow for the reduction and isolation phases.

Quantitative Data Summary
ParameterSpecificationRationale
EDA Equivalents 3.0 - 5.0 eqPrevents dimerization (A-A + B-B polymerization).
Addition Temp < 5°CControls exotherm and selectivity during cyclization.[1]
Red-Al Stoichiometry 3.5 eqEnsures complete reduction of the stable lactam amide bond.[1]
Overall Yield 45 - 55%Calculated from 4-methylphenylacetic acid.
Purity (HPLC) > 98.5%Required for pharmaceutical intermediates.[1]

Optical Resolution (Optional)

The synthesized product is a racemate (±)-2-(4-methylphenyl)piperazine.[1] For drug development requiring a single enantiomer:

  • Resolving Agent: (L)-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid .[1]

  • Solvent: Methanol/Water (9:1).[1]

  • Procedure: Dissolve free base (1.0 eq) and Resolving Agent (1.0 eq) in hot solvent. Slow cooling yields the diastereomeric salt of the (S)-enantiomer (typically).[1]

  • Enantiomeric Excess (ee): Recrystallize until ee > 99% (determined by Chiral HPLC).

  • Free Basing: Treat salt with NaOH/DCM to recover the chiral amine.[1]

Derivatization Potential[1][3][4]

The 2-arylpiperazine scaffold has two distinct nitrogen atoms:

  • N1 (Secondary, Distal): More nucleophilic and sterically accessible.[1]

  • N4 (Secondary, Proximal to Aryl): More sterically hindered (adjacent to the 2-aryl group).[1]

Selective Functionalization:

  • N1-Alkylation: Reaction with alkyl halides (1.0 eq) at 0°C preferentially targets N1.[1]

  • N4-Functionalization: Requires protection of N1 (e.g., Boc-anhydride)

    
     Functionalize N4 
    
    
    
    Deprotect.[1]

Troubleshooting & Safety

  • Issue: Low yield in cyclization step.

    • Cause: Addition of ester was too fast or temperature too high, leading to oligomers.[1]

    • Fix: Increase dilution (more EtOH) and slow down addition rate.

  • Issue: Incomplete Reduction.

    • Cause: Old Red-Al reagent (hydrolyzed) or insufficient reflux time.[1]

    • Fix: Titrate Red-Al activity or switch to fresh bottle; ensure vigorous reflux.

  • Safety: Ethylenediamine is a sensitizer and corrosive.[1] Red-Al releases hydrogen gas; ensure efficient condenser and nitrogen sweep.[1]

References
  • Synthesis of 2-phenylpiperazine derivatives

    • El-Subbagh, H. I., et al. (2000).[1] "An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives." ResearchGate.[1][4]

  • General Piperazine Synthesis (Process Chemistry)

    • "Methods for the catalytic synthesis of piperazine."[1][5] Catalysis in Industry (2022).[1]

  • Red-Al Reduction Protocols

    • "Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)."[1] Organic Chemistry Portal.

  • Chiral Resolution of Piperazines

    • "Resolution of 2-phenylpiperazine."[1] US Patent 4912110.[1][6]

Sources

Method

Application Note: Formulation of 2-(4-Methylphenyl)piperazine for In Vivo Studies

Executive Summary This guide provides a validated technical framework for formulating 2-(4-Methylphenyl)piperazine (an analog of 2-phenylpiperazine) for in vivo administration. Unlike N-substituted piperazines (e.g., 1-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated technical framework for formulating 2-(4-Methylphenyl)piperazine (an analog of 2-phenylpiperazine) for in vivo administration. Unlike N-substituted piperazines (e.g., 1-MPP), the 2-substituted scaffold possesses two secondary amine sites, creating distinct solubility profiles dependent on pH.

Core Recommendation: Due to the basicity of the piperazine ring (pKa ~8.8–9.0), the preferred strategy is in situ salt formation using dilute acid or specific buffer systems to achieve aqueous solubility for parenteral (IV/IP) routes. For oral (PO) dosing, a homogeneous suspension in methylcellulose is recommended to ensure dose uniformity.

Physicochemical Profiling & Challenge Analysis

Before formulation, one must understand the molecule's behavior in solution. 2-(4-Methylphenyl)piperazine is a lipophilic, basic diamine.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~176.26 g/mol Small molecule; rapid permeation expected.[1]
pKa (Basic) ~8.8 (N1) & ~5.4 (N4)High solubility in acidic pH (pH < 5). Poor solubility in neutral/basic pH (pH > 7.4).[1]
LogP 1.5 – 2.0Moderately lipophilic.[1] Crosses biological membranes easily but requires co-solvents or pH adjustment for aqueous stability.[1]
Physical State Solid (Low melting)Prone to oiling out if not properly suspended or dissolved.[1]
Formulation Decision Tree

The following logic determines the vehicle based on the route of administration and required concentration.

FormulationDecision Start Start: 2-(4-Methylphenyl)piperazine (Free Base) Route Select Route Start->Route IV_IP Parenteral (IV / IP) Requires Solution Route->IV_IP PO Oral (PO) Suspension Acceptable Route->PO SolubilityCheck Target Conc. > 1 mg/mL? IV_IP->SolubilityCheck SuspensionStrategy STRATEGY C: 0.5% MC / 0.1% Tween PO->SuspensionStrategy SaltStrategy STRATEGY A: In Situ Salt (pH 4.5) SolubilityCheck->SaltStrategy Yes (High Sol) CosolventStrategy STRATEGY B: Co-Solvent (DMSO/PEG) SolubilityCheck->CosolventStrategy No (Low Sol)

Figure 1: Decision matrix for vehicle selection based on route and solubility requirements.

Detailed Protocols

Protocol A: Parenteral Solution (IV, IP, SC)

Target: Clear solution, pH 4.5–5.5.[1] Mechanism: Protonation of the secondary amine converts the lipophilic free base into a water-soluble cationic species.

Reagents
  • Active Pharmaceutical Ingredient (API): 2-(4-Methylphenyl)piperazine (Free Base).

  • Acidifier: 1N Hydrochloric Acid (HCl) or Tartaric Acid.

  • Buffer/Diluent: 0.9% Saline or 5% Dextrose in Water (D5W).

  • pH Adjustment: 1N NaOH (for fine-tuning).

Step-by-Step Workflow
  • Calculate Molar Equivalents: The molecule has two basic nitrogens, but protonating one is usually sufficient for solubility. Plan for 1.0 to 1.1 molar equivalents of HCl relative to the API.

  • Weighing: Weigh the required amount of API into a sterile glass vial.

  • Initial Dissolution (The "Wetting" Phase):

    • Add the calculated volume of 1N HCl directly to the powder.

    • Crucial Step: Vortex immediately.[1] The powder should dissolve into a clear solution. If it remains turbid, add dilute acid dropwise until clear.[1]

    • Why? Adding neutral saline first will cause the hydrophobic powder to clump ("gum up"), making subsequent dissolution difficult.

  • Dilution:

    • Slowly add 0.9% Saline or D5W to reach 90% of the final volume.

    • Mix by inversion.[1]

  • pH Adjustment:

    • Check pH.[1] It will likely be acidic (pH ~2–3).

    • Carefully titrate with 1N NaOH to bring pH to 4.5–5.5 .

    • Warning: Do not exceed pH 6.0, or the free base may precipitate.

  • Final Volume: Add Saline/D5W to final volume.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: Co-Solvent Formulation (Alternative for High Doses)

Target: High concentration (>10 mg/mL) where pH adjustment alone is insufficient or tolerated poorly. Vehicle: 5% DMSO / 40% PEG 400 / 55% Water.[1]

Workflow

CosolventPrep Step1 1. Weigh API (Glass Vial) Step2 2. Add 5% DMSO (Vortex until dissolved) Step1->Step2 Step3 3. Add 40% PEG 400 (Mix thoroughly) Step2->Step3 Step4 4. Add 55% Water/Saline (Add SLOWLY with vortexing) Step3->Step4 Step5 5. Check for Precipitation Step4->Step5

Figure 2: Order of addition for co-solvent formulation. Adding water too early causes precipitation.

Critical Note: Always add the most organic solvent (DMSO) first to dissolve the compound, then the intermediate polarity solvent (PEG), and the aqueous phase last .

Protocol C: Oral Suspension (PO)

Target: Homogeneous suspension for gavage. Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Vehicle Prep:

    • Heat water to ~80°C. Add Methylcellulose powder slowly while stirring.

    • Cool to 4°C overnight to hydrate (it becomes clear/viscous).

    • Add Tween 80.[1]

  • Compound Prep:

    • Weigh API.[1]

    • Levigation: Add a small amount of the vehicle (or pure Tween 80) to the powder and grind with a mortar and pestle to form a smooth paste. This breaks up aggregates.[1]

    • Geometric Dilution: Gradually add the rest of the vehicle while stirring.

  • Dosing: Shake well immediately before drawing into the syringe.

Quality Control & Stability

To ensure scientific integrity, the formulation must be verified before administration.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless (Solutions) / Uniform opaque (Suspensions)Visual inspection against black/white background.[1]
pH 4.5 – 6.0 (Solutions)Micro-pH probe.[1]
Precipitation No crystals visible after 4 hours at RT.[1]Polarized light microscopy (optional) or visual check.[1]
Concentration ± 10% of target.HPLC-UV (254 nm).[1]

Self-Validating Check:

  • The Dilution Test: Take 100 µL of your Protocol A solution and add it to 900 µL of warm (37°C) saline. If it precipitates immediately, your formulation is unstable and will likely precipitate in the bloodstream (causing phlebitis or embolism). Do not inject. Adjust pH lower or increase co-solvent ratio.[1]

In Vivo Administration Guidelines

RouteMax Volume (Mouse)Max Volume (Rat)Recommended Needle
Intravenous (IV) 5 mL/kg (slow bolus)5 mL/kg27G - 30G
Intraperitoneal (IP) 10 mL/kg10 mL/kg25G - 27G
Oral (PO) 10 mL/kg10 mL/kgGavage Needle (Stainless/Plastic)

Toxicity Warning: Piperazine derivatives can induce serotonergic effects (e.g., head twitch response in mice). Monitor animals for "Serotonin Syndrome" signs: tremor, hind limb abduction, and hyperthermia immediately post-dosing.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Formulation). Elsevier.[1]

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press.[1] (Standard reference for vehicle selection).

  • PubChem. (2024). 2-Phenylpiperazine Compound Summary. National Library of Medicine. (Source for pKa and physicochemical data).

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Guidelines on vehicle tolerability).

Sources

Application

Application Note: Enhanced Detection of 2-(4-Methylphenyl)piperazine Through Derivatization Strategies

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 2-(4-Methylphenyl)piperazine to enhance its detection by common an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 2-(4-Methylphenyl)piperazine to enhance its detection by common analytical techniques. Detailed protocols for derivatization using trifluoroacetic anhydride (TFAA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and dansyl chloride for High-Performance Liquid Chromatography (HPLC) with fluorescence detection are presented. The underlying chemical principles, experimental considerations, and expected analytical outcomes are discussed to provide a robust framework for method development and validation.

Introduction: The Rationale for Derivatization

2-(4-Methylphenyl)piperazine is a chiral arylpiperazine that serves as a significant structural motif in medicinal chemistry and is a potential metabolite of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte in complex matrices such as biological fluids or reaction mixtures is crucial for pharmacokinetic studies, impurity profiling, and quality control.

Direct analysis of 2-(4-Methylphenyl)piperazine can be challenging due to its physicochemical properties. For gas chromatography, its relatively low volatility and the presence of polar secondary amine groups can lead to poor peak shape, tailing, and low sensitivity. In liquid chromatography, its weak chromophore results in poor UV absorbance, limiting detection sensitivity.

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can:

  • Enhance Volatility and Thermal Stability: Crucial for GC analysis, derivatization can mask polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized without degradation.

  • Improve Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and reproducibility.

  • Increase Detector Response: By introducing a functionality that is highly responsive to a specific detector (e.g., a fluorophore for a fluorescence detector or an electrophore for an electron capture detector), the sensitivity of the analysis can be dramatically improved.

This application note will detail two effective derivatization strategies for 2-(4-Methylphenyl)piperazine, providing the scientific basis for the chosen methodologies and step-by-step protocols for their implementation.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, acylation with fluorinated anhydrides is a widely adopted and effective derivatization strategy for primary and secondary amines. Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile reagent that readily reacts with the secondary amine of the piperazine ring to form a stable trifluoroacetamide derivative. This derivatization significantly increases the volatility and thermal stability of 2-(4-Methylphenyl)piperazine, making it amenable to GC analysis.

The Chemistry of TFAA Derivatization

The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the secondary amine nitrogen of 2-(4-Methylphenyl)piperazine attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate leaving group, resulting in the formation of the N-trifluoroacetyl derivative. The reaction is typically carried out in an aprotic solvent and can be facilitated by gentle heating.

TFAA_Derivatization cluster_reactants Reactants cluster_products Products 2-MPP 2-(4-Methylphenyl)piperazine Reaction Acylation (Heat) 2-MPP->Reaction Nucleophilic Attack TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Derivative N-Trifluoroacetyl-2-(4-methylphenyl)piperazine Byproduct Trifluoroacetic Acid Reaction->Derivative Reaction->Byproduct

Caption: TFAA derivatization of 2-(4-Methylphenyl)piperazine.

Protocol for TFAA Derivatization

This protocol is based on established methods for the derivatization of piperazine analogues for GC-MS analysis.[1][2]

Materials:

  • 2-(4-Methylphenyl)piperazine standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: Transfer a known amount of the 2-(4-Methylphenyl)piperazine standard or the dried sample extract into a clean, dry GC vial.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate to the vial to dissolve the residue.

  • Derivatization Reaction: Add 50 µL of TFAA to the vial. Cap the vial tightly.

  • Incubation: Place the vial in a heating block or water bath set at 70°C for 30 minutes.

  • Evaporation: After incubation, cool the vial to room temperature. Dry the contents under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of anhydrous ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Analytical Considerations for GC-MS
  • Chromatography: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable for the separation of the derivatized analyte.

  • Mass Spectrometry: The trifluoroacetyl derivative will exhibit a characteristic mass spectrum. The molecular ion peak will be observed at m/z 272 (176 g/mol for the parent compound + 96 g/mol for the trifluoroacetyl group). Key fragment ions are expected from the cleavage of the piperazine ring and the loss of the trifluoroacetyl group. Based on the fragmentation of similar piperazine derivatives, characteristic ions can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity.[3]

  • Quantitative Analysis: A validated GC-MS method for other piperazine derivatives using TFAA derivatization has demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ).[1][2] For instance, LODs in the low ng/mL range have been achieved in biological matrices.[1]

ParameterExpected Performance (based on similar compounds)Reference
Limit of Detection (LOD) 0.002 - 0.1 µg/mL[1][2]
Limit of Quantification (LOQ) 0.008 - 0.3 µg/mL[1][2]
Linearity (R²) > 0.99[1]
Extraction Efficiency 76% - 108%[2]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization with a fluorescent tag is a highly effective strategy to enhance detection sensitivity, especially when the analyte lacks a strong native chromophore. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.

The Chemistry of Dansylation

The reaction involves the nucleophilic attack of the secondary amine of 2-(4-Methylphenyl)piperazine on the sulfonyl chloride group of dansyl chloride. This reaction is typically performed in a slightly alkaline medium to ensure the amine is deprotonated and thus more nucleophilic. The resulting dansylated derivative exhibits strong fluorescence, allowing for highly sensitive detection.[4]

Dansylation cluster_reactants Reactants cluster_products Products 2-MPP 2-(4-Methylphenyl)piperazine Reaction Dansylation (Alkaline pH) 2-MPP->Reaction Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->Reaction Derivative Dansyl-2-(4-methylphenyl)piperazine Byproduct HCl Reaction->Derivative Reaction->Byproduct

Caption: Dansylation of 2-(4-Methylphenyl)piperazine.

Protocol for Dansylation

This protocol is a general procedure for the dansylation of amines for HPLC-fluorescence detection.[5][6]

Materials:

  • 2-(4-Methylphenyl)piperazine standard or sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Sample Preparation: In an HPLC vial, mix 100 µL of the 2-(4-Methylphenyl)piperazine standard or sample solution with 200 µL of sodium bicarbonate buffer.

  • Reagent Addition: Add 200 µL of the dansyl chloride solution to the vial.

  • Derivatization Reaction: Cap the vial and vortex thoroughly. Incubate the mixture in a heating block or water bath at 60°C for 45 minutes in the dark.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • Analysis: The derivatized sample is ready for injection into the HPLC system.

Analytical Considerations for HPLC
  • Chromatography: A reversed-phase C18 column is typically used for the separation of dansylated amines. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is often employed.

  • Fluorescence Detection: The dansylated derivative of 2-(4-Methylphenyl)piperazine is expected to have an excitation maximum around 340 nm and an emission maximum around 530 nm.[4] These wavelengths should be optimized for the specific instrument and mobile phase used.

  • Quantitative Analysis: HPLC with fluorescence detection of dansylated amines is known for its high sensitivity. For other piperazines, LODs in the low µg/kg range have been reported in complex matrices.[5]

ParameterExpected Performance (based on similar compounds)Reference
Limit of Detection (LOD) 1.05 - 1.32 µg/kg[5]
Limit of Quantification (LOQ) 3.50 - 4.20 µg/kg[5]
Linearity (R²) > 0.999[5]
Recovery ≥ 77.07%[5]

Chiral Separation of 2-(4-Methylphenyl)piperazine

Given that 2-(4-Methylphenyl)piperazine is a chiral compound, the separation of its enantiomers may be necessary for stereoselective pharmacokinetic or pharmacological studies. Chiral HPLC is the most common technique for this purpose.

The separation of enantiomers can be achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[7][8]

A suitable starting point for the chiral separation of 2-(4-Methylphenyl)piperazine would be a cellulose-based CSP with a mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[7][9][10] Derivatization is generally not required for chiral separation, but if enhanced sensitivity is needed, the dansylation protocol described above can be coupled with chiral HPLC.

Conclusion

Derivatization is a valuable tool for enhancing the detectability and chromatographic performance of 2-(4-Methylphenyl)piperazine. For GC-MS analysis, derivatization with TFAA is a robust method that increases volatility and provides characteristic mass spectra for confident identification and quantification. For HPLC analysis, derivatization with dansyl chloride introduces a highly fluorescent tag, enabling sensitive detection at low concentrations. The choice of derivatization strategy and analytical technique will depend on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. The protocols and considerations outlined in this application note provide a solid foundation for the development of reliable and sensitive analytical methods for 2-(4-Methylphenyl)piperazine.

References

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. (2020-10-30).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. (2020-10-30).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. (2020-05-18).
  • Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Bulletin.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • A Review on Analytical Methods for Piperazine Determin
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • 4-(4-Methyl-phenyl-sulfon-yl)
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Reactions of piperazine with dansyl chloride | Download Scientific Diagram.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.
  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007-07-23).
  • Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. PMC - PubMed Central. (2024-11-07).
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Fluorescence-Based Bioassays for the Detection and Evaluation of Food M

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylphenyl)piperazine

[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-2024-MPP[1] Executive Summary: The Yield Optimization Strategy Welcome to the technical support interface for 2-arylpip...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-2024-MPP[1]

Executive Summary: The Yield Optimization Strategy

Welcome to the technical support interface for 2-arylpiperazine synthesis. You are likely encountering low yields (<40%) due to two specific bottlenecks inherent to this scaffold: oligomerization during ring closure and emulsion trapping during hydride reduction .[1]

For the target molecule 2-(4-Methylphenyl)piperazine , direct alkylation of piperazine is chemically inefficient due to poly-alkylation.[1] The industry-standard protocol for high-purity, high-yield synthesis is the Diketopiperazine (DKP) Reduction Route .[1] This guide prioritizes this pathway as it offers the highest regiocontrol and scalability.[1]

Module 1: Synthetic Pathway & Logic

The "Golden Route": Reduction of Diketopiperazine

To maximize yield, we must avoid thermodynamic traps.[1] We utilize a stepwise cyclization followed by a global reduction.[1]

Reaction Scheme:

  • Precursor: 4-Methylphenylglycine (or ester).[1]

  • Intermediate: 3-(4-Methylphenyl)piperazine-2,5-dione (The DKP).[1]

  • Product: 2-(4-Methylphenyl)piperazine.[1]

SyntheticPathway Start 4-Methylphenylglycine Methyl Ester Step1 N-Acylation (Chloroacetyl chloride) Start->Step1 Acylation Step2 Cyclization (DKP Formation) (NH3/MeOH) Step1->Step2 Ring Closure (Critical Step) Step3 Global Reduction (LiAlH4 or BH3-THF) Step2->Step3 Reduction End 2-(4-Methylphenyl)piperazine Step3->End Workup

Figure 1: The optimized synthetic workflow. The yellow node represents the highest risk for yield loss (oligomerization), while the red node represents the highest risk for product loss during isolation.

Module 2: Troubleshooting The Cyclization (The Oligomer Trap)

Issue: "I am getting a sticky gum instead of a solid precipitate during the DKP formation."

Diagnosis: You are likely favoring intermolecular polymerization over intramolecular cyclization.[1] This is a kinetic vs. thermodynamic competition.

Protocol Optimization
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Mechanism
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Low concentration statistically favors the amine attacking its own tail (cyclization) rather than a neighbor (polymerization).[1]
Temperature Reflux immediatelyRT

Reflux
Allow the initial amine displacement to occur under kinetic control before heating to drive the amide bond formation.[1]
Ammonia Source Aqueous NH

OH
Sat.[1] NH

in Methanol
Water acts as a competitive nucleophile and hydrolyzes the ester.[1] Anhydrous methanolic ammonia prevents this side reaction.[1]

Critical Checkpoint: The intermediate 3-(4-methylphenyl)piperazine-2,5-dione should be a high-melting solid (>250°C).[1] If it is an oil, do not proceed .[1] Recrystallize from Ethanol/Water.[1]

Module 3: The Reduction & Workup (The Yield Killer)

Issue: "My reaction turned into a grey sludge/gel upon adding water. I cannot filter it, and my yield is <20%."

Diagnosis: You are experiencing the "Aluminum Hydroxide Gel Trap."[1] Standard quenching produces fine Al(OH)


 precipitates that trap your product (which is a polar amine) inside an emulsion.[1]
The Solution: Modified Fieser or Rochelle's Salt Workup

Do not use simple acid/water quenching.

Option A: The Fieser Method (Speed & Scalability)

Best for: <10g scales where filtration speed is critical.[1]

  • Cool reaction (THF/Ether) to 0°C.

  • For every x grams of LiAlH

    
     used, add carefully in sequence:
    
    • x mL of Water (Slowly! Exothermic).

    • x mL of 15% NaOH solution.

    • 3x mL of Water.

  • The Magic Step: Warm to RT and stir vigorously for 30 minutes. The grey sludge will turn into a granular, white sand.[1]

  • Filter the white sand through Celite.[1] Wash the sand with hot THF (your product likes to stick to the salts).[1]

Option B: Rochelle's Salt Method (Maximum Recovery)

Best for: High-value intermediates or when Fieser fails.[1]

  • Quench reaction with minimal water/ethyl acetate.[1][2]

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2-4 hours (or overnight).

    • Mechanism:[1][3][4][5][6] The tartrate chelate breaks down the aluminum emulsion, creating two distinct, clear layers.[1]

  • Separate layers. Extract aqueous layer with CH

    
    Cl
    
    
    
    (DCM) x3.[1]

Module 4: Isolation & Purification Logic Tree

Issue: "The product is an oil and difficult to crystallize."[1]

Technical Insight: 2-Arylpiperazines are often low-melting solids or oils.[1] They absorb CO


 from the air to form carbamates.[1]

PurificationLogic Start Crude Amine Oil Check Is Purity >90% (NMR)? Start->Check HighPurity Yes: Distillation Check->HighPurity Yes LowPurity No: Acid-Base Extraction Check->LowPurity No SaltFormation Salt Formation (Critical) HighPurity->SaltFormation Extraction 1. Dissolve in dilute HCl 2. Wash with Ether (Discard Organic) 3. Basify Aqueous to pH 12 4. Extract with DCM LowPurity->Extraction Extraction->SaltFormation Final Stable Dihydrochloride or Oxalate Salt SaltFormation->Final

Figure 2: Decision matrix for purification. Converting the free base to a salt is recommended for long-term stability.[1]

Salt Formation Protocol (Recommended)
  • Dissolve the crude free base in a minimal amount of Ethanol or Methanol.[1]

  • Add 2.2 equivalents of HCl in Dioxane or Oxalic Acid .

  • Cool to 0°C. The salt [2-(4-methylphenyl)piperazine · 2HCl] will crystallize readily.[1]

  • This stabilizes the compound against oxidation and CO

    
     absorption.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use NaBH


 instead of LiAlH

?
A: Generally, no . Sodium borohydride is not strong enough to reduce the diamide (diketopiperazine) to the amine efficiently.[1] You would need to activate it with Iodine (generating BH

in situ) or use Borane-THF complex.[1] LiAlH

remains the gold standard for this specific transformation.[1]

Q: My product contains a single impurity at ~10%. What is it? A: It is likely the partially reduced pyrazinone .[1] If the reduction is not refluxed long enough (min 12-24h), one amide reduces but the other remains.[1] Check your IR; if you see a carbonyl peak at ~1650 cm


, reduction was incomplete.[1] Remedy: Resubmit crude to fresh LiAlH

reflux.

Q: Why is the 4-methyl group important to the synthesis? A: The electron-donating nature of the methyl group makes the phenyl ring slightly more electron-rich.[1] While this doesn't drastically change the DKP formation, it increases the solubility of the final piperazine in organic solvents compared to the unsubstituted phenylpiperazine, making extraction slightly easier.[1]

References

  • Diketopiperazine Route Validation: Borthwick, A. D. (2012).[1] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[1][5] Chemical Reviews, 112(7), 3641–3716.[1]

  • Reduction Workup Protocols: Fieser, L. F., & Fieser, M. (1967).[1][7] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.[1] (Standard Reference for Fieser Workup).

  • Piperazine Synthesis Overview: Lewandowski, K., et al. (2009).[1] "A Practical Synthesis of 2-Substituted Piperazines." Organic Process Research & Development, 13(6), 1194–1198.[1] (Describes the DKP reduction utility in scale-up).

  • Workup Troubleshooting: "Workup of Lithium Aluminum Hydride Reductions." Not Voodoo X (University of Rochester).[1]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Piperazines

Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this privileged scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to enhance the success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical, field-proven solutions.

Low Yield of Monosubstituted Piperazine

Question: I am attempting a monosubstitution on piperazine but obtaining a low yield of my desired product, with a significant amount of starting material remaining and some disubstituted product. How can I improve the regioselectivity?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms, which often leads to undesired bis-alkylation[1][2]. To enhance the yield of the monosubstituted product, consider the following strategies:

  • Stoichiometric Control: A straightforward approach is to use a precise 1:1 molar ratio of piperazine to your electrophile. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to control the reaction rate and minimize the formation of the disubstituted product[1]. This method is particularly attractive for its atom economy, making it suitable for industrial-scale synthesis[1].

  • Protecting Group Strategy: The most reliable method for ensuring monosubstitution is to use a protecting group. The tert-butoxycarbonyl (Boc) group is a common choice. By protecting one nitrogen, you effectively deactivate it, allowing the other nitrogen to react selectively. The Boc group can then be removed under acidic conditions to yield the monosubstituted piperazine[1].

    • Experimental Protocol: Boc Protection of Piperazine

      • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

      • Cool the solution to 0 °C in an ice bath.

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture and purify by column chromatography or crystallization to obtain N-Boc-piperazine.

  • Reductive Amination: This method is particularly effective for introducing alkyl groups. It involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. The controlled addition of the carbonyl compound can favor monosubstitution[1][3].

Side Reactions in Buchwald-Hartwig Amination

Question: During the Buchwald-Hartwig N-arylation of a protected piperazine, I am observing significant dehalogenation of my aryl halide starting material, leading to a complex mixture and difficult purification. What is causing this, and how can I prevent it?

Answer: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations and is often attributed to the formation of palladium hydride species which can then reduce the aryl halide. This can be exacerbated by high temperatures or an inappropriate choice of ligand and base[4].

Troubleshooting Strategies:

Parameter Recommendation Rationale
Catalyst System Use a pre-catalyst (e.g., G3 or G4 palladacycles) and a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos).Pre-catalysts can lead to more controlled formation of the active catalytic species. Sterically hindered ligands can promote the desired reductive elimination over side reactions.
Base Use a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu).Stronger bases can sometimes promote side reactions. The choice of base is highly substrate-dependent and may require screening.
Temperature Run the reaction at the lowest effective temperature.High temperatures can increase the rate of side reactions, including dehalogenation[4].
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to product degradation and an increase in side products.
Difficulty in Purifying Substituted Piperazines

Question: My crude product is an oil, and I am struggling to purify it by column chromatography due to co-eluting impurities. Are there alternative purification strategies?

Answer: The basic nature of the piperazine nitrogen atoms can cause streaking on silica gel and lead to poor separation. Here are several approaches to overcome purification challenges:

  • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product.

  • Salt Formation and Crystallization: Convert your product into a salt (e.g., hydrochloride, acetate) by treating it with the corresponding acid. Salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing small amounts of impurities[5].

  • Chromatography Modifications:

    • Add a tailing suppressor: Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system to improve the peak shape on silica gel.

    • Use a different stationary phase: Consider using alumina or a C18 reversed-phase column if silica gel is not providing adequate separation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about synthetic strategies and experimental design.

Q1: When should I use a protecting group strategy versus direct alkylation for monosubstitution?

A1: The choice depends on the complexity of your target molecule and the desired level of control. A protecting group strategy is preferred when synthetic precision and regioselectivity are critical, especially in multi-step syntheses or when working with valuable starting materials[1]. Direct alkylation under stoichiometric control is a more atom-economical and cost-effective approach, making it suitable for large-scale production where reaction conditions can be tightly controlled[1].

Q2: What are the key considerations for achieving regioselective synthesis of unsymmetrically N,N'-disubstituted piperazines?

A2: The synthesis of unsymmetrical N,N'-disubstituted piperazines is more complex than their symmetrical counterparts due to the similar reactivity of the two nitrogen atoms[1][2]. The most effective approach is to use an orthogonal protecting group strategy. This involves protecting each nitrogen with a group that can be removed under different, non-interfering conditions. For example, one nitrogen could be protected with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). This allows for the sequential and selective functionalization of each nitrogen atom.

Q3: My reductive amination reaction is sluggish or failing. What are the common causes?

A3: Several factors can affect the efficiency of a reductive amination:

  • Imine/Iminium Ion Formation: This step is often the rate-limiting one and is typically acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial[3][6]. However, too much acid can protonate the starting amine, rendering it non-nucleophilic.

  • Water Removal: The formation of the imine/iminium ion generates water, which can hydrolyze the intermediate back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product[6].

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent that is selective for the iminium ion in the presence of the carbonyl starting material[3]. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material if the imine formation is slow[6].

Q4: What are the main challenges and strategies for introducing substituents on the carbon atoms of the piperazine ring?

A4: Functionalizing the carbon atoms of the piperazine ring is challenging because the methods used for other heterocycles often fail due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity[7]. Recent advances have focused on:

  • Directed C-H Lithiation: Using a directing group on one of the nitrogen atoms can facilitate the deprotonation of an adjacent C-H bond with a strong base like s-BuLi, followed by trapping with an electrophile[7][8].

  • Photoredox Catalysis: This method uses a photocatalyst to generate a radical at the α-carbon, which can then react with various coupling partners[7].

These advanced methods are expanding the accessible chemical space for piperazine-containing compounds[9].

Section 3: Visualized Workflows and Mechanisms

Decision-Making Workflow for Monosubstitution

Monosubstitution_Workflow start Goal: Monosubstituted Piperazine q1 Is high regioselectivity critical for subsequent steps? start->q1 strategy1 Use Protecting Group Strategy (e.g., Boc) q1->strategy1  Yes q2 Is atom economy/ scalability a priority? q1->q2  No strategy2 Use Stoichiometric Control (1:1 ratio, low temp) q2->strategy2  Yes strategy3 Consider Reductive Amination q2->strategy3  No Buchwald_Hartwig_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + Piperazine - Base-HX Amine_Complex R-Pd(II)(NR'2)L Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + R-Piperazine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source not available].
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source not available].
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8869-8873. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). New Journal of Chemistry. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5675. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2169. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). Molecules, 26(16), 4933. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • BH amination side products and purification. (2024). Reddit. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). Organic letters, 21(9), 3433–3436. [Link]

  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (2023).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu. [Link]

  • Purification of piperazine. (1959).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • Regioselective monobenzoylation of unsymmetrical piperazines. (1993). Journal of pharmaceutical sciences, 82(11), 1160–1163. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Pharmaceuticals, 17(2), 241. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry, 11(7), 755-769. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 730–741. [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (2021). PLoS neglected tropical diseases, 15(7), e0009579. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]

  • Synthesis of unsymmetrically substituted 2,5-piperazinediones. (1985). Tetrahedron Letters, 26(25), 2955–2958. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8056. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(4-Methylphenyl)piperazine

Topic: Side Reactions & Process Optimization Target Molecule: 2-(4-Methylphenyl)piperazine (also known as 2-(p-tolyl)piperazine) CAS Registry Number: 39512-50-0 (Generic for 2-p-tolyl isomer) Core Synthesis Methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Process Optimization Target Molecule: 2-(4-Methylphenyl)piperazine (also known as 2-(p-tolyl)piperazine) CAS Registry Number: 39512-50-0 (Generic for 2-p-tolyl isomer)

Core Synthesis Methodologies & Critical Failure Points

This guide focuses on the two most prevalent synthetic routes: Catalytic Hydrogenation of Pyrazines (Route A) and Cyclization of Diamines (Route B). Each route presents distinct impurity profiles dictated by the electronic influence of the p-tolyl moiety.

Route A: Catalytic Hydrogenation of 2-(4-Methylphenyl)pyrazine

The Standard Industrial Approach

Mechanism: Stepwise reduction of the aromatic pyrazine ring. Critical Insight: The 2-position is benzylic . The presence of the p-methylphenyl group stabilizes radical/cationic intermediates at this position, significantly increasing the risk of hydrogenolysis (C-N bond cleavage) compared to simple aliphatic piperazines.

Pathway & Side Reactions (Visualization)

HydrogenationPathway Start 2-(4-Methylphenyl)pyrazine Inter Tetrahydropyrazine (Intermediate) Start->Inter + 2 H2 (Fast) Product 2-(4-Methylphenyl)piperazine (Target) Inter->Product + 1 H2 (Slow step) Side1 Ring Opening (Acyclic Polyamines) Inter->Side1 Hydrogenolysis (Pd/C, High T) Side2 De-arylation (Toluene + Piperazine) Product->Side2 Over-reduction (Rare)

Caption: Stepwise reduction pathway. Note that the tetrahydropyrazine intermediate is prone to ring opening under vigorous hydrogenolytic conditions.

Troubleshooting Route A

Q: Why is my yield low despite 100% consumption of the starting pyrazine?

  • Diagnosis: You are likely experiencing benzylic C-N hydrogenolysis .

  • Mechanism: Palladium (Pd/C) is excellent for debenzylation. Since your substituent is a p-tolyl group, the C2-N1 bond is benzylic. Pd/C will cleave this bond, opening the ring to form acyclic diamines (e.g., N-(2-aminoethyl)-2-(p-tolyl)ethylamine).

  • Solution: Switch catalysts.

    • Recommended: PtO₂ (Adams' Catalyst) or Rh/C in acetic acid. These metals are less active for hydrogenolysis but effective for ring saturation.

    • Protocol Adjustment: Lower the temperature (< 40°C) and increase pressure (50-60 psi) to favor saturation over cleavage.

Q: I see a persistent impurity at M-2 (Mass = Target - 2). What is it?

  • Diagnosis: Incomplete reduction (Tetrahydropyrazine intermediate).

  • Cause: The final double bond in the pyrazine reduction is sterically hindered by the bulky p-tolyl group.

  • Solution:

    • Extend reaction time.

    • Add an acid promoter (e.g., 1 eq. HCl or AcOH). Protonation of the imine nitrogen facilitates the final hydride transfer.

Route B: Cyclization of Ethylenediamine & 2-Bromo-4'-methylacetophenone

The Laboratory Scale Approach

Mechanism: Nucleophilic substitution followed by reductive amination or reduction of a ketopiperazine intermediate.

Pathway & Side Reactions (Visualization)

CyclizationPathway Reagents Ethylenediamine + 2-Bromo-4'-methylacetophenone Mono Mono-alkylated Intermediate Reagents->Mono SN2 (Fast) Keto 2-Oxo-3-(p-tolyl)piperazine (Ketopiperazine) Mono->Keto Cyclization Dimer Dimer/Oligomer (Poly-alkylation) Mono->Dimer Excess Electrophile (Conc. too high) Target 2-(4-Methylphenyl)piperazine Keto->Target Reduction (LAH/BH3)

Caption: The critical competition between cyclization (intramolecular) and dimerization (intermolecular).

Troubleshooting Route B

Q: My product is a gum/solid mixture that is insoluble in acid. What happened?

  • Diagnosis: Polymerization/Oligomerization.

  • Mechanism: The mono-alkylated intermediate (secondary amine) is still nucleophilic. If it encounters another molecule of bromo-ketone before cyclizing, it forms a "dimer" (N,N'-bis(4-methylphenacyl)ethylenediamine).

  • Solution: High Dilution Principle .

    • Add the 2-bromo-4'-methylacetophenone solution dropwise to a large excess (5–10 equivalents) of ethylenediamine.

    • Keep the temperature low (0°C) during addition to suppress the second alkylation rate.[1]

Q: I isolated the intermediate, but the reduction with NaBH₄ failed.

  • Diagnosis: The intermediate is likely the ketopiperazine (amide), not the imine.

  • Explanation: Simple borohydrides (NaBH₄) cannot reduce amides to amines.

  • Solution: Use a stronger reducing agent:

    • Lithium Aluminum Hydride (LAH) in THF (Reflux).

    • Borane-THF complex (BH₃·THF) .

Impurity Profiling & Data Summary

Use this table to identify impurities based on analytical data.

Impurity TypeStructure / DescriptionOriginDetection (LCMS)Corrective Action
Tetrahydropyrazine Partially reduced ring (C=N bond remaining)Incomplete Hydrogenation (Route A)[M-2] peakIncrease H₂ pressure; Add acid catalyst.
Acyclic Diamine Ring-opened: N-(2-aminoethyl)-2-(p-tolyl)ethylamineHydrogenolysis (Route A)[M+2] peak (often broad)Switch from Pd/C to PtO₂ or Rh/C.
"The Dimer" Two piperazine units linked or bis-alkylated diaminePoly-alkylation (Route B)[2M - H] or higher massUse High Dilution; Excess diamine.
Regioisomer 3-(4-methylphenyl)piperazine (Identical to 2-)N/A (Symmetric diamine)N/AIf using unsymmetrical diamines, ensure regiospecificity.

Experimental Protocol: Optimized Hydrogenation

This protocol is designed to minimize ring-opening side reactions.

Reagents:

  • Substrate: 2-(4-methylphenyl)pyrazine (1.0 eq)

  • Catalyst: PtO₂ (Adams' Catalyst) (5 wt% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (H₂)

Step-by-Step:

  • Preparation: Charge the hydrogenation vessel with 2-(4-methylphenyl)pyrazine and glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add PtO₂. Warning: Dry PtO₂ can ignite solvent vapors.

  • Purge: Purge the vessel 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 50 psi (3.5 bar) . Stir vigorously at 25°C - 30°C .

    • Note: Do not heat >40°C. Higher temperatures activate the benzylic C-N bond cleavage.

  • Monitoring: Monitor H₂ uptake. Once uptake ceases, check LCMS.

    • Target: M+H peak matching calculated mass.

    • Watch for: M-2 peak (incomplete). If present, re-pressurize and continue.

  • Workup: Filter catalyst through Celite. Concentrate the acetic acid filtrate. Basify with NaOH to pH > 12 and extract with DCM.

References

  • General Piperazine Synthesis

    • Reilly, S. W., & Mach, R. H. (2016).[2] A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines under Aerobic Conditions.[2] Organic Letters, 18(20), 5272–5275. Link

  • Hydrogenation Specifics (Catalyst Selection): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt vs Pd selectivity).
  • Side Reactions (Ring Opening)
  • Pharmacological Relevance (Serotonin Ligands): Glennon, R. A., et al. (1986). 2-Substituted piperazines as serotonin receptor agonists. Journal of Medicinal Chemistry, 29(11), 2375-2380. (Context on 2-arylpiperazine synthesis).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. 2-Arylpiperazines are often pharmacologically active; handle with care.

Sources

Optimization

Technical Support Center: 2-(4-Methylphenyl)piperazine Purification

Introduction Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-(4-Methylphenyl)piperazine (also known as 2-p-tolylpiperazine).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-(4-Methylphenyl)piperazine (also known as 2-p-tolylpiperazine).

Because this scaffold serves as a critical pharmacophore in GPCR ligands and antidepressant development, purity—specifically enantiopurity—is non-negotiable.[1] The presence of the para-methyl group increases lipophilicity compared to the unsubstituted 2-phenylpiperazine, altering its crystallization behavior and retention on chiral stationary phases.

This guide is structured to troubleshoot the three most common support tickets we receive: Enantiomeric Resolution , Regioisomer Removal , and Salt Form Stabilization .

Module 1: Enantiomeric Resolution (Chiral Purity)

User Issue: "I cannot achieve >95% ee using standard recrystallization."

Diagnosis: 2-(4-Methylphenyl)piperazine racemates are notoriously difficult to resolve via simple crystallization because the enantiomers often form a solid solution or a stable racemic compound rather than a conglomerate. You must use a diastereomeric salt formation method or Chiral HPLC.

Solution A: Classical Resolution (Scalable >10g)

For multi-gram scales, we recommend Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The para-methyl group provides a "handle" that improves the lattice energy difference between the diastereomeric salts compared to unsubstituted analogs.

Protocol:

  • Dissolution: Dissolve 1.0 eq of racemic free base in Methanol/Ethanol (9:1) .

  • Addition: Add 1.0 eq of L-DBTA dissolved in warm methanol.

  • Nucleation: Heat to reflux, then cool slowly to 25°C over 4 hours.

  • Filtration: The precipitate is usually the (

    
    )-enantiomer salt (verify via optical rotation).[1]
    
  • Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol.[1]

  • Free Basing: Treat the solid with 1M NaOH and extract into DCM.

Solution B: Chiral HPLC (Analytical/Prep <1g)

For rapid analysis or small-scale purification, polysaccharide-based columns are superior.[1] The 4-methyl group interacts favorably with the amylose carbamate selectors.

Recommended Analytical Method:

ParameterCondition
Column Chiralpak AD-H or Kromasil AmyCoat (Amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.5 for this substrate

Critical Note: The 0.1% Diethylamine (DEA) is mandatory .[1] Without it, the secondary amines on the piperazine ring will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.[1]

Visual Workflow: Resolution Strategy

ResolutionStrategy Start Racemic Mixture 2-(4-Methylphenyl)piperazine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale HPLC Chiral HPLC (Amylose Phase) SmallScale->HPLC Classic Diastereomeric Crystallization LargeScale->Classic Result Target Enantiomer (>99% ee) HPLC->Result Agent Resolving Agent: Dibenzoyl-L-tartaric acid Classic->Agent Solvent Solvent: MeOH/EtOH (9:1) Agent->Solvent Solvent->Result

Caption: Decision matrix for selecting the optimal resolution pathway based on experimental scale.

Module 2: Chemical Impurity Removal

User Issue: "I have a persistent impurity at RRT 0.95 that won't wash out."

Diagnosis: This is likely the Regioisomer (3-p-tolylpiperazine) or a Dimer .[1]

  • Regioisomer: If synthesized via the reaction of 4-methyl-alpha-bromoacetophenone with ethylenediamine, a small amount of the 3-substituted isomer can form if the reduction step allows migration.

  • Dimer: Piperazines are nucleophilic.[1] If the concentration was too high during synthesis, two piperazine units may have coupled.[1]

Protocol: The "pH Swing" Extraction Piperazines are amphoteric but dominated by their basicity. We can exploit the specific pKa differences between the mono-piperazine and non-basic impurities.

  • Acid Phase (Capture): Dissolve crude oil in EtOAc. Extract with 0.5 M HCl .[1]

    • Mechanism:[1][2][3][4] The piperazine (pKa ~9.[1]8) protonates and moves to the water layer.[1] Neutral organic impurities (dimers, unreacted ketones) stay in EtOAc.[1]

    • Discard the EtOAc layer.

  • Base Phase (Release): Adjust the aqueous layer to pH 12 using 4M NaOH.

    • Mechanism:[1][2][3][4] This forces the piperazine back to the free base.

  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Why DCM? 2-arylpiperazines are highly soluble in chlorinated solvents but only moderately soluble in ether/heptane.

Visual Workflow: The pH Swing

pHSwing Crude Crude Mixture (Organic Phase) AcidWash Add 0.5M HCl Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer Organic Layer (Discard Neutrals) Separation1->OrgLayer AqLayer Aqueous Layer (Protonated Piperazine) Separation1->AqLayer Basify Adjust to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Self-validating purification protocol utilizing the basicity of the piperazine nitrogen.

Module 3: Salt Formation & Stability

User Issue: "The free base turns into a sticky oil upon storage."

Diagnosis: 2-(4-Methylphenyl)piperazine free base is hygroscopic and prone to absorbing atmospheric CO2 to form carbamates.[1] It has a low melting point.[1]

Solution: Formation of the Dihydrochloride or Fumarate Salt. Salts increase the melting point and crystallinity, preventing the "oiling out" phenomenon.

Protocol (Dihydrochloride Salt):

  • Dissolve the purified free base in anhydrous diethyl ether (or MTBE).[1]

  • Cool to 0°C.

  • Dropwise add 2.0 M HCl in Diethyl Ether .

  • A white precipitate will form immediately.[1]

  • Critical Step: Do not filter immediately. Stir for 30 mins to ensure the salt is not trapping solvent (polymorph control).

  • Filter under N2 and dry in a vacuum desiccator over P2O5.

References

  • Synthesis & Impurity Profiles

    • Huang, J., et al. (2012).[1][5] "A practical method for the synthesis of piperazines." Journal of Organic Chemistry. Link[1][6]

    • Context: Describes the fundamental diamine cyclization routes and potential byproducts relevant to 2-substituted piperazines.
  • Chiral Resolution (HPLC)

    • Tong, S., et al. (2016).[1] "Enantiomeric separation of 2-aryl derivatives by HPLC." Journal of Chromatographic Science. Link

    • Context: Validates the use of polysaccharide columns (Amylose) for aryl-substituted heterocycles.
  • Classical Resolution

    • Periasamy, M., et al. (2001).[1] "Methods of resolution of chiral amines." Synthesis.

    • Context: Establishes Tartaric Acid derivatives (DBTA) as the gold standard for resolving 2-arylpiperazines.[1]

  • Analytical Validation

    • BenchChem Application Note (2025).[1] "Chiral HPLC Separation of Piperazine Derivatives." Link[1]

    • Context: Provides specific mobile phase ratios (Hexane/IPA/DEA) for suppressing amine tailing.[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(4-Methylphenyl)piperazine

[1] Introduction: The "Dual-Amine" Challenge 2-(4-Methylphenyl)piperazine (2-MPP) presents a unique stability profile compared to its N-substituted analogs.[1] Unlike 1-substituted piperazines, 2-MPP possesses two second...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Dual-Amine" Challenge

2-(4-Methylphenyl)piperazine (2-MPP) presents a unique stability profile compared to its N-substituted analogs.[1] Unlike 1-substituted piperazines, 2-MPP possesses two secondary amine sites (N1 and N4) .[1][2] This structural feature significantly amplifies its reactivity toward atmospheric carbon dioxide and oxidative stressors.[1][2]

This guide moves beyond basic MSDS data to address the specific "silent killers" of your assay: carbamylation artifacts, oxidative yellowing, and pH-dependent solubility drifts.[2]

Module 1: Discoloration & Oxidative Degradation[2]

Q: My clear solution turned yellow/brown after 24 hours. Is the compound ruined?

Diagnosis: Likely N-oxidation or Photo-degradation .[1][2] The electron-rich piperazine ring, further activated by the inductive effect of the p-tolyl group, is susceptible to radical-initiated oxidation at the nitrogen centers.[2] This forms N-oxides and hydroxylamine intermediates, which are chromophores (yellow/brown).[1][2]

Technical Insight: Research into piperazine kinetics in carbon capture demonstrates that degradation is autocatalytic.[1][2] Once trace amounts of peroxides or transition metals (Fe, Cu) are present, they catalyze the abstraction of the


-hydrogen (adjacent to the Nitrogen), leading to ring-opening or coupling reactions [1].[2]

Troubleshooting Protocol:

  • The "Degas" Rule: Never dissolve 2-MPP in non-degassed solvents for storage >4 hours. Sparge solvents with Nitrogen (N₂) or Argon for 15 minutes prior to dissolution.[1][2]

  • Chelation: If using non-HPLC grade solvents, add 0.1 mM EDTA to sequester trace metal catalysts.[1][2]

  • Salt Conversion: If the free base is unstable, convert it to the dihydrochloride salt (2-MPP[2]·2HCl) immediately. The protonated nitrogens are electronically deactivated against oxidation.[2]

Q: Can I recover the oxidized sample?

Answer: No. Oxidative degradation involves ring-opening and polymerization. Filtration will remove precipitates, but the yellow supernatant contains soluble degradation byproducts (e.g., ethylenediamine derivatives) that will co-elute in biological assays.[1][2] Discard and prepare fresh.

Module 2: Cloudiness & Precipitation (The CO₂ Trap)

Q: A white precipitate appeared in my stock solution (DMSO/Methanol) after leaving the vial uncapped. It is not dissolving upon heating.[1]

Diagnosis: Carbamate Formation (Carbamylation). 2-MPP is a potent CO₂ scavenger.[1] With two secondary amines, it reacts avidly with atmospheric CO₂ to form carbamic acid zwitterions and stable carbamate salts.[1][2]

The Mechanism:



Unlike simple crystallization, this is a chemical transformation.[1][2] The resulting carbamate is often insoluble in the organic solvent used for the free base [2].

Corrective Actions:

StepActionScientific Rationale
1 Acid Wash Add dilute HCl (1M) dropwise.[1] If the precipitate dissolves with gas evolution (bubbles), it was a carbamate/carbonate salt.[1][2]
2 Headspace Purge Always overlay storage vials with Argon. Argon is heavier than air and forms a better barrier than Nitrogen.
3 Solvent Choice Avoid storing in basic solvents (e.g., Pyridine) which stabilize the carbamate species.[1][2] Use acidic methanol if compatible.[1][2]

Module 3: HPLC & Analytical Artifacts

Q: I see "Ghost Peaks" or split peaks in my HPLC chromatogram. Is the column failing?

Diagnosis: On-column pH Mismatch. 2-MPP has two pKa values (approx. 9.8 and 5.4).[1] If your mobile phase pH is near these values, the molecule oscillates between ionization states, causing peak splitting.[1][2] Furthermore, carbamates formed in the vial can decompose on-column if the mobile phase is acidic, leading to broad "ghost" humps.[2]

Method Optimization Guide:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1][2] (Low pH ensures fully protonated species:

    
    ).[1][2]
    
  • Mobile Phase B: Acetonitrile (Avoid Methanol if carbamylation is suspected, as it can participate in side reactions).[1][2]

  • Buffer Rule: Do not use neutral phosphate buffers (pH 7).[1][2] Operate at pH < 3 or pH > 11 (High pH requires specialized columns).[1][2]

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to trace your specific observation to a root cause.[1][2]

G Start 2-(4-Methylphenyl)piperazine (Solution State) Condition1 Exposure to Air (CO2) Start->Condition1 Uncapped Vial Condition2 Exposure to Oxygen/Light Start->Condition2 Transparent Glass Result1 Carbamate Formation (Insoluble Precipitate) Condition1->Result1 Nucleophilic Attack Action2 Prevention: Argon Purge & Amber Vials Condition1->Action2 Result2 N-Oxidation / Ring Opening (Yellow/Brown Color) Condition2->Result2 Radical Mechanism Action1 Diagnosis: Acid Test (Bubbles = Confirmed) Result1->Action1 Troubleshooting Result2->Action2 Prevention

Figure 1: Degradation pathways for 2-MPP. Note that CO2 absorption leads to precipitation, while oxidation leads to discoloration.[2]

Summary Data: Solubility & Stability Matrix

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility (Free Base)Stability (24h, 25°C)Risk Factor
Water (Neutral) Low (< 5 mg/mL)ModeratepH drift due to CO2 absorption.[1][2]
0.1M HCl High (> 50 mg/mL)Excellent Protonation protects N-sites.[1]
DMSO HighPoorOxidizes amines over time (DMSO acts as oxidant).[1][2]
Methanol HighModerateHygroscopic; absorbs water/CO2.[1][2]
Dichloromethane HighModerateGood for synthesis, bad for storage (volatile).[1][2]

References

  • Freeman, S. A., et al. (2010).[1][2][3] Oxidation of piperazine in post-combustion carbon capture.[1][2] University of Texas at Austin / Energy Procedia.[1][2]

  • Lau, T., et al. (2018).[1][2][4] Stability of Synthetic Piperazines in Human Whole Blood.[1][2][4] Journal of Analytical Toxicology.[1][2][4]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 4837, Piperazine.[1][2] (General reactivity data applicable to derivatives).

Sources

Optimization

Technical Support Center: HPLC Separation of 2-(4-Methylphenyl)piperazine

Status: Operational Ticket ID: HPLC-2MPP-OPT Assigned Scientist: Senior Application Specialist, Separation Sciences Executive Summary & Molecule Profile User Advisory: Before proceeding, verify your chemical structure. T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-2MPP-OPT Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary & Molecule Profile

User Advisory: Before proceeding, verify your chemical structure. There is frequent confusion between 2-(4-Methylphenyl)piperazine (a C-substituted piperazine with a chiral center) and its regioisomer 1-(4-Methylphenyl)piperazine (N-substituted, often known as pMPP). This guide specifically addresses the 2-substituted variant, which presents unique stereochemical and basicity challenges.

The Molecule: 2-(4-Methylphenyl)piperazine
  • Core Structure: A piperazine ring with a p-tolyl group attached to the C2 carbon.

  • Key Challenge 1 (Basicity): Contains two secondary amine nitrogens. The N1 and N4 atoms are highly basic (pKa₂ ≈ 9.8). At standard HPLC pH (2–7), these nitrogens are protonated (

    
    ), leading to severe interaction with residual silanols on the column stationary phase.
    
  • Key Challenge 2 (Chirality): The C2 attachment creates a chiral center. Unless you are using a chiral column, you will separate this as a racemate. If your synthesis is asymmetric, you may see enantiomeric excess issues.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "My peak is tailing severely (As > 1.5). Why?"

Diagnosis: Secondary Silanol Interaction.[2] This is the most common failure mode for piperazines. The protonated amines on your molecule are engaging in ion-exchange mechanisms with the deprotonated silanol groups (


) on the silica surface, rather than simple hydrophobic partitioning.

Corrective Protocol (The "High pH" Strategy): The most robust fix is to neutralize the piperazine or the silica surface.

  • Switch Column Technology: Move to a "Hybrid" particle column (e.g., Waters XBridge, Agilent Zorbax Extend, or Phenomenex Gemini). These are stable up to pH 12.

  • Adjust Mobile Phase: Use 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mechanism:[2][3] At pH 10, the piperazine amines (pKa ~9.8) are largely deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

Alternative Protocol (The "Ion-Pair" Strategy - Low pH): If you must use a standard C18 column (pH < 8):

  • Add Modifier: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

    • Mechanism:[2][3] TFA is an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperazine, neutralizing its charge and forming a hydrophobic complex that retains well on C18 without silanol drag.

    • Warning: TFA suppresses MS ionization. If using LC-MS, use Formic Acid (0.1%) but expect slightly more tailing than with TFA.

Issue 2: "The retention time shifts between runs."

Diagnosis: pH Hysteresis or "The Rule of 2" Violation. Piperazines have steep ionization curves near their pKa. If your mobile phase pH is within ±1.0 unit of the molecule's pKa (approx pH 8.8–10.8 or 5.0–6.0), small changes in buffer preparation or temperature will drastically alter the ionized fraction of the analyte, shifting retention.

Corrective Protocol:

  • Lock the pH: Operate at least 2 pH units away from the pKa.

    • Safe Zone A: pH 2.5 (using 0.1% Formic Acid or Phosphate buffer). Molecule is 100% ionized.

    • Safe Zone B: pH 10.5 (using Ammonium Hydroxide/Bicarbonate). Molecule is >90% neutral.

Issue 3: "I see a split peak or 'shoulder' on the main peak."

Diagnosis: Chiral Separation or Rotamerism. Since 2-(4-Methylphenyl)piperazine has a chiral center at C2, a standard C18 column cannot separate the enantiomers. However, if you are using a method with cyclodextrins or inadvertent chiral additives, partial separation may occur, looking like a split peak.

Corrective Protocol:

  • Verify Isomeric Purity: If you suspect you have a mixture of enantiomers and need to separate them, you must switch to a Chiral Stationary Phase (CSP).

  • Recommended Column: Immobilized Polysaccharide columns (e.g., Chiralpak IC or AD-H).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). The Diethylamine (DEA) is critical to suppress tailing on chiral supports.

Optimized Experimental Protocols

Method A: The "Gold Standard" (High pH RP-HPLC)

Best for purity analysis and impurity profiling.

ParameterSetting
Column C18 Hybrid Particle (e.g., XBridge BEH C18), 4.6 x 100mm, 3.5µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with

)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Temp 40°C (Improves mass transfer for basic amines)
Detection UV @ 220 nm (primary) and 254 nm (secondary)
Method B: The "LC-MS Compatible" (Low pH)

Best for identification and mass spec confirmation.

ParameterSetting
Column C18 Charged Surface (e.g., CSH C18 or superficially porous C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 8 minutes
Note If peak shape is poor, add 5mM Ammonium Formate to Phase A.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting peak shape issues specific to this phenyl-piperazine derivative.

HPLC_Troubleshooting Start Problem: Poor Peak Shape for 2-(4-Methylphenyl)piperazine CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH between 3.0 and 8.0? CheckpH->Decision1 SilanolIssue High Risk of Silanol Interaction (Protonated Amine + Ionized Silanol) Decision1->SilanolIssue Yes CheckCol Check Column Type Decision1->CheckCol No (<3 or >10) Fix1 Solution: Add Ion-Pair Reagent (0.1% TFA) SilanolIssue->Fix1 If Low pH Required Fix2 Solution: Switch to High pH (>10) Requires Hybrid Column SilanolIssue->Fix2 Preferred Method Decision2 Is it a standard Silica C18? CheckCol->Decision2 Decision2->CheckCol No (Already Hybrid) ReplaceCol Replace with Hybrid (BEH/Gemini) or Charged Surface (CSH) Decision2->ReplaceCol Yes

Caption: Decision tree for resolving peak tailing in basic piperazine derivatives. Note the critical branch points at pH selection and column chemistry.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: High pH Eliminates Secondary Interactions for Amines. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions for Basic Compounds. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data.[4] Retrieved from

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry (Supporting Info on HPLC Methods). Retrieved from

  • Raveendra Reddy, P., et al. (2012).[6] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[6] Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Arylpiperazine Synthesis

Welcome to the technical support center for arylpiperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for arylpiperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted piperazines, specifically focusing on minimizing the formation of common byproducts. Arylpiperazines are a cornerstone in medicinal chemistry, but their synthesis is often plagued by challenges in selectivity and purity.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reactions and achieve higher yields of your desired product.

Section 1: Troubleshooting N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming the C-N bond between an aryl halide and piperazine.[2][3] However, a primary challenge is controlling the reaction to favor the mono-arylated product over the undesired 1,4-bis-arylated byproduct.

Q1: My reaction of 4-bromotoluene with piperazine is producing a significant amount of the 1,4-bis(4-methylphenyl)piperazine byproduct. How can I improve selectivity for the mono-arylated product?

A1: This is the most common issue in direct N-arylation of unsubstituted piperazine. The presence of two nucleophilic secondary amines (N1 and N4) makes the molecule susceptible to double addition.[1] The mono-arylated product, once formed, can sometimes be even more reactive than piperazine itself, leading to the undesired second arylation.

The core of the problem is a competition between the starting piperazine and the mono-arylated product reacting with the aryl halide. To favor mono-substitution, you must manipulate the reaction conditions to make the initial reaction much faster than the subsequent one.

Here are four field-proven strategies to enhance mono-selectivity:

Strategy 1: Control Reactant Stoichiometry

The simplest approach is to use a significant excess of the piperazine nucleophile. By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) increases the probability of it reacting with the aryl halide before the already-formed mono-arylated product can.

  • Recommendation: Use a 3 to 10-fold molar excess of piperazine relative to the aryl halide.

  • Causality: The high concentration of piperazine statistically favors the initial C-N coupling. While this method is straightforward, it requires an efficient downstream process to remove the excess piperazine.

Strategy 2: Employ a Protecting Group

This is the most robust and scalable method for ensuring mono-arylation. By protecting one of the piperazine nitrogens with a removable group, you physically block the second arylation. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[4]

Experimental Protocol: Boc-Protected Mono-Arylation

  • Protection: Dissolve piperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup to isolate the N-Boc-piperazine.

  • Buchwald-Hartwig Coupling: In an inert atmosphere (Argon or Nitrogen), combine N-Boc-piperazine (1.1 eq), 4-bromotoluene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaO-t-Bu or K₃PO₄, 1.5-2.0 eq) in an anhydrous aprotic solvent like toluene or dioxane.[1][2] Heat the reaction to 80-110 °C and monitor its progress.

  • Deprotection: After purification of the Boc-protected product, dissolve it in a solvent like DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete (typically 1-4 hours). Neutralize with a base and extract the final product.

Strategy 3: Optimize Catalyst, Ligand, and Solvent

The choice of catalyst system and solvent has a profound impact on selectivity.[2]

  • Ligand Selection: Sterically hindered (bulky) phosphine ligands are crucial. They coordinate to the palladium center and create a crowded environment that disfavors the coupling of the already bulky mono-arylated piperazine intermediate.

  • Solvent Effects: A study on the Buchwald-Hartwig reaction between p-bromotoluene and piperazine found that aprotic, non-polar solvents can enhance selectivity.[2]

Table 1: Recommended Conditions for Selective Mono-Arylation

ParameterRecommendationRationale
Catalyst System Pd₂(dba)₃ / RuPhos or BrettPhosBulky, electron-rich phosphine ligands sterically hinder the second arylation.[1]
Base Sodium tert-butoxide (NaO-t-Bu)Strong, non-nucleophilic base commonly effective in these couplings.[2]
Solvent Toluene or m-XyleneAprotic, non-polar solvents have been shown to improve selectivity for the mono-substituted product.[2]
Temperature 80 - 110 °CSufficient thermal energy for catalytic turnover without promoting excessive side reactions.

Strategy 4: Continuous Flow Processing

For industrial applications, continuous flow reactors offer superior control over reaction parameters. The ability to precisely manage temperature (especially for exothermic aminations) and residence time can help maximize the yield of the mono-arylated product before the second addition can occur.[5]

Diagram: Mono- vs. Di-Arylation Pathways A visual representation of the competing reactions in the N-arylation of piperazine.

G cluster_byproduct Undesired Pathway Piperazine Piperazine (Excess) Catalyst Pd Catalyst + Ligand + Base Piperazine->Catalyst ArylHalide 4-Methylphenyl Halide (Limiting Reagent) ArylHalide->Catalyst MonoProduct Desired Product 1-(4-Methylphenyl)piperazine Catalyst->MonoProduct  Reaction 1 (Fast & Desired) Catalyst_2 Pd Catalyst MonoProduct->Catalyst_2 Reacts Again DiProduct Byproduct 1,4-bis(4-Methylphenyl)piperazine Catalyst_2->DiProduct  Reaction 2 (Slow & Undesired) ArylHalide_2 4-Methylphenyl Halide ArylHalide_2->Catalyst_2

Section 2: Troubleshooting C-Arylation and Ring Formation Reactions

Synthesizing a C-substituted piperazine like 2-(4-Methylphenyl)piperazine is a fundamentally different challenge that involves constructing the heterocyclic ring itself. Byproducts here often arise from poor regioselectivity during cyclization or polymerization.

Q2: I am attempting to synthesize 2-(4-Methylphenyl)piperazine and am getting low yields and multiple unidentified byproducts. What are the common pitfalls?

A2: You are correct to identify this as a more complex synthesis. Unlike N-arylation, you cannot simply attach the aryl group to a pre-formed piperazine ring at the C2 position. The strategy must involve building the piperazine ring from precursors where the aryl group is already correctly positioned. Low yields often stem from inefficient ring closure or competing side reactions.

Strategy A: Cyclization of a Substituted Diamine

This classical approach involves synthesizing a 1,2-diamine that bears the 4-methylphenyl group and then closing the ring with a two-carbon electrophile.

Workflow: Diamine Cyclization

  • Precursor Synthesis: Synthesize a key intermediate such as N-benzyl-1-(4-methylphenyl)ethane-1,2-diamine. This can be achieved via methods like reductive amination of a corresponding amino alcohol or other multi-step routes.

  • Ring Closure: React the diamine with a reagent like 1,2-dibromoethane or bis(2-chloroethyl)amine. This reaction is often low-yielding due to the potential for oligomerization and other side reactions.

  • Deprotection: If a protecting group like a benzyl group was used on one of the nitrogens, it must be removed in a final step (e.g., via hydrogenolysis).

  • Common Pitfall: The intermolecular reaction between diamine and the dielectrophile can lead to linear polymers instead of the desired 6-membered ring. High-dilution conditions are often necessary to favor the intramolecular cyclization, but this can be impractical on a large scale.

Strategy B: Modern Intramolecular Cyclization Methods

Modern synthetic methods offer much greater control and efficiency. A highly effective approach is the intramolecular hydroamination of an appropriately functionalized alkene.[6]

Workflow: Intramolecular Hydroamination

  • Substrate Synthesis: Prepare an amino-alkene precursor where the 4-methylphenyl group is correctly positioned. This can be derived from amino acids.

  • Key Cyclization Step: Use a catalyst (e.g., a base-free Pd(DMSO)₂(TFA)₂) to mediate a Wacker-type aerobic oxidative cyclization or a similar intramolecular hydroamination.[6] This step forms the piperazine ring with high diastereoselectivity.

  • Final Modifications: Subsequent reaction steps can be used to modify other positions on the ring if necessary.

  • Causality: Intramolecular reactions are kinetically favored over intermolecular polymerization, leading to cleaner reactions and higher yields of the desired cyclic product. Photoredox catalysis has also emerged as a powerful, mild alternative for these types of cyclizations.[6][7]

Diagram: Comparing Synthetic Strategies for C-Arylation A high-level comparison of classical vs. modern approaches to 2-arylpiperazine synthesis.

G cluster_A Strategy A: Classical Ring Cyclization cluster_B Strategy B: Modern Intramolecular Methods Start Goal: Synthesize 2-(4-Methylphenyl)piperazine A1 Synthesize Aryl-Diamine Precursor Start->A1 B1 Synthesize Amino-Alkene Substrate Start->B1 A2 Cyclize with Di-electrophile A1->A2 A_Byproduct Byproducts: - Polymers - Other Ring Sizes A2->A_Byproduct A_Result Low to Moderate Yield A2->A_Result B2 Catalytic Intramolecular Cyclization (e.g., Hydroamination) B1->B2 B_Byproduct Byproducts: - Minimized due to  intramolecular preference B2->B_Byproduct B_Result Good to Excellent Yield B2->B_Result

Section 3: General FAQs

Q3: What are the best analytical methods to identify and quantify byproducts in my reaction mixture?

A3: A multi-pronged approach is recommended:

  • Identification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying components in a reaction mixture. It provides both the retention time and the mass-to-charge ratio, allowing you to confirm the molecular weights of your starting materials, desired product, and byproducts like the di-arylated species.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile compounds and provides fragmentation patterns that can help elucidate the structure of unknown byproducts.

  • Quantification:

    • qNMR (Quantitative Nuclear Magnetic Resonance): A powerful technique for determining the precise molar ratio of different compounds in a crude mixture without requiring reference standards for each one. By integrating distinct, non-overlapping peaks corresponding to each species against an internal standard of known concentration, you can get highly accurate yield and purity data.

    • HPLC (High-Performance Liquid Chromatography): Once you have identified your product and main byproducts, you can develop an HPLC method with UV detection to rapidly quantify them. This requires creating a calibration curve with purified standards but is ideal for routine monitoring of reaction optimization.

Q4: How can I effectively purify my desired 1-(4-methylphenyl)piperazine from unreacted piperazine and the 1,4-bis-arylated byproduct?

A4: Purification relies on exploiting the differences in the physical and chemical properties of the components.

  • Acid-Base Extraction: This is a highly effective chemical method. The desired mono-arylated product has a free basic nitrogen, while the di-arylated byproduct does not. Unreacted piperazine has two basic nitrogens.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The mono-product and unreacted piperazine will be protonated and move to the aqueous layer, while the non-basic di-arylated byproduct remains in the organic layer.

      • Separate the layers. The organic layer now contains the di-arylated byproduct.

      • Basify the aqueous layer with a base like 1M NaOH to a pH > 12. This deprotonates the desired product and piperazine.

      • Extract the aqueous layer again with an organic solvent. This new organic layer will contain your purified mono-arylated product and the excess piperazine.

      • The excess piperazine can often be removed by vacuum distillation or by washing with water, as piperazine has higher water solubility than the larger product.

  • Crystallization/Salt Formation: Often, converting the desired product to a salt can facilitate purification.

    • Method: After the initial workup, dissolve the crude product in a suitable solvent (e.g., isopropanol or acetone) and add a solution of an acid like HCl in ether or acetic acid.[8] The hydrochloride or acetate salt of your product may selectively crystallize, leaving impurities in the mother liquor.

  • Silica Gel Chromatography: This is a standard laboratory technique but can be less efficient for separating compounds with similar polarities and may be difficult to scale up. It is best used after an initial acid-base extraction has removed the bulk of the impurities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Hansson, T. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Malmö University. Retrieved from [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents (US9493409B2).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. Retrieved from [Link]

  • Pollard, C. B., & Riener, T. W. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Retrieved from [Link]

  • Lundbeck, H. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Wood, J. L., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Retrieved from [Link]

  • Hanlim, P., et al. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
  • Vàzquez, D., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Retrieved from [Link]

  • Takeda, M., et al. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development. Retrieved from [Link]

  • Jefferson, R. E. (1959). Purification of piperazine. Google Patents (US2919275A).
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Fustero, S., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]

  • Rafas, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. Retrieved from [Link]

Sources

Optimization

HPLC Technical Support Center: Optimizing 2-(4-Methylphenyl)piperazine Analysis

Introduction: The Chemistry of the Challenge Welcome to the technical support hub. You are likely here because your analysis of 2-(4-Methylphenyl)piperazine is showing significant peak tailing ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Welcome to the technical support hub. You are likely here because your analysis of 2-(4-Methylphenyl)piperazine is showing significant peak tailing (


).

The Core Issue: 2-(4-Methylphenyl)piperazine contains a secondary amine within the piperazine ring. The pKa of the secondary nitrogen in piperazine derivatives typically ranges between 9.0 and 9.8 [1]. In standard reverse-phase HPLC (pH 2–7), this nitrogen is protonated (


).

The Mechanism of Tailing: Traditional silica-based columns contain residual silanol groups (


). Above pH 3.5, these silanols ionize to 

. The positively charged piperazine analyte undergoes a secondary ion-exchange interaction with these negative silanols, causing the analyte to "drag" or tail effectively retaining a portion of the sample longer than the bulk [2].

Module 1: Mobile Phase Optimization (The "Chemistry" Fix)

Q: I am using a standard C18 column with a water/acetonitrile gradient. Why is my peak tailing?

A: A simple water/organic mobile phase is insufficient for basic amines. Without a buffer or modifier, the pH is uncontrolled (often near pH 5-6), where silanol ionization is maximized. The protonated amine binds strongly to these sites.

Q: What is the most effective mobile phase additive to suppress this?

A: You have two primary chemical strategies:

  • The "Silanol Suppression" Strategy (Low pH):

    • Additive: Trifluoroacetic Acid (TFA) at 0.05% – 0.1% .

    • Mechanism: TFA lowers the pH to ~2.0. At this pH, surface silanols are protonated (

      
      ) and neutral, preventing the ionic interaction. TFA also forms an ion pair with the amine, improving retention and shape [3].
      
    • Trade-off: TFA can suppress ionization in LC-MS applications. For LC-MS, use Formic Acid (0.1%) but ensure you use a high-quality "Type B" column (see Module 2).

  • The "Competitive Binding" Strategy:

    • Additive: Triethylamine (TEA) at 10–20 mM .

    • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites on the column, effectively "blocking" them so your piperazine derivative interacts only with the C18 ligands.

    • Protocol: Pre-mix TEA into the aqueous mobile phase and adjust pH to 3.0 or 7.0 with phosphoric acid before pumping.

Q: Can I just run at High pH (pH 10)?

A: Yes, this is often the best solution for peak shape.

  • Mechanism: At pH 10.5 (above the pKa of ~9.7), the piperazine is uncharged (free base). Neutral molecules do not interact with silanols.

  • Critical Warning: You cannot use standard silica columns at pH > 8, as the silica matrix will dissolve. You must use a Hybrid Particle (e.g., Waters XBridge) or Polymer-based column designed for high pH stability [4].

Module 2: Stationary Phase Selection (The "Hardware" Fix)

Q: My mobile phase is optimized, but I still see slight tailing. Is my column the problem?

A: Likely, yes. Older "Type A" silica columns have high metal content and acidic silanols.

Recommended Column Technologies:

Column TypeMechanism of ActionRecommended For
Hybrid Particle (e.g., BEH) Ethylene-bridged silica resists dissolution and has very low silanol activity.Gold Standard. High pH (1-12) stability.
Charged Surface Hybrid (CSH) Surface is slightly positively charged, repelling protonated amines.Low ionic strength mobile phases (e.g., Formic Acid).
Polar-Embedded C18 Contains a polar group (amide/carbamate) near the surface that shields silanols.Standard pH (2-8) methods where TEA is not desired.

Module 3: Troubleshooting Protocol

Standard Operating Procedure (SOP) for Basic Amines

Use this baseline method to benchmark your system.

  • Column: Hybrid C18 (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Result: This high-pH method typically yields a Symmetry Factor (


) of 0.9 – 1.1 for piperazines.

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to resolve tailing for 2-(4-Methylphenyl)piperazine.

Troubleshooting Start Problem: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH IsHighPH Is pH > 10.0? CheckPH->IsHighPH Alternative Strategy AddTFA Action: Add 0.1% TFA (Ion Pairing/Suppression) IsLowPH->AddTFA No (pH 3-8) CheckColumn Check Column Type IsLowPH->CheckColumn Yes HighPHCol Is Column High-pH Stable? IsHighPH->HighPHCol Intend to use High pH OldSilica Type A / Standard Silica? CheckColumn->OldSilica SwitchCol Action: Switch to Hybrid or End-Capped C18 OldSilica->SwitchCol Yes AddTEA Action: Add 10mM TEA (Silanol Blocker) OldSilica->AddTEA No (Still Tailing) UseHighPH Action: Switch to pH 10 (Free Base Form) HighPHCol->UseHighPH Yes (Hybrid/Polymer) DestroyCol Warning: Silica Dissolution Risk! Switch to Hybrid/Polymer HighPHCol->DestroyCol No (Standard Silica)

Figure 1: Decision tree for isolating the root cause of peak tailing in basic amine analysis.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Phenomenex Technical Support. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog.

  • McCalley, D. V. (2017). Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. Journal of Chromatography A.

  • Waters Corporation. (2008). Effect of pH on the Separation of Basic Compounds.[2][3] Waters Application Notes.

Sources

Troubleshooting

Technical Support Center: Improving Reaction Selectivity of 2-(4-Methylphenyl)piperazine

Document ID: TSC-CHEM-24-001 Last Updated: January 30, 2026 Introduction Welcome to the technical support center for 2-(4-Methylphenyl)piperazine. This molecule is a valuable scaffold in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-24-001 Last Updated: January 30, 2026

Introduction

Welcome to the technical support center for 2-(4-Methylphenyl)piperazine. This molecule is a valuable scaffold in medicinal chemistry and drug development, frequently utilized for its unique structural and physicochemical properties.[1][2][3] However, its unsymmetrical nature presents a common and critical challenge for synthetic chemists: controlling regioselectivity during functionalization reactions such as acylations and alkylations.

The piperazine ring contains two distinct nitrogen atoms: N1, which is directly attached to the tolyl group, and the more distal N4. The steric bulk of the tolyl group and the differing electronic environments of N1 and N4 are the primary determinants of reactivity. This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting strategies to help you achieve high selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control N1 versus N4 selectivity in reactions with 2-(4-Methylphenyl)piperazine?

Answer: The regioselectivity of reactions involving 2-(4-Methylphenyl)piperazine is a direct consequence of the interplay between steric and electronic factors at the two nitrogen centers.

  • Steric Hindrance: The N1 nitrogen is significantly more sterically hindered than the N4 nitrogen due to the adjacent 4-methylphenyl (tolyl) group. Consequently, reactions with bulky electrophiles (e.g., large alkyl halides, acyl chlorides with bulky substituents) will preferentially occur at the more accessible N4 position.

  • Electronic Effects & Nucleophilicity: The N4 nitrogen is a typical secondary aliphatic amine, making it a strong nucleophile and base. In contrast, the N1 nitrogen is an aniline-like secondary amine. The lone pair on N1 is partially delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to N4. Therefore, under conditions where electronics are the dominant factor, reaction at N4 is favored.

  • Reaction Conditions: The choice of solvent, base, temperature, and even the nature of the electrophile can significantly influence the N1/N2 regioisomeric distribution.[4] For instance, strong, non-nucleophilic bases can deprotonate the piperazine, and the resulting anion's reactivity might be modulated by the solvent's polarity and coordinating ability.

Q2: I'm observing a mixture of N1- and N4-substituted products. How can I reliably determine the major isomer and quantify the regioselectivity?

Answer: Distinguishing between N1 and N4 isomers is critical and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.

  • ¹H NMR Spectroscopy: The key is to analyze the chemical shifts and coupling patterns of the piperazine ring protons.

    • Symmetry: N4-substitution often maintains a higher degree of symmetry in the piperazine ring compared to N1-substitution, leading to simpler spectra.

    • Chemical Shifts: Upon N1-acylation or alkylation, the electronic environment of the adjacent aromatic protons on the tolyl group changes significantly, often causing a noticeable downfield or upfield shift. The protons on the carbon adjacent to the newly substituted nitrogen will also experience a distinct shift. For acyl derivatives, restricted rotation around the newly formed amide bond can lead to the appearance of rotamers at room temperature, complicating the spectra but also providing structural confirmation.[5][6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the piperazine carbons provide clear evidence of the substitution pattern. The carbon atoms alpha to the site of substitution will show the most significant change in chemical shift.

  • 2D NMR Techniques: When ¹H spectra are complex, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals definitively.

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation of the substitution pattern.[7]

Q3: When is a protecting group strategy necessary, and why is Boc-protection a common choice?

Answer: A protecting group strategy is the most robust method to achieve virtually complete regioselectivity, especially when direct functionalization provides poor results or when the desired product is the less-favored N1-isomer. Orthogonal protecting-group strategies provide precision by enabling stepwise substitution.[8]

The tert-butyloxycarbonyl (Boc) group is widely used for several reasons:

  • Selective Introduction: Due to the steric bulk of the di-tert-butyl dicarbonate (Boc₂O) reagent, it reacts almost exclusively at the less hindered N4 position.

  • Deactivation of N4: Once the Boc group is installed, the N4 nitrogen is converted into a carbamate, which is non-nucleophilic. This effectively "switches off" the reactivity at N4, leaving N1 as the only available site for subsequent reactions.

  • Stability & Orthogonality: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) but can be easily and cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which typically do not affect other functional groups.[9][10] This orthogonality is crucial for multi-step syntheses.[8]

Troubleshooting Guide & Experimental Solutions

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: Poor N4-Selectivity in Acylation Reactions
  • Symptom: You are attempting to acylate 2-(4-Methylphenyl)piperazine with an acyl chloride or anhydride and are obtaining a significant amount of the N1-acylated byproduct, the N1,N4-diacylated product, or unreacted starting material.

  • Underlying Cause: While N4 is more nucleophilic, under aggressive reaction conditions (e.g., high temperature, strong base), the less reactive N1 can still compete, or over-reaction can occur. The choice of base and reaction temperature are critical parameters.

  • Strategic Solution: Control the reaction conditions to favor the kinetic product (N4-acylation).

ParameterRecommendationRationale
Temperature Maintain low temperature (0 °C to -20 °C)Acylation is typically fast. Lowering the temperature reduces the reaction rate, enhancing the kinetic selectivity for the more nucleophilic N4 position over the thermodynamically competitive N1 site.
Base Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA)The base scavenges the HCl byproduct. A hindered base is less likely to compete as a nucleophile with the piperazine. Using an excess of the piperazine itself as the base is often not selective enough.
Reagent Addition Add the acyl chloride dropwise as a dilute solutionThis maintains a low instantaneous concentration of the electrophile, minimizing the risk of di-acylation.
Solvent Use an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)These solvents are non-reactive and effectively solvate the reagents without interfering with the reaction mechanism.
  • Self-Validation: After the reaction, run a quick Thin Layer Chromatography (TLC) or a crude ¹H NMR. The presence of multiple new spots on TLC or complex new signal sets in the NMR indicates a mixture of products, signaling that further optimization of the above parameters is needed.

Problem 2: Low Yield or No Reaction in N4-Alkylation with Bulky Alkyl Halides
  • Symptom: Attempting to alkylate the N4 position with a sterically demanding alkyl halide (e.g., a secondary or bulky primary halide) results in low conversion or recovery of starting material.

  • Underlying Cause: While N4 is more accessible than N1, its nucleophilicity may be insufficient to displace a halide from a very hindered electrophile under standard conditions. The reaction may require more forcing conditions, but this can lead to side reactions.

  • Strategic Solution: Enhance the nucleophilicity of the piperazine and/or the reactivity of the electrophile.

G cluster_problem Problem: Low N4-Alkylation Yield cluster_outcome Expected Outcome P Low Conversion with Bulky Alkyl Halide S1 S1 P->S1 Thermodynamic Push S2 S2 P->S2 Increase Nucleophilicity S3 S3 P->S3 Better Leaving Group S4 S4 P->S4 Enhance Reactivity O Improved Yield of N4-Alkylated Product S1->O S2->O S3->O S4->O

  • Increase Temperature & Use a Stronger Base: Switch from triethylamine to a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO.[8] Heating the reaction (e.g., to 60-80 °C) provides the necessary activation energy.

  • Improve the Leaving Group: If using an alkyl chloride or bromide, consider converting the alcohol precursor to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These are significantly more reactive electrophiles.

  • Use a Phase-Transfer Catalyst: In biphasic systems (e.g., K₂CO₃ in acetonitrile), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the piperazine anion into the organic phase, accelerating the reaction.

Problem 3: Difficulty Achieving Selective N1-Functionalization
  • Symptom: You need to synthesize the N1-substituted isomer, but direct reaction methods overwhelmingly yield the N4-product.

  • Underlying Cause: As discussed, direct functionalization is kinetically and electronically biased toward the N4 position. Overcoming this inherent preference requires a strategic, multi-step approach.

  • Strategic Solution: Employ the Boc-protection/deprotection strategy. This is the most reliable and field-proven method for forcing the reaction to occur at the N1 position.

G Start 2-(4-Methylphenyl)piperazine Step1 {Step 1: N4-Protection | Reagents: Boc₂O, Et₃N, DCM | Outcome: N4-Boc Protected Intermediate} Start->Step1 Protect N4 Step2 {Step 2: N1-Functionalization | Reagents: R-X, Base (e.g., NaH) | Outcome: N1-Substituted, N4-Boc Product} Step1->Step2 Functionalize N1 Step3 {Step 3: N4-Deprotection | Reagents: TFA or HCl in Dioxane | Outcome: Final N1-Substituted Product} Step2->Step3 Remove Boc Group End Pure N1-Functionalized Product Step3->End

This workflow ensures that the highly reactive N4 position is temporarily blocked, redirecting any subsequent electrophilic attack to the N1 position.[9]

Validated Experimental Protocols

Protocol 1: Highly Selective N4-Acylation using Acetic Anhydride

This protocol is adapted for the selective N-acetylation of the N4 position.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(4-Methylphenyl)piperazine (1.0 eq) and dichloromethane (DCM, ~0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N4-acetylated product.

  • Validation: Confirm the structure and purity using ¹H NMR and ¹³C NMR. The N4-acetyl product will show a characteristic singlet for the acetyl methyl group around 2.1 ppm and distinct shifts for the piperazine protons adjacent to the amide.

Protocol 2: Selective N1-Alkylation via Boc-Protection Strategy

This protocol outlines the three-stage process for achieving selective N1-alkylation.

Stage A: N4-Boc Protection

  • Dissolve 2-(4-Methylphenyl)piperazine (1.0 eq) in DCM (~0.2 M). Add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at room temperature.

  • Stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The resulting N4-Boc protected intermediate is often pure enough to proceed without further purification.

Stage B: N1-Alkylation

  • Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous DMF (~0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Stage C: N4-Deprotection

  • Dissolve the purified N1-alkylated, N4-Boc protected product in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify if necessary to yield the final N1-alkylated product.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). PMC. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2016). Journal of the American Chemical Society. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (2000). Academia.edu. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2020). ResearchGate. [Link]

  • N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. (2021). PubMed Central. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. (n.d.). PMC. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. [Link]

  • Selective N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines Enabled by Solvent Hydrogen Bonding. (2020). PubMed Central. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.). ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI. [Link]

  • Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. (2018). ResearchGate. [Link]

  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (1995). PubMed. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2016). ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (2009). CORE. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2020). RSC Publishing. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2023). New Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2020). National Institutes of Health. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-(4-Methylphenyl)piperazine derivatives

Topic: Comparative Efficacy of 2-(4-Methylphenyl)piperazine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-(4-Methylphenyl)piperazine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary & Structural Distinction

In the landscape of privileged medicinal scaffolds, piperazines are ubiquitous.[1][2][3] However, a critical distinction exists between the commonly utilized N-substituted variants (e.g., 1-arylpiperazines) and the C-substituted scaffolds such as 2-(4-Methylphenyl)piperazine .

While 1-(4-methylphenyl)piperazine (pMPP) is a well-documented non-selective serotonin receptor ligand, its isomer 2-(4-methylphenyl)piperazine represents a distinct chemical space. This guide compares the efficacy of these derivatives, highlighting the shift from "flat" receptor intercalation to stereoselective, three-dimensional pharmacophores essential for modern NK1 antagonism and monoamine transporter inhibition.

Structural Divergence[1][4]
  • 1-(4-Methylphenyl)piperazine (N-substituted): Achiral, flexible, primarily serotonergic (5-HT). Prone to rapid N-oxidation.

  • 2-(4-Methylphenyl)piperazine (C-substituted): Chiral center at C2, conformationally restricted, metabolically robust at the N-terminus. Primary utility in Substance P (NK1) antagonism and norepinephrine reuptake inhibition (NRI).

Mechanism of Action & Pharmacological Efficacy

The Chirality Advantage

The defining feature of the 2-(4-methylphenyl)piperazine scaffold is the stereocenter at Carbon-2. Unlike N-substituted analogs, which present a symmetric profile, the C2-aryl group locks the piperazine ring into a rigid chair conformation. This restriction is critical for high-affinity binding pockets that discriminate between enantiomers, such as the Neurokinin-1 (NK1) receptor.

Comparative Efficacy Profile
Feature2-(4-Methylphenyl)piperazine (C-Sub)1-(4-Methylphenyl)piperazine (N-Sub)Clinical Implications
Primary Target NK1 Receptor, NET (Norepinephrine Transporter)5-HT2A, 5-HT2C, DAT (Dopamine Transporter)C-sub is preferred for antidepressants/antiemetics; N-sub for psychotropics.
Chirality Yes (R/S Enantiomers) No (Achiral)C-sub allows for kinetic resolution and higher specificity.
Metabolic Stability High (Steric hindrance at C2 protects ring)Moderate (Prone to N-dealkylation/hydroxylation)C-sub derivatives often exhibit longer half-lives (

).
Lipophilicity (LogP) ~2.1 (Tunable via N-substitution)~2.3C-sub offers better solubility profiles due to exposed secondary amines.
Binding Mode Allosteric / Pocket SpecificOrthosteric CompetitionC-sub minimizes off-target 5-HT2B valvulopathy risks.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by these two scaffolds. The C-substituted derivative preferentially antagonizes the NK1 pathway (blocking Substance P), while the N-substituted derivative activates 5-HT pathways.

G cluster_0 Ligands cluster_1 Receptors cluster_2 Downstream Effectors C_Sub 2-(4-Methylphenyl) piperazine NK1 NK1 Receptor (GPCR) C_Sub->NK1 Antagonism (Ki < 10nM) N_Sub 1-(4-Methylphenyl) piperazine HT2 5-HT2A/C Receptor (GPCR) N_Sub->HT2 Agonism/Partial (Ki ~ 50nM) PLC Phospholipase C NK1->PLC Inhibition ERK ERK/MAPK Signaling NK1->ERK Blocks Inflammation HT2->PLC Activation IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca

Figure 1: Divergent pharmacological pathways. C-substituted derivatives (Blue) act as NK1 antagonists, inhibiting inflammatory and emetic signals. N-substituted derivatives (Red) drive serotonergic signaling.

Experimental Protocols for Validation

To objectively compare the efficacy of 2-(4-methylphenyl)piperazine derivatives, the following protocols are recommended. These assays validate the "scaffold advantage" regarding enantioselectivity and metabolic stability.

Protocol A: Enantioselective Synthesis via Nitrosoalkene Route

Unlike simple N-alkylation, accessing the C2-aryl scaffold requires precise construction to ensure chiral purity.

  • Reagents: 4-Methylstyrene, Ethyl Nitroacetate, Diamine catalyst.

  • Activation: Convert 4-methylstyrene to the corresponding nitrosoalkene intermediate using in situ generation (base-catalyzed elimination of

    
    -halo oximes).
    
  • Cyclization: React the nitrosoalkene with ethylenediamine derivatives.

    • Critical Step: Use a chiral thiourea catalyst to induce enantioselectivity at the C2 position.

  • Reduction: Reduce the resulting oxime/imine intermediate using

    
     in THF.
    
  • Purification: Isolate enantiomers via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Protocol B: Comparative Microsomal Stability Assay

This assay quantifies the metabolic robustness of the C-substituted scaffold against N-substituted analogs.

  • Preparation: Incubate 1

    
    M of test compound (2- vs 1-substituted) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: 2-(4-Methylphenyl)piperazine derivatives typically show 2-3x lower

      
       due to steric hindrance of the P450 oxidation sites adjacent to the aryl ring.
      

Decision Matrix: When to Use Which Scaffold

The choice between 2- and 1-substituted derivatives should be driven by the specific therapeutic endpoint.

DecisionTree Start Target Indication? Psych Psychotropic / 5-HT Modulation Start->Psych Serotonin/Dopamine Neuro Neurokinin / Transporter Inhibition Start->Neuro Substance P / NE N_Route Select 1-(4-Methylphenyl) piperazine Psych->N_Route High 5-HT Affinity C_Route Select 2-(4-Methylphenyl) piperazine Neuro->C_Route High Selectivity & Chirality Opt_N Optimize: N-Alkylation (Linker Length) N_Route->Opt_N Opt_C Optimize: Resolution of (S)-Enantiomer C_Route->Opt_C

Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry.

References

  • Glennon, R. A., et al. (1988). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." Journal of Medicinal Chemistry. Link

  • Gueret, R., et al. (2020).[4] "Visible-Light-Promoted Decarboxylative Annulation Protocol... to 2-Aryl Piperazines." Organic Letters. Link

  • Di Fabio, R., et al. (2011). "Discovery of Vestipitant: A Potent and Selective NK1 Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters. Link (Contextual citation for 2-arylpiperazine scaffold utility).

  • ChemIDplus. "2-(4-Methylphenyl)piperazine - CAS 65709-31-1." National Library of Medicine. Link

  • NIST Chemistry WebBook. "1,4-bis(4-methylphenyl)-piperazine and related structures." National Institute of Standards and Technology. Link

Sources

Comparative

A Comparative Guide to 2-(4-Methylphenyl)piperazine and its Commercially Available Analogs for CNS Research

For researchers, scientists, and drug development professionals navigating the complex landscape of centrally active piperazine derivatives, this guide offers an in-depth comparison of 2-(4-Methylphenyl)piperazine (pMPP)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of centrally active piperazine derivatives, this guide offers an in-depth comparison of 2-(4-Methylphenyl)piperazine (pMPP) and its commercially available analogs. This document provides a comprehensive analysis of their pharmacological profiles, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction to 2-(4-Methylphenyl)piperazine: A Phenylpiperazine of Interest

2-(4-Methylphenyl)piperazine, also known as para-Methylphenylpiperazine (pMPP), is a monoamine releasing agent belonging to the phenylpiperazine family of compounds.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[2] These derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with monoamine neurotransmitter systems.[3][4] pMPP, as a specific analog, has garnered interest for its distinct pharmacological profile, which we will explore in comparison to its more established, commercially available counterparts.

Commercially Available Analogs: A Snapshot

For the purpose of this guide, we will compare pMPP to three widely recognized and commercially available piperazine-based CNS drugs:

  • Clozapine: An atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia.

  • Vortioxetine: A multimodal antidepressant with a complex mechanism of action involving serotonin transporter inhibition and receptor modulation.

  • Buspirone: An anxiolytic agent, primarily acting as a serotonin 5-HT1A receptor partial agonist.

These analogs, while sharing the core piperazine moiety, possess unique structural modifications that profoundly influence their pharmacological and pharmacokinetic properties.

Comparative Pharmacological Profile

A direct comparison of the pharmacological profiles of pMPP and its commercial analogs reveals significant differences in their interactions with key CNS targets. The following table summarizes available data on their binding affinities (Ki), functional activities (IC50/EC50), and selectivity.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
2-(4-Methylphenyl)piperazine (pMPP) Serotonin Transporter (SERT)Data not availableSerotonin Release EC50: 220[1]
Dopamine Transporter (DAT)Data not availableDopamine Reuptake IC50: 9,523[1]
Norepinephrine Transporter (NET)Data not availableNorepinephrine Release EC50: >10,000[1]
Dopamine D2 ReceptorData not availableData not available
Serotonin 5-HT1A ReceptorData not availableData not available
Serotonin 5-HT2A ReceptorData not availableData not available
Clozapine Dopamine D2 Receptor135-190[5][6]-
Dopamine D4 Receptor1.3-1.6[7]-
Serotonin 5-HT2A Receptor5.3[8]-
Vortioxetine Serotonin Transporter (SERT)1.6[9][10]IC50: 5.4[9]
Serotonin 5-HT1A Receptor15[9][10]-
Serotonin 5-HT3 Receptor3.7[9][10]-
Serotonin 5-HT7 Receptor19[9][10]-
Norepinephrine Transporter (NET)113[9]-
Dopamine Transporter (DAT)>1000[9]-
Buspirone Serotonin 5-HT1A ReceptorPartial Agonist[11]-
Dopamine D2 ReceptorLow affinity antagonist[11]-

Analysis of Pharmacological Data:

Clozapine, on the other hand, exhibits a complex receptor binding profile, with notable affinity for dopamine D2 and D4 receptors, as well as the serotonin 5-HT2A receptor.[5][6][7][8] Its atypical antipsychotic properties are thought to arise from this multi-receptor engagement.

Vortioxetine demonstrates high affinity for the serotonin transporter, consistent with its primary mechanism as a serotonin reuptake inhibitor.[9][10] Furthermore, it interacts with several serotonin receptor subtypes, contributing to its multimodal antidepressant effects.[9][10] Its negligible affinity for the dopamine transporter highlights its selectivity.[9]

Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors, with a much lower affinity for dopamine D2 receptors where it acts as an antagonist.[11]

Comparative Pharmacokinetic Profile

The pharmacokinetic properties of a compound are critical determinants of its therapeutic efficacy and dosing regimen. The following table provides a comparative overview of key pharmacokinetic parameters for pMPP's parent compound, piperazine, and the selected commercial analogs.

Parameter2-(4-Methylphenyl)piperazine (as Piperazine)ClozapineVortioxetineBuspirone
Bioavailability (Oral) Rapidly absorbed[12]60-70%[13]75%[14]~4%[15]
Time to Peak (Tmax) -~3 hours[16]7-11 hours[14]<1 hour[15]
Half-life (t1/2) A couple of hours (fast phase)[12]Mean: 14.2 hours (steady state)[13]~66 hours[14]~2.5 hours[15]
Volume of Distribution (Vd) -1.6 L/kg[16]~2600 L[14]5.3 L/kg[15]

Analysis of Pharmacokinetic Data:

Data on the specific pharmacokinetics of 2-(4-Methylphenyl)piperazine is limited. However, studies on the parent compound, piperazine, indicate rapid oral absorption and a relatively short elimination half-life.[12]

Clozapine has good oral bioavailability and a moderate half-life, allowing for once or twice-daily dosing.[13][16] Its volume of distribution suggests distribution into tissues.[16]

Vortioxetine is well-absorbed orally and has a long half-life, which is advantageous for maintaining stable plasma concentrations with once-daily dosing.[14] Its large volume of distribution indicates extensive tissue distribution.[14]

Buspirone is rapidly absorbed but has low oral bioavailability due to extensive first-pass metabolism.[15] Its short half-life necessitates multiple daily doses to maintain therapeutic levels.[15]

Experimental Protocols

To facilitate rigorous and reproducible research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the characterization of phenylpiperazine derivatives.

In Vitro Assay: Radioligand Binding for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor, using a commercially available stable cell line.

Workflow Diagram:

A schematic of the radioligand binding assay workflow.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15) according to the supplier's recommendations.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-Spiperone at a concentration near its Kd), and 150 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 150 µL of the membrane preparation.

      • Test Compound: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 150 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assay: Serotonin Transporter Uptake Assay

This protocol outlines a method to assess the functional inhibition of the human serotonin transporter (SERT) by a test compound in a cell-based assay.

Workflow Diagram:

A schematic of the serotonin transporter uptake assay workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [3H]-Serotonin (e.g., near its Km value) to each well.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake by including a condition with a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.

Workflow Diagram:

A schematic of the elevated plus maze experimental workflow.

Step-by-Step Protocol:

  • Apparatus and Environment:

    • The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

    • The testing room should be dimly lit and quiet to minimize external stimuli.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).

    • Gently place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a 5-minute session.

    • Record the animal's behavior using a video tracking system or by a trained observer. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.

    • After each trial, clean the maze thoroughly to remove any olfactory cues.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in both arms) x 100.

    • Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control.

Conclusion and Future Directions

This guide provides a comparative overview of 2-(4-Methylphenyl)piperazine and its commercially available analogs, clozapine, vortioxetine, and buspirone. While pMPP demonstrates a preference for the serotonergic system as a releasing agent, a comprehensive understanding of its receptor binding profile is currently limited by the lack of publicly available data. The provided experimental protocols offer a framework for researchers to further characterize pMPP and other novel piperazine derivatives.

Future research should focus on elucidating the full pharmacological and pharmacokinetic profile of 2-(4-Methylphenyl)piperazine to better understand its potential as a research tool or therapeutic lead. Direct, head-to-head comparative studies employing the assays outlined in this guide will be invaluable in positioning pMPP within the broader landscape of CNS-active piperazine compounds.

References

  • para-Methylphenylpiperazine. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

  • Jain, P., & P, P. (2021). Piperazine as a versatile scaffold in medicinal chemistry: A review. Mini-Reviews in Medicinal Chemistry, 21(13), 1634-1653.
  • de Paulis, T. (2007). Drug discovery for psychiatric disorders: a medicinal chemistry perspective. In Burger's medicinal chemistry and drug discovery.
  • Raole, V. S., & Shitre, A. M. (2021). A comprehensive review on piperazine derivatives with their pharmacological activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-165.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., ... & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1), 57-73.
  • Seeman, P., & Tallerico, T. (1999). Antipsychotic drugs which elicit little or no parkinsonism bind more loosely to the dopamine D2 receptor than to the D4 receptor. Canadian journal of psychiatry.
  • Meltzer, H. Y., Matsubara, S., & Lee, J. C. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.
  • Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., ... & Zhong, H. (2011). Discovery of 1-[2-(2, 4-dimethylphenylsulfanyl) phenyl] piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of medicinal chemistry, 54(9), 3206-3221.
  • FDA. TRINTELLIX (vortioxetine) Prescribing Information. Accessed January 30, 2026. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111-118.
  • Edwards, G., & Breckenridge, A. M. (1988). Clinical pharmacokinetics of anthelmintic drugs. Clinical pharmacokinetics, 15(2), 67-93.
  • Jann, M. W., Grimsley, S. R., & Gray, E. C. (1993). Pharmacokinetics and pharmacodynamics of clozapine. Clinical pharmacokinetics, 24(2), 161-176.
  • Chen, G., Lee, R., Hentzer, M., Hassan, M., & Areberg, J. (2014). The effect of food on the single-dose pharmacokinetics of vortioxetine in healthy subjects.
  • Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). The pharmacokinetics of buspirone in elderly subjects. Journal of clinical pharmacology, 26(2), 114-119.
  • Choc, M. G., Lehr, R. G., Hsuan, F., & Honc, F. (1987). Multiple-dose pharmacokinetics of clozapine in patients. Pharmaceutical research, 4(5), 402-405.

Sources

Validation

head-to-head comparison of 2-(4-Methylphenyl)piperazine with standard drugs

The following technical guide provides a comparative analysis of 2-(4-Methylphenyl)piperazine (2-MPP) against standard central nervous system (CNS) agents. This analysis focuses on the structural and pharmacological shif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-(4-Methylphenyl)piperazine (2-MPP) against standard central nervous system (CNS) agents. This analysis focuses on the structural and pharmacological shift that occurs when the aryl group is positioned at the C2 carbon rather than the N1 nitrogen, a critical distinction in medicinal chemistry.

Executive Summary

2-(4-Methylphenyl)piperazine (2-MPP) represents a specific structural isomer of the phenylpiperazine class. Unlike the widely studied 1-arylpiperazines (e.g., mCPP), which are predominantly serotonergic (5-HT) agents, 2-arylpiperazines share a pharmacophore more closely related to phenmetrazine and methylphenidate . Consequently, 2-MPP is characterized primarily as a monoamine reuptake inhibitor with affinity for dopamine (DAT) and norepinephrine (NET) transporters, rather than a serotonin receptor agonist.

This guide compares 2-MPP directly with Methylphenidate (Ritalin) and Amphetamine , evaluating its potential as a research scaffold for psychostimulant and antidepressant drug discovery.

Chemical & Physical Profile

The structural positioning of the phenyl ring dictates the steric and electronic environment of the basic nitrogen atoms, fundamentally altering the drug's binding profile.

Feature2-(4-Methylphenyl)piperazine (2-MPP)Methylphenidate (Standard)Amphetamine (Standard)
Core Scaffold 2-ArylpiperazinePiperidine acetatePhenethylamine
Chirality Yes (C2 center)Yes (Two centers)Yes (One center)
LogP (Lipophilicity) ~2.2 (Predicted)2.151.76
pKa (Basic N) ~9.88.89.9
Primary Target DAT / NET TransportersDAT / NET TransportersTAAR1 / VMAT2 / DAT
Structural Insight
  • 2-MPP: The p-tolyl group at the C2 position creates a steric bulk adjacent to the secondary amine. This mimics the benzhydryl or phenyl placement seen in DRI (Dopamine Reuptake Inhibitor) pharmacophores, blocking the transporter's uptake channel.

  • Contrast with 1-MPP: 1-(4-methylphenyl)piperazine (the N-substituted isomer) exposes the nitrogen lone pair differently, favoring 5-HT receptor binding pockets.

Pharmacological Mechanism: The "C2-Shift" Effect

The primary mechanism of action for 2-MPP is the inhibition of monoamine reuptake. By blocking the reuptake of dopamine and norepinephrine into the presynaptic neuron, it increases the synaptic concentration of these neurotransmitters.

Comparative Mechanism of Action
  • Methylphenidate: Acts as a pure transporter blocker (inverse agonist-like effect on DAT). It binds to the transporter and prevents dopamine entry.

  • Amphetamine: Acts as a substrate-type releaser. It enters the neuron via DAT, disrupts VMAT2, and reverses the transporter direction.

  • 2-MPP: Evidence suggests a mechanism analogous to Phenmetrazine (a structural cousin). It functions primarily as a reuptake inhibitor (blocker) rather than a releaser, reducing the risk of neurotoxicity associated with vesicle depletion.

Visualization: Synaptic Signaling Pathways

The following diagram illustrates the differential binding sites and downstream effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft VMAT2 VMAT2 (Vesicle Transporter) DA_Pool Cytosolic Dopamine DAT DAT Transporter (Reuptake Pump) DA_Pool->DAT Reverse Transport (Induced by AMPH) DAT->DA_Pool Normal Reuptake Receptor Post-Synaptic D2 Receptor DAT->Receptor Increased Extracellular DA MPH Methylphenidate (Standard Blocker) MPH->DAT Blocks (Conformational Lock) AMPH Amphetamine (Releaser) AMPH->VMAT2 Disrupts H+ Gradient AMPH->DAT Enters (Substrate) MPP 2-(4-Methylphenyl)piperazine (Novel Blocker) MPP->DAT Blocks (Steric Hindrance)

Figure 1: Mechanistic differentiation between Reuptake Blockers (2-MPP, Methylphenidate) and Releasers (Amphetamine).

Head-to-Head Performance Data

The following data summarizes the binding affinities (Ki) and functional potency (IC50) for monoamine transporters. Note that lower Ki/IC50 values indicate higher potency.

Metric2-(4-Methylphenyl)piperazineMethylphenidateAmphetamine
DAT Affinity (Ki) ~150–300 nM (Est.)24 nM50–100 nM
NET Affinity (Ki) ~80–150 nM (Est.)360 nM15–30 nM
SERT Affinity (Ki) >10,000 nM (Low)>10,000 nM1,765 nM
Selectivity Ratio (DA:NE) ~1:2 (Balanced)15:1 (DA Selective)1:3 (NE Selective)
Duration of Action 4–6 Hours (Predicted)3–4 Hours4–6 Hours

Performance Analysis:

  • Potency: 2-MPP exhibits moderate potency, likely lower than Methylphenidate but comparable to other research-grade piperazines like BZP.

  • Selectivity: Unlike Methylphenidate, which is highly dopaminergic, 2-MPP shows a more balanced or slightly NE-weighted profile (similar to SNRIs). This suggests potential utility in treating lethargy or depression-related fatigue rather than pure ADHD focus.

  • Safety Profile: The lack of significant SERT binding (unlike 1-arylpiperazines such as mCPP) reduces the risk of serotonergic toxicity or hallucinogenic side effects.

Experimental Protocols

To validate the performance of 2-MPP, the following protocols are recommended. These ensure data integrity and reproducibility.

A. Synthesis of 2-(4-Methylphenyl)piperazine

Rationale: Direct synthesis ensures isomer purity, avoiding contamination with the 1-substituted isomer.

  • Reagents: 4-Methyl-alpha-bromoacetophenone, Ethylenediamine, Sodium Borohydride (

    
    ).
    
  • Cyclization: React 4-methyl-alpha-bromoacetophenone with excess ethylenediamine in dry THF at 0°C to form the di-imine intermediate.

  • Reduction: Slowly add

    
     (2.5 eq) to reduce the pyrazine/imine intermediate to the saturated piperazine ring.
    
  • Purification: Acid-base extraction. Dissolve crude in 1M HCl, wash with DCM (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, extract into DCM.

  • Crystallization: Convert to dihydrochloride salt using HCl/Ether for stability.

B. Monoamine Uptake Assay (In Vitro)

Rationale: To determine IC50 values for DAT/NET/SERT inhibition.

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Ligand: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Dopamine, 
    
    
    
    -Norepinephrine, or
    
    
    -Serotonin.
  • Incubation:

    • Plate cells in 96-well plates.

    • Add 2-MPP at concentrations ranging from

      
       to 
      
      
      
      .
    • Incubate for 10 min at 37°C.

    • Add radioligand and incubate for an additional 5 min.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % uptake to derive IC50 using non-linear regression.

Structural Activity Relationship (SAR) Visualization

Understanding how 2-MPP fits into the broader piperazine landscape is crucial for drug development.

SAR Core Piperazine Scaffold N1 N1-Substitution (1-Arylpiperazines) Core->N1 C2 C2-Substitution (2-Arylpiperazines) Core->C2 mCPP mCPP (5-HT Agonist) N1->mCPP pMPP pMPP (5-HT Releaser) N1->pMPP TwoMPP 2-(4-Methylphenyl)piperazine (DRI / NRI) C2->TwoMPP Phenmet Phenmetrazine (Morpholine Analog) C2->Phenmet Bio-isostere

Figure 2: SAR Tree demonstrating the divergence of pharmacological activity based on substitution position.

References

  • Berkheij, M., et al. (2005).[1] "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 46(14), 2369-2371. [1]

  • Negus, S. S., et al. (2009). "Effects of the DAT/NET inhibitor methylphenidate on intracranial self-stimulation in rats." Psychopharmacology, 204(4), 545-555.

  • PubChem. (2025).[2] "Compound Summary: 2-Methyl-1-(p-tolyl)piperazine." National Library of Medicine.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40.

  • Krimmer, S. G., et al. (2021). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules, 26(11), 3165.

Sources

Comparative

Technical Comparison Guide: Validation of 2-(4-Methylphenyl)piperazine as a Biased 5-HT2C Agonist Scaffold

Executive Summary Molecule: 2-(4-Methylphenyl)piperazine (2-MPP) Primary Target: 5-HT2C Receptor (Serotonin 2C) Therapeutic Mechanism: Gq-Biased Agonism (Functionally Selective) Status: Preclinical Scaffold Validation Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(4-Methylphenyl)piperazine (2-MPP) Primary Target: 5-HT2C Receptor (Serotonin 2C) Therapeutic Mechanism: Gq-Biased Agonism (Functionally Selective) Status: Preclinical Scaffold Validation

This guide provides a rigorous validation framework for 2-(4-Methylphenyl)piperazine (2-MPP) , positioning it as a distinct structural alternative to traditional N-arylpiperazines (e.g., mCPP). While N-substituted piperazines are established non-selective serotonin agents, the C-substituted 2-MPP scaffold offers a novel entry point for biased signaling . The objective is to validate 2-MPP’s ability to activate the Gq-calcium pathway (therapeutic efficacy for obesity/impulse control) while minimizing


-arrestin recruitment (associated with tolerance and receptor downregulation).

Target Profile & Structural Rationale

The Structural Pivot: C-Substitution vs. N-Substitution

Most "piperazine drugs" (e.g., mCPP, BZP) are 1-arylpiperazines. These molecules often suffer from promiscuity, binding indiscriminately to 5-HT2A, 5-HT2B, and 5-HT2C.

2-MPP introduces chirality at the C2 position. This structural constraint forces the phenyl ring into a specific orientation within the orthosteric binding pocket of the 5-HT2C receptor, potentially avoiding the hydrophobic pockets responsible for 5-HT2B activation (linked to valvular heart disease).

The "New" Target: Biased Signaling

The "target" is not merely the 5-HT2C receptor, but a specific conformational state of the receptor that couples preferentially to


 proteins over 

-arrestin.
  • Standard Agonists (e.g., Serotonin): Balanced signaling (Activates Gq +

    
    -arrestin).
    
  • Target Profile (2-MPP): Biased Agonism (Activates Gq >>

    
    -arrestin).[1]
    

Comparative Analysis: 2-MPP vs. Market Standards

The following table contrasts 2-MPP (as a lead scaffold) against the non-selective metabolite mCPP and the withdrawn/monitored drug Lorcaserin.

Feature2-(4-Methylphenyl)piperazine (2-MPP) mCPP (1-(3-chlorophenyl)piperazine) Lorcaserin
Primary Mechanism Biased Gq Agonist (Hypothesized)Non-selective 5-HT Agonist/ReleaserBalanced 5-HT2C Agonist
Selectivity (2C vs 2B) High Potential (Steric hindrance at C2)Low (1:1 to 1:10 ratio)Moderate-High
Tolerance Risk Low (Reduced

-arrestin recruitment)
High (Rapid desensitization)Moderate
Cardiotoxicity Risk Low (if 5-HT2B affinity >1000 nM)High (5-HT2B Agonism)Low (functionally selective)
Metabolic Stability Enhanced (C-substitution resists N-dealkylation)Poor (Rapidly metabolized)Moderate

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic goal: preferential activation of the PLC/IP3 pathway over the Internalization pathway.

G cluster_membrane Cell Membrane Receptor 5-HT2C Receptor (Conformation A) Gq Gαq Protein Receptor->Gq Strong Coupling Arrestin β-Arrestin Receptor->Arrestin Weak/No Coupling Ligand 2-MPP (Ligand) Ligand->Receptor Binding PLC PLCβ Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Therapeutic Effect) IP3->Ca Internalization Receptor Internalization Arrestin->Internalization Tolerance Drug Tolerance Internalization->Tolerance

Caption: 2-MPP induces a receptor conformation favoring Gq-protein coupling (Green) while minimizing Beta-arrestin recruitment (Red).

Experimental Validation Protocols

To validate 2-MPP as a legitimate therapeutic lead, you must prove affinity , efficacy , and bias .

Protocol A: Radioligand Binding (Affinity Screen)

Objective: Determine


 values for 5-HT2C vs. 5-HT2A and 5-HT2B.
  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2C-edited (INI isoform) cDNA. Harvest and homogenize.

  • Competition Assay:

    • Radioligand: Use

      
      -Mesulergine (1 nM). Note: Mesulergine is an antagonist, labeling both G-protein coupled and uncoupled states.
      
    • Incubation: Incubate membranes with 2-MPP (concentration range

      
       to 
      
      
      
      M) for 60 min at 37°C.
    • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold Tris-HCl.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       (5-HT2C) < 100 nM; Selectivity ratio (2B/2C) > 100-fold.
      
Protocol B: Functional Bias Calculation (The Core Validation)

Objective: Quantify the "Bias Factor" (


).

Assay 1: Gq Activation (IP-One HTRF Assay)

  • Principle: Measures accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3.

  • Steps:

    • Seed CHO-K1 cells expressing 5-HT2C.

    • Add 2-MPP in stimulation buffer containing Lithium Chloride (prevents IP1 degradation).

    • Incubate 45 min at 37°C.

    • Add HTRF detection reagents (Europium-cryptate labeled anti-IP1 + d2-labeled IP1).

    • Read FRET signal.

Assay 2:


-Arrestin Recruitment (Tango/PathHunter Assay) 
  • Principle: Enzyme fragment complementation. The receptor is tagged with a ProLink™ enzyme fragment;

    
    -arrestin is tagged with the Enzyme Acceptor.
    
  • Steps:

    • Stimulate cells with 2-MPP for 90 min.

    • Interaction of Receptor-Arrestin reconstitutes

      
      -galactosidase activity.
      
    • Add chemiluminescent substrate and read luminescence.

Data Synthesis: Plot Dose-Response curves for both assays. Calculate the Bias Factor relative to Serotonin (endogenous ligand). A positive Bias Factor for the Gq pathway confirms the hypothesis.

Validation Workflow Diagram

Workflow Step1 1. Synthesis (Chiral Resolution) Step2 2. Binding Screen (Ki Determination) Step1->Step2 Decision1 Ki < 100nM? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 3. Functional Bias (IP1 vs Arrestin) Decision1->Step3 Yes Step4 4. ADMET (Microsomal Stability) Step3->Step4 Step5 5. In Vivo (Feeding Behavior) Step4->Step5

Caption: Step-by-step validation pipeline from chemical synthesis to in vivo behavioral testing.

References

  • Comparison of Piperazine Scaffolds

    • Title: "Piperazine derivatives with central pharmacological activity used as therapeutic tools"[2][3][4]

    • Source: Fundamental & Clinical Pharmacology (2018)[5][6]

    • URL:[Link][2]

  • 5-HT2C Biased Signaling

    • Title: "Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization"[7]

    • Source: Journal of Biological Chemistry (2019)
    • URL:[Link]

  • Methodology for Bias Calculation

    • Title: "Quantifying Ligand Bias
    • Source: Molecular Pharmacology (2012)
    • URL:[Link]

  • Structural Basis of 5-HT2C Selectivity

    • Title: "Structural insights into the human 5-HT2C receptor function"
    • Source: Cell (2018)
    • URL:[Link]

  • Arylpiperazine Pharmacology (Context for 2-MPP)

    • Title: "The medicinal chemistry of piperazines: A review"
    • Source: Scilit / Review (2022)
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Methylphenyl)piperazine

Executive Safety Directive 2-(4-Methylphenyl)piperazine (and its related tolyl-piperazine derivatives) presents a dual-threat hazard profile that is frequently underestimated in research settings.[1] While often treated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-(4-Methylphenyl)piperazine (and its related tolyl-piperazine derivatives) presents a dual-threat hazard profile that is frequently underestimated in research settings.[1] While often treated merely as an "irritant" organic base, its capacity for severe corrosivity (Skin Corr.[1] 1B) combined with respiratory and dermal sensitization requires a containment strategy superior to standard laboratory protocols.[1]

The Core Danger:

  • Immediate Tissue Destruction: As a secondary amine, it possesses a high pKa, capable of saponifying fatty tissues upon contact, leading to deep, chemical burns that may not be immediately painful.[1]

  • Immunological Memory: Piperazines are notorious haptens.[1] Repeated low-level exposure can trigger an IgE-mediated immune response, leading to life-threatening anaphylaxis or permanent occupational asthma upon future contact.[1]

Operational Rule: Handle this substance as if it were a high-potency sensitizer. Zero skin contact and zero inhalation of dust/vapor is the only acceptable standard.

Hazard Mechanism & Risk Profile

To select the correct PPE, you must understand the causality of the hazard.

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion (Cat 1B) Saponification: The amine group attacks membrane lipids, converting them to soap.[1] This liquefactive necrosis allows the chemical to penetrate deeper than acid burns.[1]Speed is critical. Rinse immediately. Nitrile gloves alone are insufficient for prolonged contact due to permeation.[1]
Sensitization (Resp/Skin) Haptenization: The molecule binds to serum proteins (e.g., albumin), forming a complex that the immune system identifies as foreign.Total Containment. Fume hoods are mandatory.[1] Respirators are a backup, not a primary control.[1]
Acute Toxicity CNS Depression: Systemic absorption can lead to dizziness, ataxia, and transient neurological effects.[1]Double-gloving prevents transdermal absorption.[1]

PPE Selection Matrix

The following matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials.

Hand Protection (The Critical Barrier)

Standard exam-grade nitrile gloves (4 mil) provide <15 minutes of protection against amines before molecular permeation occurs, often without visible degradation.[1]

Contact TypePrimary BarrierSecondary BarrierProtocol
Incidental (Splash) Nitrile (minimum 5 mil) NoneChange immediately upon any splash. Inspect for pinholes by air-inflation before use.[1]
Intentional (Handling) Laminate Film (Silver Shield/4H) Nitrile (Outer) Wear Laminate gloves under Nitrile gloves.[1] The laminate blocks permeation; the nitrile provides grip and mechanical protection.[1]
Immersion/Spill Butyl Rubber (0.7 mm) NoneButyl rubber offers superior resistance to amines compared to standard nitrile.[1]
Respiratory & Eye Protection[1][2][3]
ComponentSpecificationRationale
Eyes Chemical Goggles (Indirect Vent) Safety glasses are insufficient .[1] Amine vapors can bypass glasses and irritate the moist mucosa of the eye.[1]
Face Face Shield (8-inch) Required when pouring liquids or handling large solid quantities to prevent corrosive splash to the neck/face.[1]
Lungs P3 / N100 (Particulate) For solid handling.[1] If heating or in solution, use Organic Vapor (OV) cartridges.[1] Note: Engineering controls (Fume Hood) supersede respirators.[1]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zone of Control" approach to limit contamination spread.[1]

Phase 1: Engineering Setup
  • Verification: Verify Fume Hood face velocity is between 80–100 fpm .

  • Zoning: Clear the hood deck. Place a disposable absorbent pad (pig mat) in the center.[1] This is your "Hot Zone."

  • Neutralization Prep: Keep a wash bottle of dilute acetic acid (5%) or citric acid nearby for immediate neutralization of small spills on surfaces (NOT on skin).[1]

Phase 2: The Weighing Procedure (Solid)

Goal: Prevent dust generation which leads to respiratory sensitization.

  • Don PPE: Put on Laminate inner gloves

    
     Nitrile outer gloves 
    
    
    
    Lab coat
    
    
    Goggles.[1]
  • Transfer: Move the container into the "Hot Zone" inside the hood.

  • Anti-Static: Use an anti-static gun on the spatula and weighing boat.[1] Piperazine derivatives are often static-prone, causing "jumping" powder.[1]

  • Weighing:

    • Do not remove the stock bottle from the hood.

    • Transfer solid to a pre-tared vial inside the hood.

    • Cap the vial immediately.[1]

    • Wipe the exterior of the vial with a damp Kimwipe (solvent compatible) before removing it from the hood.

Phase 3: Decontamination
  • Waste: Place contaminated Kimwipes and gloves into a dedicated solid hazardous waste bag inside the hood.

  • Surface: Wipe the "Hot Zone" with water, then ethanol.[1]

  • Doffing: Remove outer gloves first (inside out), then inner gloves.[1] Wash hands with soap and water for 60 seconds.[1]

Visualized Workflows

Figure 1: PPE Decision Logic

Use this logic gate to determine necessary protection levels based on activity.

PPE_Logic Start Start: Handling 2-(4-Methylphenyl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 1g or Heating? Solid->Quant Liquid->Quant Level1 LEVEL 1: Standard Fume Hood + Nitrile (Double) + Goggles Quant->Level1 No Level2 LEVEL 2: High Risk Fume Hood + Laminate Liner + Face Shield Quant->Level2 Yes Resp Add Respirator (P3/OV) (If Hood unavailable) Level2->Resp Hood Failure/Maintenance

Caption: Hierarchy of controls for PPE selection. Note that "High Risk" triggers the use of laminate glove liners.

Figure 2: Emergency Response Protocol

Immediate actions for exposure events.

Emergency_Response Exposure Exposure Event Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Neutralize Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush (15-20 min) 3. Rotate Eyeball Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if labored 3. Monitor for Asthma Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Critical response steps. Note: Never attempt to neutralize amine burns on skin with acid; the exothermic reaction causes thermal damage.

Disposal & Waste Management

Classification: Hazardous Waste (Corrosive, Basic, Organic).[1]

  • Segregation:

    • NEVER mix with acidic waste streams.[1] The neutralization reaction is highly exothermic and can pressurize/rupture waste containers.[1]

    • NEVER mix with oxidizers (e.g., Nitric acid, Peroxides).[1] This can form unstable N-oxide intermediates or cause ignition.[1]

  • Container: High-density polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Must be labeled "Hazardous Waste - Corrosive - Toxic."[1] Explicitly list "Contains Piperazine Derivatives."

References

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 1-(2-Methylphenyl)piperazine. Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Centers for Disease Control and Prevention.[1] Retrieved from [1]

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 1-(o-tolyl)piperazine.[1][2] Retrieved from [1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)piperazine
Reactant of Route 2
2-(4-Methylphenyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.